2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285359 | |
| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-84-7 | |
| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Introduction: The Significance of the 2-Imidazoline Scaffold
The 2-imidazoline ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1] As a structural motif, 2-imidazolines are present in numerous bioactive compounds and pharmaceuticals.[2] Their utility also extends to coordination chemistry, where they serve as versatile ligands for homogeneous catalysis, and as crucial intermediates in the synthesis of more complex molecules.[1][2]
This guide focuses on the synthesis of a specific, valuable derivative: 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole . We will provide an in-depth exploration of its most efficient and widely adopted synthetic pathway, delving into the underlying reaction mechanism, a detailed experimental protocol, and the critical scientific reasoning that informs the procedural choices. This document is designed for professionals who require not just a method, but a comprehensive understanding of the synthesis to enable informed application and potential optimization.
Core Synthesis Pathway: Direct Cyclocondensation of 4-Methoxybenzonitrile and Ethylenediamine
The most direct and industrially scalable route to 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is the cyclocondensation reaction between 4-methoxybenzonitrile and ethylenediamine.[2] This transformation is mechanistically analogous to the classic Pinner reaction, which converts nitriles into imidates, but in this case, the use of a diamine leads to a subsequent intramolecular cyclization to form the heterocyclic ring.[3]
Reaction Mechanism and Rationale
The reaction proceeds through a multi-step mechanism that involves the activation of the nitrile, nucleophilic attack by the diamine, and subsequent ring closure. The overall transformation is driven by the formation of the stable five-membered imidazoline ring.
-
Nitrile Activation & Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine onto the electrophilic carbon of the nitrile group in 4-methoxybenzonitrile. While this can occur under high thermal conditions, the process is often facilitated by a catalyst. Catalysts such as elemental sulfur or N-acetylcysteine can be employed to achieve the transformation under milder conditions, potentially by forming a more reactive intermediate.[4][5][6]
-
Intramolecular Cyclization: The resulting N-substituted amidine intermediate possesses a second primary amine group positioned for an intramolecular nucleophilic attack on the amidine carbon.
-
Ring Closure and Elimination: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of ammonia. This final elimination step is the thermodynamic driving force that yields the stable 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole product.
The following diagram illustrates the mechanistic steps involved in this core synthesis pathway.
Caption: Core mechanism for imidazoline synthesis.
Field-Proven Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, adapted from established procedures for analogous 2-aryl-imidazolines.[4][5] It employs a sulfur catalyst to promote the reaction under reflux conditions.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 874-90-8 |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |
| Sulfur (elemental) | S | 32.06 | 7704-34-9 |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 |
| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzonitrile (e.g., 4 mmol, 0.53 g), ethylenediamine (16 mmol, 1.07 mL, a 4-fold molar excess), and elemental sulfur (1 mmol, 0.032 g).
-
Thermal Reaction: Heat the reaction mixture in an oil bath to 120 °C and maintain it at reflux with vigorous stirring. The use of a molar excess of the lower-boiling ethylenediamine helps to ensure it remains in the reaction mixture.
-
Monitoring Completion: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Methanol, 4:1). The reaction is typically complete within 2-3 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add cold water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Evaporate the solvent (chloroform) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from cyclohexane to afford the pure 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole as a crystalline solid.[5]
The following workflow diagram provides a visual summary of the experimental procedure.
Caption: Experimental workflow for imidazoline synthesis.
Protocol Validation and Characterization
The integrity of this protocol is ensured through in-process monitoring and final product characterization.
-
Self-Validation: The use of TLC allows for real-time tracking of the consumption of the starting nitrile and the formation of the product, ensuring the reaction is driven to completion before initiating the work-up procedure.[5]
-
Product Confirmation: The identity and purity of the synthesized 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks, including N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the C=N stretching of the imidazoline ring (around 1600-1615 cm⁻¹).[7]
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl group, the singlet for the methoxy (-OCH₃) protons, and the multiplets for the two methylene (-CH₂-) groups of the imidazoline ring.
-
¹³C NMR Spectroscopy: Key signals include the carbon of the C=N bond (typically >160 ppm) and the carbons of the aromatic ring and the methoxy group.[7]
-
Alternative Synthetic Approaches
While the nitrile-based route is highly efficient, it is valuable for the research scientist to be aware of alternative pathways to the 2-imidazoline scaffold.
-
From Aldehydes: 2-Aryl-imidazolines can be prepared from the corresponding aldehyde (4-methoxybenzaldehyde) and ethylenediamine. This reaction typically requires an oxidant, such as iodine or hydrogen peroxide, to facilitate the cyclization and dehydration.[8][9]
-
From Carboxylic Acids: The condensation of a carboxylic acid (4-methoxybenzoic acid) with ethylenediamine can also yield the imidazoline. However, this method is often less favorable as it requires harsh conditions, such as very high temperatures (often >200 °C) and prolonged reaction times, and can result in lower yields and purity.[6]
The nitrile-to-imidazoline pathway remains the preferred method due to its directness, generally higher yields, and milder conditions, especially when catalyzed.
Conclusion
The synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole via the cyclocondensation of 4-methoxybenzonitrile and ethylenediamine represents a robust, efficient, and well-understood chemical transformation. By grasping the core mechanism, adhering to a validated experimental protocol, and understanding the rationale behind each step, researchers can reliably produce this valuable heterocyclic compound for a wide range of applications in drug discovery and chemical innovation.
References
- Vertex AI Search. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1728-95-6 | Benchchem.
- Wikipedia. (2023, December 26). Pinner reaction.
- Chinese Chemical Society. (2024). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry.
- National Institutes of Health. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC.
- J&K Scientific. (n.d.). Pinner Reaction.
- NROChemistry. (n.d.). Pinner Reaction.
- National Institutes of Health. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC.
- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
- ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles.
- ResearchGate. (n.d.). Synthesis of imidazolines.
- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- IJRAR.org. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE.
- Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide.
- ResearchGate. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b).
- ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.
- PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.
- ResearchGate. (n.d.). Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines.
- Molbase. (n.d.). Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
- RSC Publishing. (1982). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles.
- ResearchGate. (2024). Mechanism of visible-light-induced imidazoline synthesis.
- National Institutes of Health. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem.
- Wikipedia. (2023, November 29). 2-Imidazoline.
- Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.
- PrepChem.com. (n.d.). Synthesis of imidazoline.
- IJSRP. (n.d.). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of Catalyst.
- PubMed Central. (2024, March 26). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi.
- Dalton Transactions (RSC Publishing). (n.d.). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction.
- Google Patents. (n.d.). CN102093296B - Synthesis method of imidazoline compound.
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2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Abstract
The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide focuses on elucidating the probable mechanism of action for a specific derivative, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. While direct experimental data for this compound is not extensively published, a robust mechanistic hypothesis can be constructed through a rigorous analysis of its structure, the well-documented pharmacology of the 2-aryl-imidazoline class, and established structure-activity relationships (SAR). This document provides a foundational understanding of the likely molecular targets—adrenergic and imidazoline receptors—and outlines the downstream signaling pathways this compound is predicted to modulate. Furthermore, we present detailed experimental protocols for researchers to empirically validate this hypothesized mechanism, ensuring a pathway for definitive characterization.
Introduction: The Pharmacological Significance of the 2-Aryl-Imidazoline Scaffold
The 4,5-dihydro-1H-imidazole (2-imidazoline) ring is a key pharmacophore that imparts significant biological activity, primarily through its interaction with the adrenergic and imidazoline receptor systems.[1][2] Compounds incorporating this moiety, particularly with an aromatic substituent at the 2-position, have been developed as antihypertensives, analgesics, anti-inflammatory agents, and antidepressants.[3] The prototypical drug, clonidine, highlighted the therapeutic potential of this class but also revealed the complexity of its pharmacology, with actions at both α₂-adrenergic and the then-undiscovered imidazoline receptors.[4][5]
The subject of this guide, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, possesses the canonical 2-aryl-imidazoline structure. Its mechanism of action is therefore predicted to be centered on these two key receptor families. The presence of a methoxy group at the para-position of the phenyl ring is a critical structural feature expected to modulate receptor affinity and selectivity compared to unsubstituted or differently substituted analogs.
Primary Molecular Targets: A Tale of Two Receptor Families
The biological effects of 2-aryl-imidazolines are predominantly mediated by their interaction with α-adrenergic receptors and imidazoline receptors. These two systems are distinct but often targeted by the same ligands, leading to a complex pharmacological profile.[4][6]
α-Adrenergic Receptors (α-ARs)
These are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine. They are divided into two main types, α₁ and α₂, each with further subtypes.
-
α₁-Adrenergic Receptors: Typically coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), generally leading to excitatory effects like smooth muscle contraction.
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key pathway for presynaptic feedback inhibition, reducing the release of norepinephrine from nerve terminals, and also mediates postsynaptic effects such as sedation and analgesia.[5]
Imidazoline Receptors (I-Rs)
Initially identified as non-adrenergic binding sites for clonidine and other imidazolines, these receptors are now recognized as a separate class.[2][7]
-
I₁-Imidazoline Receptors: Located in the brainstem, these receptors are implicated in the central control of blood pressure. Activation of I₁ receptors is believed to mediate the antihypertensive effects of second-generation agents like moxonidine and rilmenidine with fewer sedative side effects than α₂-AR agonists.[2]
-
I₂-Imidazoline Receptors: These receptors are associated with several proteins, including monoamine oxidase (MAO), and are found in various tissues, including the brain, liver, and kidney.[7] Ligands for I₂ receptors are being investigated for roles in analgesia, neuroprotection, and psychiatric disorders.[2]
Inferred Pharmacological Profile of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Based on established SAR within the 2-aryl-imidazoline class, we can construct a high-confidence hypothesis for the activity of the title compound.
Structure-Activity Relationship (SAR) Analysis
-
Core Scaffold: The 2-phenyl-4,5-dihydro-imidazole core confers affinity for both α-ARs and I-Rs. Clonidine, with its 2,6-dichloro-phenyl substitution, shows high affinity for α₂-ARs and I₁-Rs.[8]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of receptor selectivity and functional activity.[9][10] For many adrenergic ligands, electron-donating groups like methoxy can influence receptor binding. In related phenethylamines, substitutions on the phenyl ring are known to alter selectivity between α and β receptors.[11]
-
Potential for α₂-Adrenergic Agonism: Many simple 2-aryl-imidazolines act as partial agonists at α-adrenergic receptors.[8] They often possess high affinity but lower intrinsic efficacy compared to endogenous catecholamines. It is highly probable that 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is an agonist or partial agonist at α₂-adrenergic receptors.
-
Imidazoline Receptor Affinity: Given its structure, the compound is almost certain to bind to imidazoline receptors. The relative affinity for I₁ vs. I₂ subtypes cannot be predicted without experimental data.
Hypothesized Mechanism of Action
We hypothesize that 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole acts as a selective agonist at α₂-adrenergic receptors and may also possess significant affinity for I₁ and/or I₂ imidazoline receptors. The primary downstream effect of α₂-AR activation would be the inhibition of adenylyl cyclase via Gi protein coupling.
The following diagram illustrates the proposed primary signaling pathway.
Caption: Hypothesized signaling pathway via α₂-adrenergic receptor activation.
Quantitative Data from Structurally Related Analogs
To provide context for the expected potency of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the following table summarizes binding affinity data for clonidine and rilmenidine, two well-characterized 2-aryl-imidazoline drugs.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Clonidine | α₂-Adrenoceptor | 4.7 | [6] |
| Imidazoline Site | 11.2 | [6] | |
| Rilmenidine | α₂-Adrenoceptor | 134.5 | [6] |
| Imidazoline Site | 2.9 | [6] |
Note: These values serve as a reference. The 4-methoxy substitution on the target compound will alter these affinities.
Experimental Protocols for Mechanistic Validation
To empirically test the proposed mechanism of action, a series of standard pharmacological assays must be performed. The following protocols provide a self-validating system to move from initial binding characterization to functional confirmation.
Experimental Workflow
The logical flow of experiments is crucial. First, establish binding to the hypothesized receptors. Second, determine the functional consequence of that binding (agonism vs. antagonism).
Caption: Logical workflow for experimental validation.
Protocol 1: Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole for α₂-adrenergic and I₁, I₂ imidazoline receptors.
Principle: This is a competitive binding assay. The test compound competes with a radiolabeled ligand of known high affinity for a specific receptor population in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize a tissue source rich in the target receptors (e.g., rat cerebral cortex for α₂-AR and I₂-R; rat kidney for I₁-R) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (for α₂-Adrenergic Receptors):
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: e.g., [³H]-Rauwolscine or [³H]-RX821002 (final concentration near its Kd, ~1-2 nM).
-
Test Compound: Serial dilutions of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane preparation (e.g., 50-100 µg protein per well).
-
-
Total Binding: Wells containing buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM yohimbine) to saturate all specific binding sites.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing 3 times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection & Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol should be repeated using specific radioligands for I₁ ([³H]-Clonidine + masking for α₂) and I₂ ([³H]-Idazoxan) receptors.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
Objective: To determine if 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole acts as an agonist, antagonist, or inverse agonist at Gi-coupled α₂-adrenergic receptors.
Principle: Agonist activation of a Gi-coupled receptor promotes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal that is proportional to receptor activation.
Step-by-Step Methodology:
-
Reagents and Membranes:
-
Use the same membrane preparation as in the binding assay.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (final concentration ~10 µM) is added to ensure G-proteins are in their inactive state at baseline.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Assay Buffer with GDP.
-
Test Compound: Serial dilutions of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole to generate a dose-response curve.
-
Membrane preparation.
-
[³⁵S]GTPγS to initiate the reaction.
-
-
Basal Binding: Wells without any stimulating agonist.
-
Non-Specific Binding: Wells with a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Positive Control: A known full α₂-AR agonist (e.g., UK 14,304).
-
-
Incubation & Termination:
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid vacuum filtration, as described for the binding assay.
-
-
Detection & Analysis:
-
Count the radioactivity on the filters using a liquid scintillation counter.
-
Subtract non-specific binding from all wells.
-
Plot the stimulated binding (as a percentage of the maximum response from the positive control) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
An Emax value similar to the positive control indicates a full agonist, while a lower Emax indicates a partial agonist. If the compound shows no stimulation on its own but inhibits the effect of the positive control, it is an antagonist.
-
Conclusion and Future Directions
The structural characteristics of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole strongly support the hypothesis that it functions as a ligand for α₂-adrenergic and imidazoline receptors, with a high probability of being an α₂-AR agonist. This proposed mechanism provides a solid foundation for its pharmacological investigation. The true therapeutic potential and safety profile of this compound can only be ascertained through empirical validation. The experimental workflows and protocols detailed in this guide provide a clear and robust pathway for researchers to definitively characterize its binding affinities, functional activities, and downstream cellular effects, thereby paving the way for further pre-clinical and clinical development.
References
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Journal of Pharmacy and Technology. (n.d.). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]
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Fun, H. K., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o798. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. PubChem. [Link]
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Sattler, J., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-22. [Link]
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Parini, A., et al. (1991). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. The American Journal of the Medical Sciences, 302(3), 143-6. [Link]
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ResearchGate. (n.d.). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. ResearchGate. [Link]
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Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-41. [Link]
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Li, J. X., & Zhang, Y. (2011). Imidazoline I2 receptors: an update. Neuroscience Research, 72(4), 283-9. [Link]
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ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]
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Stähle, H., et al. (1987). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittel-Forschung, 37(8), 906-13. [Link]
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Ruffolo, R. R. Jr., et al. (1980). Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta. The Journal of Pharmacology and Experimental Therapeutics, 213(2), 267-72. [Link]
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ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]
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Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]
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Wikipedia. (n.d.). 2-Imidazoline. Wikipedia. [Link]
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Kuntz, I. D., et al. (1999). The maximal affinity of ligands. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 9997-10002. [Link]
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Taylor & Francis. (n.d.). 2-Imidazoline – Knowledge and References. Taylor & Francis. [Link]
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Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50-79. [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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De Sarro, G., et al. (2001). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Current Topics in Medicinal Chemistry, 1(1), 47-58. [Link]
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ResearchGate. (n.d.). Imidazole-based adrenergic receptor agonists and antagonists. ResearchGate. [Link]
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Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-8. [Link]
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Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. [Link]
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A Comprehensive Guide to the Structural Elucidation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Abstract: This technical guide provides a detailed, multi-faceted analytical workflow for the definitive structural elucidation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a heterocyclic compound belonging to the 2-imidazoline class. Addressed to researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of each analytical technique. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating methodology that culminates in an unambiguous structural confirmation, benchmarked against single-crystal X-ray diffraction data.
Introduction and Strategic Overview
The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The title compound, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ), serves as an exemplary model for demonstrating a rigorous structural elucidation protocol.[2][3] Accurate structural confirmation is a non-negotiable cornerstone of chemical research and drug development, ensuring that biological and chemical properties are correctly attributed to a known molecular entity.
The core objective of this guide is to establish the molecule's constitution, including:
-
The presence of a 4-methoxyphenyl (anisole) moiety.
-
The existence of a 4,5-dihydro-1H-imidazole (2-imidazoline) ring.
-
The precise connectivity between the phenyl ring and the C2 position of the imidazoline ring.
-
The regiochemistry of the methoxy group (para-position).
-
The complete proton and carbon framework.
Our strategy is to employ a synergistic combination of analytical techniques, where each method provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence and internal validation for the final proposed structure.
The Elucidation Workflow: A Logic-Driven Pathway
The process of structural elucidation follows a logical progression from foundational data to high-resolution analysis. The initial step is to confirm the molecular formula, followed by the identification of functional groups, and finally, the assembly of the molecular skeleton through detailed connectivity mapping.
Caption: Logical workflow for the structural elucidation of the target molecule.
Mass Spectrometry: Confirming the Elemental Composition
Causality: The first and most fundamental question in any structural elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS allows for the unambiguous determination of the elemental composition from a list of plausible candidates.
Experimental Protocol (Illustrative)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a relevant m/z range (e.g., 100-300 amu).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Data Presentation: Molecular Ion
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | Proposed structure. |
| Exact Mass [M] | 176.09496 | Calculated for C₁₀H₁₂N₂O. |
| Ion Species | [M+H]⁺ | Protonation of a basic nitrogen atom. |
| Expected m/z | 177.10279 | Calculated for C₁₀H₁₃N₂O⁺. |
The experimental observation of an ion at m/z ≈ 177.1028 with an error of less than 5 ppm provides strong, trustworthy evidence for the molecular formula C₁₀H₁₂N₂O.
FT-IR Spectroscopy: Identifying Functional Groups
Causality: Before assembling the molecular puzzle, it is crucial to identify the pieces. FT-IR spectroscopy excels at detecting the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. For our target molecule, we expect to see evidence for N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
|---|---|---|---|
| ~3245 | N-H Stretch | Secondary Amine (Imidazoline N-H) | [1] |
| 3100-3000 | C-H Stretch | Aromatic C-H (Phenyl Ring) | |
| 3000-2850 | C-H Stretch | Aliphatic C-H (CH₂ and OCH₃) | |
| ~1640 | C=N Stretch | Imine (Imidazoline Ring) | [1] |
| 1610, 1510 | C=C Stretch | Aromatic Ring Skeletal Vibrations | |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | [4] |
| ~1238 | C-N Stretch | Amine |[1] |
The presence of these characteristic bands provides a robust fingerprint, confirming the major structural components (imidazoline ring, N-H, and the 4-methoxyphenyl group) and validating the information derived from the molecular formula.
NMR Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom.
Experimental Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. Subsequently, perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
¹H NMR Spectroscopy: The Proton Framework
Causality: The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling (J) reveals the number of neighboring protons, establishing connectivity.
Data Presentation: Expected ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.6 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the electron-withdrawing imidazoline group are deshielded. |
| ~7.0-6.8 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the electron-donating methoxy group are shielded. |
| ~3.8 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are chemically equivalent and show no coupling. |
| ~3.7 | Singlet (s) | 4H | H-4, H-5 | The four protons of the two CH₂ groups in the imidazoline ring are often magnetically equivalent, resulting in a single peak. |
| Broad | Singlet (br s) | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is solvent-dependent. |
Note: The AA'BB' system of the para-substituted ring will show two distinct doublets.
¹³C NMR Spectroscopy: The Carbon Backbone
Causality: Each chemically unique carbon atom in the molecule gives a distinct signal in the proton-decoupled ¹³C spectrum, revealing the complexity of the carbon skeleton.
Data Presentation: Expected ¹³C NMR Signals
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C-2 | The imine carbon is the most deshielded carbon atom in the structure. |
| ~160 | C-4' | Aromatic carbon attached to the oxygen atom is strongly deshielded. |
| ~129 | C-2', C-6' | Aromatic carbons ortho to the imidazoline ring. |
| ~125 | C-1' | Quaternary aromatic carbon attached to the imidazoline ring. |
| ~114 | C-3', C-5' | Aromatic carbons ortho to the methoxy group are shielded. |
| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~50 | C-4, C-5 | Aliphatic carbons of the imidazoline ring. |
2D NMR: Definitive Connectivity Mapping
Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them, removing ambiguity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A crucial cross-peak will be observed between the aromatic signals at ~7.7 ppm and ~6.9 ppm, confirming their adjacency on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning carbons. It generates a cross-peak for every proton and the carbon to which it is directly attached. This allows for the unambiguous correlation of every signal in the ¹H and ¹³C spectra.
Caption: Key NMR correlations confirming the molecular structure.
X-Ray Crystallography: The Definitive Proof
Causality: While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a three-dimensional model of the molecule, detailing precise bond lengths, bond angles, and stereochemistry.
A published crystal structure for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole confirms the structure derived from spectroscopy.[2] The analysis provides precise geometric parameters that are consistent with the proposed bonding and structure.
Data Presentation: Crystallographic Data
| Parameter | Reported Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₂N₂O | [2] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pna2₁ | [2] |
| a (Å) | 10.0574 (5) | [2] |
| b (Å) | 13.2532 (7) | [2] |
| c (Å) | 6.8321 (3) | [2] |
| Dihedral Angle (Benzene-Imidazole) | 14.86 (16)° |[2] |
This crystallographic data acts as the authoritative benchmark, validating the entire spectroscopic elucidation process.
Conclusion
References
-
Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1678. Available at: [Link]
-
PubChem. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
-
Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Available at: [Link]
-
Ivancia, M., & Mocanu, A.M. (2019). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 64(1), 79-87. Available at: [Link]
Sources
The 2-Arylimidazoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylimidazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. This guide provides a comprehensive review of 2-arylimidazoline derivatives, delving into their complex pharmacology, intricate structure-activity relationships (SAR), and diverse therapeutic applications. We will explore their primary molecular targets, namely the α-adrenergic and imidazoline receptors, and elucidate the downstream signaling pathways that mediate their physiological effects. Furthermore, this document will detail common synthetic strategies for accessing this privileged scaffold and provide robust, step-by-step experimental protocols for the in vitro characterization of these compounds, empowering researchers to advance the development of novel 2-arylimidazoline-based therapeutics.
Introduction: The Enduring Legacy of the 2-Arylimidazoline Core
The 2-arylimidazoline moiety is a five-membered heterocyclic ring system characterized by a phenyl group attached to the C2 position of the imidazoline ring. This seemingly simple chemical architecture has proven to be a remarkably versatile template for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other biological targets. The initial discovery of their potent vasoconstrictive properties led to their development as nasal decongestants. However, subsequent research unveiled their profound effects on the central nervous system, particularly their ability to modulate sympathetic outflow, which paved the way for their use as antihypertensive agents.
The pharmacological effects of 2-arylimidazoline derivatives are primarily mediated through their interaction with two key receptor families: the α-adrenergic receptors (α-ARs) and the more recently identified imidazoline receptors (I-Rs). The interplay between these two receptor systems, and the varying selectivity of different derivatives, accounts for the wide range of therapeutic applications and side-effect profiles observed with this class of compounds.
Mechanisms of Action: A Tale of Two Receptors
The physiological effects of 2-arylimidazoline derivatives are a direct consequence of their interaction with α-adrenergic and imidazoline receptors. Understanding the distinct signaling pathways activated by these receptors is crucial for rational drug design and the development of compounds with improved therapeutic indices.
The α2-Adrenergic Receptor: A Classic Target
The α2-adrenergic receptors are a family of GPCRs that are coupled to inhibitory G-proteins (Gi/o).[1] There are three main subtypes: α2A, α2B, and α2C.[1] Agonism at these receptors by 2-arylimidazoline derivatives leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the inhibition of neurotransmitter release.
In the context of the central nervous system, activation of presynaptic α2A-adrenoceptors in the brainstem (specifically the locus coeruleus and the nucleus of the solitary tract) reduces the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[1] This sympatholytic effect is the primary mechanism behind the antihypertensive action of drugs like clonidine.
Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold
The pharmacological profile of 2-arylimidazoline derivatives is exquisitely sensitive to structural modifications. Decades of research have established key SAR principles that govern their affinity and selectivity for α-adrenergic and imidazoline receptors.
-
The Aryl Moiety: The nature and substitution pattern of the aryl ring are critical for activity. For α2-agonism, ortho-substitution on the phenyl ring is crucial. [4]For instance, the 2,6-dichloro substitution of clonidine is optimal for its hypotensive activity. [5]The presence of these ortho-substituents is thought to force the aryl ring out of the plane of the imidazoline ring, a conformation that is favorable for receptor binding.
-
The Imidazoline Ring: The integrity of the imidazoline ring is essential for activity. Saturation of the double bond to form an imidazolidine ring generally reduces or abolishes activity.
-
The Linker: The connection between the aryl and imidazoline rings also plays a significant role. In clonidine, this is a direct amino linkage. However, other linkers have been explored, and their nature can influence receptor selectivity.
-
Substitution on the Imidazoline Ring: N-substitution on the imidazoline ring can modulate activity and selectivity.
The development of more selective I1-imidazoline receptor ligands has focused on modifying the clonidine scaffold to reduce α2-adrenoceptor affinity. This has often involved alterations to the aryl moiety and the linker group.
Therapeutic Applications: A Diverse Pharmacopoeia
The unique pharmacology of 2-arylimidazoline derivatives has led to their successful application in a variety of therapeutic areas.
| Drug | Structure | Primary Indication(s) | Mechanism of Action |
| Clonidine | Hypertension, ADHD, Opioid withdrawal | α2-Adrenergic agonist, I1-Imidazoline agonist | |
| Moxonidine | Hypertension | Selective I1-Imidazoline agonist | |
| Rilmenidine | Hypertension | I1-Imidazoline agonist | |
| Oxymetazoline | Nasal decongestant, Ophthalmic hyperemia | α1 and α2-Adrenergic agonist | |
| Xylometazoline | Nasal decongestant | α1 and α2-Adrenergic agonist | |
| Naphazoline | Nasal decongestant, Ophthalmic hyperemia | α1 and α2-Adrenergic agonist | |
| Tizanidine | Muscle spasticity | Central α2-Adrenergic agonist | |
| Brimonidine | Glaucoma | Selective α2-Adrenergic agonist |
Quantitative Binding Data of Representative 2-Arylimidazoline Derivatives
The following table summarizes the binding affinities (Ki or IC50 values) of selected 2-arylimidazoline derivatives for α2-adrenergic and I1-imidazoline receptors. This data highlights the varying selectivity profiles within this class of compounds.
| Compound | α2A-Adrenoceptor (Ki, nM) | I1-Imidazoline Receptor (Ki, nM) | Reference |
| Clonidine | 35 | - | [6] |
| Guanabenz | 8.6 (IC50) | - | [7] |
| B-HT 920 | 290 (IC50) | - | [7] |
| Moxonidine | High affinity component: Selective | High affinity component: Selective | [8] |
| Tizanidine | High affinity component: Selective | High affinity component: Selective | [8] |
| Naphazoline | High affinity component: Selective | - | [8] |
| Agmatine | Low affinity | High affinity component: Highly Selective | [8] |
| Tracizoline | - | 0.18 | [9] |
| Benazoline | - | 0.085 | [9] |
Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions. The selectivity mentioned for Moxonidine, Tizanidine, Naphazoline, and Agmatine is based on their preferential binding to a high-affinity component of the respective receptor sites.
Synthetic Strategies: Accessing the 2-Arylimidazoline Core
Several synthetic routes have been developed for the preparation of 2-arylimidazoline derivatives. A common and versatile method involves the condensation of an appropriately substituted arylamine with a suitable three-carbon synthon that provides the imidazoline ring. One such approach utilizes the reaction of an arylamine with 2-chloro-2-imidazoline.
A more contemporary and efficient method involves the reaction of an arylisothiocyanate with ethylenediamine to form a thiourea intermediate, which is then cyclized to the 2-aryliminoimidazolidine. Subsequent dehydrogenation yields the desired 2-arylimidazoline.
Experimental Protocols: In Vitro Characterization
The following protocols provide detailed methodologies for the in vitro characterization of 2-arylimidazoline derivatives.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Test compound (2-arylimidazoline derivative).
-
Non-specific binding control (e.g., high concentration of unlabeled phentolamine or yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable source (e.g., transfected cell line or tissue) by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a test compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the α2-adrenergic or I1-imidazoline receptor.
-
[35S]GTPγS.
-
Test compound (2-arylimidazoline derivative).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Stop Solution: 20 mM Tris-HCl, 100 mM NaCl, 20 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer containing GDP.
-
Varying concentrations of the test compound.
-
Cell membranes.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation: Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the logarithm of the test compound concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.
Conclusion
The 2-arylimidazoline scaffold continues to be a rich source of pharmacologically active compounds with significant therapeutic value. A deep understanding of their interactions with α-adrenergic and imidazoline receptors, coupled with a systematic exploration of their structure-activity relationships, will undoubtedly lead to the development of novel and improved medicines for a range of human diseases. The experimental protocols provided herein offer a robust framework for the in vitro characterization of these promising molecules, facilitating the ongoing quest for more selective and efficacious therapeutics.
References
-
Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]
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Timmermans, P. B., & van Zwieten, P. A. (1983). Quantitative structure-activity relationships of imidazolidine derivatives related to clonidine at peripheral alpha-adrenoceptors. Clinical and Experimental Pharmacology and Physiology, 10(4), 395-410. [Link]
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Wikipedia contributors. (2023, December 1). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Ernsberger, P., & Haxhiu, M. A. (1997). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 273(5), R1572-R1579. [Link]
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Wikipedia contributors. (2023, December 26). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link]
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Pixorize. (n.d.). Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a member of the 2-arylimidazoline class of compounds, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological activities. While the broader class of imidazolines has been extensively studied for their interaction with adrenergic and imidazoline receptors, leading to a range of pharmacological effects including antihypertensive, antihyperglycemic, and anti-inflammatory properties, specific data on this particular derivative remains a subject of ongoing investigation. This document aims to consolidate the available scientific knowledge, present detailed synthetic protocols, and explore the potential therapeutic applications of this compound, thereby serving as a valuable resource for researchers in the field of drug discovery and development.
Historical Context and Discovery
The exploration of 2-arylimidazoline derivatives dates back to the mid-20th century, with the discovery of their significant physiological effects, most notably on blood pressure. While the exact initial discovery of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is not extensively documented in seminal, widely-cited literature, its synthesis and structural characterization are rooted in the broader investigation of this chemical class. A key reference to a synthetic method for this compound appears in a 2004 publication by Stibrany et al., indicating its presence in the scientific literature for at least two decades. The primary impetus for the synthesis of such compounds has historically been the search for novel modulators of adrenergic and imidazoline receptors, which are crucial targets in the regulation of cardiovascular and metabolic functions.
Synthesis and Chemical Properties
The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can be achieved through several established methods for the preparation of 2-imidazolines. The most common and direct approach involves the condensation of a nitrile with a diamine.
Synthesis from Nitrile Precursor
A widely adopted method for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is the reaction of 4-methoxybenzonitrile with ethylenediamine. This reaction is typically catalyzed by an acid and driven by the removal of ammonia.
DOT Script for Synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Caption: Synthetic pathway for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, based on established literature procedures.
Materials:
-
4-Methoxybenzonitrile
-
Ethylenediamine
-
Methanol (anhydrous)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
A solution of 4-methoxybenzonitrile (1 equivalent) and ethylenediamine (4 equivalents) in a suitable solvent such as methanol or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified, typically by recrystallization from a suitable solvent (e.g., methanol), to yield single crystals of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in methanol and other polar organic solvents |
Biological Activity and Mechanism of Action
The biological activities of 2-arylimidazoline derivatives are diverse and well-documented. These compounds are known to interact with several key physiological targets, primarily imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors (α₁, α₂). The specific pharmacological profile of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is not extensively characterized in the public domain; however, based on the activities of structurally related compounds, its potential effects can be inferred.
Imidazoline derivatives are recognized for a variety of pharmacological activities, including:
-
Antihypertensive effects
-
Antihyperglycemic properties
-
Antidepressive potential
-
Antihypercholesterolemic effects
-
Anti-inflammatory actions
The mechanism of action for these effects is generally attributed to the interaction of the imidazoline scaffold with its cognate receptors.
DOT Script for Potential Mechanism of Action
Caption: Potential molecular targets and downstream effects.
Therapeutic Potential and Future Directions
The therapeutic potential of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole lies in its structural similarity to other pharmacologically active 2-arylimidazolines. Further investigation is warranted to fully elucidate its specific receptor binding affinities, functional activities, and in vivo efficacy.
Key areas for future research include:
-
Comprehensive Pharmacological Profiling: Detailed in vitro binding and functional assays against a panel of imidazoline and adrenergic receptor subtypes are necessary to determine the compound's specific mechanism of action and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy group and the phenyl ring could provide valuable insights into the structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of hypertension, diabetes, and inflammation will be crucial to validate its therapeutic potential.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for any further drug development efforts.
Conclusion
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a readily synthesizable compound belonging to a well-established class of pharmacologically active molecules. While its specific biological profile is not yet fully understood, the known activities of related 2-arylimidazolines suggest its potential as a modulator of adrenergic and imidazoline receptors. This technical guide provides a foundational understanding of its history, synthesis, and potential biological significance, serving as a catalyst for further research and development in this promising area of medicinal chemistry.
References
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Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1088. [Link]
A Theoretical Framework for Assessing the Stability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole and its parent 2-arylimidazoline scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as ligands for imidazoline receptors.[1][2] The long-term stability of such molecules is a critical parameter in drug development, influencing shelf-life, formulation, and in vivo efficacy. This technical guide provides a comprehensive framework for evaluating the stability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole using theoretical and computational chemistry methods. By leveraging Density Functional Theory (DFT), this guide outlines protocols to analyze the molecule's geometric, electronic, and thermodynamic properties, offering predictive insights into its intrinsic stability and potential degradation pathways. We will explore the causality behind methodological choices, from geometry optimization benchmarked against experimental crystal structures to advanced analyses like Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) maps. The objective is to equip researchers with a robust, self-validating theoretical workflow to probe molecular stability before or in parallel with extensive experimental studies.
Introduction: The Nexus of Pharmacology and Computational Chemistry
Significance of 2-Aryl-4,5-dihydro-1H-imidazoles (Imidazolines)
The imidazoline moiety is a privileged scaffold in pharmacology, recognized for its role in compounds exhibiting antihypertensive, anti-inflammatory, and antidepressive properties.[1] These biological activities often stem from their interaction with specific imidazoline receptors.[2][3] The title compound, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, belongs to this important class. Understanding its structural and electronic characteristics is fundamental to elucidating its mechanism of action and developing more potent and selective derivatives.
The Predictive Power of Theoretical Stability Assessment
Before a drug candidate can be viable, its chemical stability must be thoroughly characterized. Theoretical studies offer a powerful, cost-effective, and proactive approach to this challenge. By simulating molecular behavior at the quantum level, we can predict a molecule's most stable conformation, identify its most reactive sites, and hypothesize its likely degradation pathways under various conditions.[4] This in-silico analysis provides a rational basis for designing stability-indicating experiments and developing robust formulations, accelerating the drug development pipeline.
Scope of This Guide
This guide focuses exclusively on the theoretical evaluation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. It details the foundational computational methodologies, presents a step-by-step workflow for stability analysis, interprets the resulting data in the context of molecular stability, and proposes potential degradation mechanisms. The principles and protocols described herein are broadly applicable to other small molecule drug candidates.
Foundational Principles: Core Computational Methodologies
The successful theoretical assessment of molecular stability hinges on the selection of appropriate computational methods. The following approaches form the bedrock of a robust analysis, chosen for their balance of accuracy and computational efficiency.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) is the primary engine for this type of analysis. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy of a system from its electron density. This approach provides excellent accuracy for a fraction of the computational cost of traditional ab-initio methods. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they have been extensively validated for organic molecules, providing reliable geometric and electronic properties.[5][6]
Basis Sets: Describing Electron Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility with which electron distribution can be described. Pople-style basis sets like 6-31G or 6-311G, often augmented with polarization and diffuse functions, are common choices.[7] For instance, a basis set like 6-311G(d,p) provides a good balance for geometry optimizations and electronic property calculations of molecules containing first and second-row elements.
Molecular Geometry Optimization: Finding the Energetic Minimum
The first and most critical step in any theoretical analysis is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is located. The resulting optimized geometry corresponds to the most stable conformation of the molecule. Crucially, this theoretical structure can be validated by comparison with experimental data, such as the X-ray crystal structure of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.[1]
Probing Stability Through Electronic Structure Analysis
Once the optimized geometry is obtained, a suite of analyses can be performed to probe the electronic characteristics that govern stability.
-
Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of bonding and charge distribution.[8] It analyzes the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Strong delocalization, particularly hyperconjugative interactions, indicates enhanced molecular stability.[8][9] NBO analysis quantifies these interactions, revealing the electronic origins of stability.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability.[7] A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state.[8][10]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[7] It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[7][8] This analysis is invaluable for predicting sites of intermolecular interactions and identifying the most likely points of attack for degradation agents like water or oxygen.
A Validated Workflow for Theoretical Stability Analysis
The following protocols provide a step-by-step methodology for conducting a comprehensive theoretical stability analysis. This workflow is designed to be self-validating by benchmarking against experimental data where available.
Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Input Structure Generation: Construct the 3D structure of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. The crystal structure coordinates from published literature serve as an excellent starting point.[1]
-
Method Selection: Choose a reliable DFT method and basis set (e.g., B3LYP/6-311G(d,p)) within a computational chemistry software package like Gaussian.
-
Optimization Calculation: Perform a full geometry optimization without constraints.
-
Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. This crucial step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides thermodynamic data, such as zero-point vibrational energy and thermal corrections.
-
-
Validation: Compare the key bond lengths, bond angles, and dihedral angles of the optimized structure with the experimental X-ray diffraction data.[1] Close agreement validates the chosen level of theory.
Protocol: NBO, HOMO-LUMO, and MEP Analysis
-
Input Geometry: Use the validated, optimized geometry from the previous protocol.
-
NBO Calculation: Run an NBO analysis to compute atomic charges, analyze donor-acceptor interactions, and quantify hyperconjugative stabilization energies.
-
HOMO-LUMO Analysis: Extract the energies of the HOMO and LUMO orbitals from the DFT output. Calculate the energy gap (ΔE = E_LUMO - E_HOMO). Visualize the orbital surfaces to understand their spatial distribution.
-
MEP Calculation: Generate the molecular electrostatic potential map by calculating the electrostatic potential on the molecule's van der Waals surface.
Caption: Plausible pathway for the hydrolysis of the imidazoline ring.
Oxidative Degradation
The imidazoline ring and the electron-rich methoxyphenyl ring are potential sites for oxidative degradation. [11]The presence of atmospheric oxygen, especially under the influence of light or trace metal catalysts, could lead to a variety of oxidation products. Potential sites of attack include the C-H bonds adjacent to the nitrogen atoms and the aromatic ring itself. Forced degradation studies on related imidazole-containing drugs have shown susceptibility to base-mediated autoxidation and oxidation by peroxides. [11]Computational models can help identify the most easily abstractable hydrogen atoms or the bonds with the lowest dissociation energies, pointing to the most likely initiation sites for oxidative degradation.
Conclusion and Future Directions
The theoretical framework presented in this guide offers a robust and insightful approach to assessing the stability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. By combining DFT-based geometry optimization with detailed electronic structure analyses (NBO, HOMO-LUMO, MEP), researchers can gain a deep understanding of the molecule's intrinsic stability, validate its structure against experimental data, and predict its most likely degradation pathways. This in-silico analysis points towards potential hydrolytic cleavage of the imidazoline ring and oxidative attack as the primary stability concerns.
Future theoretical work could expand upon this foundation. Molecular dynamics (MD) simulations would provide insights into the molecule's conformational flexibility and stability in solution, explicitly modeling solvent interactions. Furthermore, quantum mechanical calculations could be employed to model the complete reaction energy profiles for the proposed hydrolysis and oxidation pathways, providing quantitative predictions of reaction rates and degradation kinetics.
References
[3]Hudson, A. L., et al. (2001). 2-D and 3-D modeling of imidazoline receptor ligands: insights into pharmacophore. Annals of the New York Academy of Sciences. Available at: [12]Piergentili, A., et al. (2000). Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models. Bioorganic & Medicinal Chemistry. Available at: [13]Nikolic, K., et al. (2013). Imidazoline-1 Receptor Ligands as Apoptotic Agents: Pharmacophore Modeling and Virtual Docking Study. Combinatorial Chemistry & High Throughput Screening. Available at: [Link] [14]Nikolic, K., et al. (2013). Imidazoline-1 Receptor Ligands as Apoptotic Agents: Pharmacophore Modeling and Virtual Docking Study. Bentham Science Publishers. Available at: [8]Benzon, K. B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link] [9]Benzon, K. B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. Available at: [Link] [15]Varghese, H. T., et al. (2014). Vibrational spectroscopic studies and Quantum Chemical investigation of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. Available at: [Link] [1]Fun, H.-K., et al. (2010). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link] [16]Ivancia, M., & Mocanu, A. M. (2016). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [17]Senthilkumar, L., & Kolandaivel, P. (2007). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Journal of Molecular Structure: THEOCHEM. Available at: [10]Gnanasambandan, T., et al. (2013). Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f]p[3][17]henanthroline ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link] [11]Ragham, P. K., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link] [4]Cruz, J., et al. (2017). Reactivity Properties of derivatives of 2-imidazoline: An ab initio DFT study. ResearchGate. Available at: [Link] [18]Benzon, K. B., et al. (2015). Electronic properties of 2-(4-methoxyphenyl)-4,5-dime- thyl-1h-imidazole 3-oxide: a hartree-fock approach. ResearchGate. Available at: [Link] [19]Kumar, S., et al. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews. Available at: [Link] [2]Wang, X., et al. (2016). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics. Available at: [Link] [7]Arshad, M., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]d[3][14]ioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon. Available at: [Link] [5]Tehrani, Z. A., & Ghiasi, R. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link] [6]Arshad, M., et al. (2022). Synthesis, quantum chemical studies, molecular docking, molecular dynamics simulation and ADMET studies on 2-(2,3-dihydrobenzo[b]d[3][14]ioxin-6-yl)-1, 4,5-triphenyl-1H-imidazole derivatives. Journal of Molecular Structure. Available at: [Link] [20]Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry. Available at: [Link] [21]Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews. Available at: [Link]
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Methodological & Application
protocol for synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
An Application Note and Detailed Protocol for the Synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a valuable heterocyclic compound. Imidazoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] This protocol details a reliable and straightforward method involving the direct condensation of 4-methoxybenzonitrile with ethylenediamine. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, characterization methods, and essential safety protocols.
Introduction and Scientific Context
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, also known as 2-(4-methoxyphenyl)-2-imidazoline, belongs to the important class of 2-arylimidazolines. These five-membered heterocyclic compounds, containing two nitrogen atoms, are core structures in numerous biologically active molecules.[2] They are recognized for a wide spectrum of pharmacological properties, including antihypertensive, anti-inflammatory, antihyperglycemic, and antidepressive activities.[1] The synthetic accessibility of the imidazoline ring makes it a versatile scaffold for the development of new therapeutic agents and functional materials.[3]
The protocol described herein is based on the well-established Pinner synthesis methodology, which involves the reaction of a nitrile with a diamine. This method is favored for its efficiency and the directness with which it yields the desired imidazoline ring system. Understanding this synthesis is fundamental for chemists aiming to explore the structure-activity relationships of this compound class or utilize it as a building block for more complex molecular architectures.
Reaction Principle and Mechanism
The synthesis proceeds via a thermally induced cyclocondensation reaction between 4-methoxybenzonitrile and an excess of ethylenediamine. The reaction mechanism can be described in two primary stages:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon atom of the nitrile group in 4-methoxybenzonitrile. This forms an intermediate N-substituted amidine.
-
Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then performs an intramolecular nucleophilic attack on the amidine carbon. This is followed by the elimination of an ammonia molecule, leading to the formation of the stable five-membered dihydroimidazole ring.
Using an excess of ethylenediamine serves a dual purpose: it acts as both the reactant and the solvent, driving the reaction towards completion.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This section provides a complete, step-by-step methodology for the synthesis of the target compound.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 4-Methoxybenzonitrile (C₈H₇NO) | ≥98% | Sigma-Aldrich, etc. |
| Ethylenediamine (C₂H₈N₂) | ≥99% | Sigma-Aldrich, etc. |
| Ethanol (C₂H₆O) | 95% or Absolute | Fisher Scientific, etc. |
| Deionized Water | - | - |
| Celite® (for filtration, optional) | - | - |
| Equipment |
| 100 mL Round-bottom flask |
| Reflux condenser |
| Heating mantle with magnetic stirrer and stir bar |
| Glass funnel and filter paper or Büchner funnel setup |
| Beakers and Erlenmeyer flasks |
| Rotary evaporator |
| Melting point apparatus |
| Analytical balance |
Quantitative Data
| Reactant | MW ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |
| 4-Methoxybenzonitrile | 133.15[4] | 5.00 | 37.55 | 1.0 |
| Ethylenediamine | 60.10 | 13.55 | 225.4 | ~6.0 |
| (15.0 mL) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (37.55 mmol) of 4-methoxybenzonitrile.
-
Reagent Addition: In a well-ventilated fume hood, carefully add 15.0 mL (~6 equivalents) of ethylenediamine to the flask. CAUTION: Ethylenediamine is corrosive and has a strong odor.[5][6]
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 115-120 °C) with continuous stirring.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting nitrile spot indicates reaction completion.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As the mixture cools, the product will begin to crystallize or precipitate. The flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove excess ethylenediamine. Allow the solid to air-dry on the filter for 15-20 minutes.
-
Purification (Recrystallization): Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C overnight to yield 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole as a white to off-white crystalline solid.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₀H₁₂N₂O[7]
-
Molecular Weight: 176.21 g/mol [7]
-
Melting Point: 132–134 °C[8]
-
FTIR (KBr, cm⁻¹): Expected characteristic peaks include ~3200 (N-H stretch), ~3000-2850 (C-H aliphatic and aromatic stretches), ~1610 (C=N imine stretch), ~1510 (C=C aromatic stretch), and ~1250 (C-O ether stretch).[8]
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm):
-
~163: C=N carbon.
-
~159: Aromatic carbon attached to the methoxy group.
-
~128: Aromatic CH carbons.
-
~123: Quaternary aromatic carbon.
-
~114: Aromatic CH carbons.
-
~55: Methoxy (-OCH₃) carbon.
-
~49: Methylene (-CH₂-CH₂) carbons.
-
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 177.10.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat must be worn at all times.
Reagent Handling:
-
All operations should be performed inside a certified chemical fume hood.[9]
-
Ethylenediamine: Is corrosive, flammable, and a respiratory sensitizer. It can cause severe skin burns and eye damage.[5][6][10] Avoid inhalation of vapors and direct contact with skin and eyes.[10] Keep away from heat and open flames.
-
4-Methoxybenzonitrile: Harmful if swallowed or absorbed through the skin. It is a skin and eye irritant.[4]
Waste Disposal:
-
All organic waste, including the filtrate from recrystallization, must be collected in a designated halogen-free organic waste container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[9]
Experimental Workflow Diagram
Caption: A summary of the experimental workflow.
References
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.).
- Mohamed, S. K., Akkurt, M., Marzouk, A. A., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o351–o352.
- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-694.
-
National Center for Biotechnology Information. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem. Retrieved from [Link]
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.
- An Efficient Synthesis of 2-Arylimidazoles by Oxidation of 2-Arylimidazolines Using Activated Carbon—O2 System and Its Application to Palladium-Catalyzed Mizoroki—Heck Reaction. (2025).
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents.
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Li, B., Chiu, C. K-F., Hank, R. F., et al. (n.d.). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses Procedure. Retrieved from [Link]
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Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. (2024). MDPI. Retrieved from [Link]
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Paragon Laboratories. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 54(4), 587–639.
-
Synthesis of Azolines and Imidazoles and their Use in Drug Design. (2016). Hilaris Publisher. Retrieved from [Link]
- Kia, Y., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o814.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. PubChem. Retrieved from [Link]
- Ethylenediamine - SAFETY DATA SHEET. (2019).
- Process for the preparation of imidazoline derivatives. (n.d.). Google Patents.
-
MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Preliminary Chemosensory Ability of a Novel 2,4,5-Tri(Hetero)Arylimidazole Based on an 8-Hydroxy-Quinoline Group. (n.d.). MDPI. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYLENEDIAMINE. Retrieved from [Link]
-
One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Benzyloxy-3-methoxybenzonitrile. (n.d.). PMC. Retrieved from [Link]
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- 4. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. nj.gov [nj.gov]
The Versatile Role of 2-(4-methoxyphenyl)-2-imidazoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary organic synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Within this context, nitrogen-containing heterocyclic compounds have emerged as a cornerstone, serving as versatile ligands, organocatalysts, and crucial synthetic intermediates. Among these, the 2-imidazoline scaffold has garnered significant attention due to its unique electronic and steric properties. This application note focuses on a particularly valuable derivative, 2-(4-methoxyphenyl)-2-imidazoline, a compound poised for significant applications in asymmetric catalysis and transition metal-mediated transformations.
The 2-imidazoline ring system, a five-membered heterocycle with two nitrogen atoms, offers a combination of a chiral backbone (when appropriately substituted) and a coordinating imine nitrogen, making it an excellent candidate for the construction of chiral ligands.[1] The presence of a 4-methoxyphenyl substituent at the 2-position further modulates the electronic properties of the imidazoline ring, influencing its coordinating ability and the reactivity of the resulting metal complexes or its performance as an organocatalyst. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications of 2-(4-methoxyphenyl)-2-imidazoline, with a focus on detailed protocols and the underlying mechanistic principles.
Core Application: Asymmetric Henry (Nitroaldol) Reaction
The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitro alcohols.[2] These products are highly valuable synthetic intermediates, readily convertible into β-amino alcohols, α-hydroxy carboxylic acids, or nitroalkenes.[3] The development of catalytic and enantioselective versions of the Henry reaction is a significant area of research, and chiral imidazoline- and oxazoline-based ligands have proven to be highly effective in this transformation, often in the form of their copper(II) complexes.[3]
The 2-(4-methoxyphenyl)-2-imidazoline ligand is anticipated to be a highly effective ligand in the asymmetric Henry reaction due to its bidentate coordination to a metal center, such as copper(II), creating a chiral environment that directs the stereochemical outcome of the reaction.
Plausible Catalytic Cycle
The catalytic cycle for the copper(II)-catalyzed asymmetric Henry reaction using a chiral imidazoline ligand is believed to proceed through the following key steps:
-
Ligand Exchange and Catalyst Formation: The 2-(4-methoxyphenyl)-2-imidazoline ligand coordinates to the copper(II) salt, forming the active chiral catalyst.
-
Deprotonation of Nitroalkane: A base, often a non-coordinating organic base or a basic counter-ion of the copper salt, deprotonates the nitroalkane to form a nitronate anion.
-
Coordination of Reactants: The aldehyde and the nitronate coordinate to the chiral copper(II) complex. The specific geometry of this ternary complex is crucial for enantioselection.
-
Carbon-Carbon Bond Formation: The nucleophilic nitronate attacks the coordinated aldehyde, forming the C-C bond. The stereochemistry of the newly formed stereocenters is dictated by the chiral environment of the catalyst.
-
Product Release and Catalyst Regeneration: The β-nitro alcohol product is released from the copper complex, regenerating the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Copper(II)-Imidazoline Catalyst
This protocol describes the in-situ generation of the active catalyst, a common and effective method for this type of reaction.[4]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
2-(4-methoxyphenyl)-2-imidazoline
-
Anhydrous ethanol
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add copper(II) acetate monohydrate (1.0 eq).
-
Add anhydrous ethanol to dissolve the copper salt.
-
To this solution, add a solution of 2-(4-methoxyphenyl)-2-imidazoline (1.1 eq) in anhydrous ethanol dropwise with stirring.
-
Stir the resulting solution at room temperature for 1 hour to allow for complex formation. The color of the solution will typically change, indicating coordination.
-
This solution of the in-situ generated catalyst is used directly in the subsequent Henry reaction.
Protocol 2: Asymmetric Henry Reaction of an Aromatic Aldehyde
This protocol details the enantioselective addition of nitromethane to 4-nitrobenzaldehyde, a standard reaction for evaluating the efficacy of new catalysts.[5]
Materials:
-
In-situ generated Cu(II)-[2-(4-methoxyphenyl)-2-imidazoline] catalyst solution (from Protocol 1)
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Triethylamine (Et₃N)
-
Anhydrous isopropanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared catalyst solution (5 mol%) in isopropanol, add 4-nitrobenzaldehyde (1.0 eq).
-
Add nitromethane (10 eq), which serves as both reactant and solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 1 M HCl.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Determine the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the asymmetric Henry reaction.
Data Presentation
The following table presents representative data for the asymmetric Henry reaction using analogous chiral ligands, providing an expected performance benchmark for 2-(4-methoxyphenyl)-2-imidazoline.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 24 | 85 | 88 |
| 2 | 4-Nitrobenzaldehyde | 5 | 12 | 92 | 91 |
| 3 | 4-Methoxybenzaldehyde | 5 | 36 | 78 | 85 |
| 4 | 2-Naphthaldehyde | 5 | 24 | 89 | 90 |
| 5 | Cyclohexanecarboxaldehyde | 10 | 48 | 70 | 82 |
Note: The data in this table is illustrative and based on results obtained with structurally similar imidazoline and oxazoline ligands in copper-catalyzed Henry reactions. Actual results with 2-(4-methoxyphenyl)-2-imidazoline may vary.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: The progress of the reaction can be easily tracked, allowing for optimization of reaction time and preventing the formation of byproducts from prolonged reaction times or decomposition.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct product has been formed.
-
Chiral HPLC Analysis: The enantiomeric excess, a critical measure of the catalyst's performance, is determined by a reliable and standard analytical technique. Comparison with a racemic standard is essential for accurate ee determination.
Future Directions and Broader Applications
While the asymmetric Henry reaction is a prime application, the utility of 2-(4-methoxyphenyl)-2-imidazoline is not limited to this transformation. Its structural motifs suggest potential applications in a range of other important reactions:
-
Suzuki-Miyaura Cross-Coupling: The corresponding N-heterocyclic carbene (NHC) ligand, generated from the imidazolium salt of the parent imidazoline, could be a highly effective ligand for palladium-catalyzed cross-coupling reactions.[6]
-
Asymmetric Alkylation: Chiral imidazoline derivatives can be employed in phase-transfer catalysis for the asymmetric alkylation of various pronucleophiles.[7]
-
Michael Additions: As demonstrated with related bis(imidazoline) systems, these ligands can catalyze asymmetric conjugate additions.[8]
The exploration of these and other applications will undoubtedly solidify the position of 2-(4-methoxyphenyl)-2-imidazoline as a valuable tool in the synthetic organic chemist's arsenal.
References
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central. Available at: [Link]
-
Methylene-Bridged Bis(imidazoline)-Derived 2-Oxopyrimidinium Salts as Catalysts for Asymmetric Michael Reactions. PubMed Central. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PubMed Central. Available at: [Link]
-
The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Ketones and Aryl Acetates and Their Applications to Total Synthesis. BYU ScholarsArchive. Available at: [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. ResearchGate. Available at: [Link]
-
Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Almac. Available at: [Link]
-
Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
New substituted mono-and bis(imidazolyl)pyridines and their application in nitroaldolisation reaction. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PubMed Central. Available at: [Link]
-
Henry reaction in environmentally benign methods using imidazole as catalyst. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Available at: [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PubMed Central. Available at: [Link]
-
Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. MDPI. Available at: [Link]
-
Synthesis of Chiral N,P-ligands Derived from L -Proline and Its Application to 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]
-
Enantioselective Organozinc Addition to Aldehydes Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-Ligands. PubMed. Available at: [Link]
-
The Henry Reaction: Recent Examples. ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. "The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Keton" by Michael Andrew Christiansen [scholarsarchive.byu.edu]
- 8. Methylene-Bridged Bis(imidazoline)-Derived 2-Oxopyrimidinium Salts as Catalysts for Asymmetric Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Imidazoline Ligand
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole emerges from the broader class of imidazoline derivatives, a family of compounds renowned for their diverse and significant biological activities.[1][2] These activities stem from their interaction with imidazoline receptors, which are categorized into three main subtypes: I1, I2, and I3.[3][4] Unlike classical adrenergic receptors, these sites offer novel therapeutic targets for a range of pathologies. The I1 receptor is implicated in the central regulation of blood pressure, the I2 receptor is associated with pain modulation, neuroprotection, and as an allosteric modulator of monoamine oxidase B (MAO-B), and the I3 receptor plays a role in regulating insulin secretion.[3][5]
The structural scaffold of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, featuring a 2-substituted imidazoline ring linked to a methoxyphenyl moiety, positions it as a promising candidate for selective modulation of these receptors. This document provides a comprehensive guide for researchers to explore its pharmacological applications, detailing both the theoretical underpinnings and practical, field-proven protocols for its investigation.
Pharmacological Landscape and Therapeutic Hypotheses
The methoxyphenyl group in the target compound is a common feature in many biologically active molecules, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties. Based on the established pharmacology of imidazoline ligands, we can hypothesize several key applications for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole:
-
Analgesia: Particularly in models of chronic and neuropathic pain, through modulation of I2 imidazoline receptors.[5][6]
-
Neuroprotection: Offering therapeutic potential in neurodegenerative diseases or stroke, again likely mediated by I2 receptors.[6]
-
Antihypertensive Effects: Via interaction with I1 imidazoline receptors in the central nervous system.[7][8][9]
-
Metabolic Regulation: Investigating its effects on insulin secretion via I3 receptors.[3][4]
-
Anticancer and Antimicrobial Activities: As seen with other imidazole derivatives, this compound warrants screening for these properties.[10][11]
Section 1: In Vitro Characterization - Receptor Binding and Functional Assays
The initial step in characterizing any novel compound is to determine its binding affinity and functional activity at its putative targets. For 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the primary targets are the imidazoline and adrenergic receptors.
Radioligand Binding Assays: Determining Receptor Affinity
The causality behind this experiment is to quantify the direct interaction between the test compound and the target receptors. Competitive binding assays are the gold standard for determining the binding affinity (Ki) of a novel ligand.
Protocol 1: Competitive Radioligand Binding Assay for I1, I2, and α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole for I1, I2, and α2-adrenergic receptors.
Materials:
-
Test Compound: 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
-
Membrane Preparations:
-
For I1 receptors: Bovine adrenal chromaffin cell membranes
-
For I2 receptors: Rat brain cortex membranes
-
For α2-adrenergic receptors: Rat cerebral cortex membranes
-
-
Radioligands:
-
[³H]-Clonidine or [³H]-Moxonidine for I1 receptors
-
[³H]-Idazoxan for I2 receptors
-
[³H]-Rauwolscine or [³H]-RX821002 for α2-adrenergic receptors
-
-
Non-specific Binding Control:
-
For I1: Moxonidine (10 µM)
-
For I2: Cirazoline (10 µM)
-
For α2: Phentolamine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Scintillation Cocktail and Scintillation Counter
-
96-well filter plates and Filtration system
Methodology:
-
Compound Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 25°C) for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through the filter plates and wash three times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Hypothetical Binding Affinity Profile
| Receptor Target | Radioligand | Test Compound Ki (nM) |
| Imidazoline I1 | [³H]-Moxonidine | 50 |
| Imidazoline I2 | [³H]-Idazoxan | 15 |
| α2-Adrenergic | [³H]-Rauwolscine | >1000 |
This table illustrates how to present the binding affinity data, providing a clear comparison of the compound's selectivity.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Section 2: Application in Pain Research - Neuropathic and Inflammatory Pain Models
Given the strong evidence for the role of I2 imidazoline receptors in pain modulation, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a prime candidate for investigation as an analgesic.[5][6]
In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury-induced neuropathic pain in humans, providing a robust system to test the efficacy of novel analgesics.
Protocol 2: Evaluation of Analgesic Efficacy in the CCI Model
Objective: To assess the ability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole to alleviate mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g)
-
Surgical Supplies: Anesthesia (e.g., isoflurane), surgical tools, 4-0 chromic gut sutures.
-
Test Compound: 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Behavioral Testing Equipment:
-
Mechanical Allodynia: von Frey filaments
-
Thermal Hyperalgesia: Plantar test apparatus (Hargreaves' test)
-
Methodology:
-
CCI Surgery:
-
Anesthetize the rat and expose the sciatic nerve in the mid-thigh region of one leg.
-
Loosely ligate the nerve with four chromic gut sutures, approximately 1 mm apart.
-
Close the incision and allow the animal to recover. Sham-operated animals will have the nerve exposed but not ligated.
-
-
Baseline Behavioral Testing: Before surgery and on post-operative day 7, assess baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
Drug Administration: On post-operative days 7-14, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey and plantar tests.
-
Data Analysis:
-
Mechanical Allodynia: Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Thermal Hyperalgesia: Record the paw withdrawal latency (PWL).
-
Compare the PWT and PWL between the drug-treated, vehicle-treated, and sham groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Data Presentation: Hypothetical Analgesic Effects
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham | Vehicle | 14.5 ± 1.2 | 12.8 ± 0.9 |
| CCI + Vehicle | Vehicle | 3.2 ± 0.5 | 5.1 ± 0.6 |
| CCI + Compound | 10 | 8.9 ± 0.8 | 9.5 ± 0.7 |
| CCI + Compound | 30 | 12.1 ± 1.0 | 11.2 ± 0.8 |
*p < 0.05 compared to CCI + Vehicle group. Data are presented as mean ± SEM.
Signaling Pathway: I2 Receptor-Mediated Analgesia
Caption: Hypothesized pathway for I2 receptor-mediated analgesia.
Section 3: Application in Neuroprotection - In Vitro Models of Neuronal Injury
The neuroprotective potential of I2 receptor ligands makes 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole an interesting candidate for diseases involving neuronal cell death.[6]
In Vitro Model: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
This protocol uses a human neuroblastoma cell line (SH-SY5Y) and an oxidative stressor (e.g., 6-hydroxydopamine, 6-OHDA, or H₂O₂) to model neuronal damage.
Protocol 3: Assessment of Neuroprotective Effects Against Oxidative Stress
Objective: To determine if 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can protect neuronal cells from oxidative stress-induced apoptosis.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin
-
Oxidative Stressor: 6-OHDA or H₂O₂
-
Test Compound: 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
-
Cell Viability Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
Apoptosis Assay: Caspase-3/7 activity assay or Annexin V/PI staining for flow cytometry
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates (for viability/caspase assays) or 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent, incubate for 4 hours, then solubilize the formazan crystals and read the absorbance at 570 nm.
-
-
Assessment of Apoptosis:
-
Caspase-3/7 Assay: Add the caspase substrate and measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the data to the untreated control group and express as a percentage of cell viability or caspase activity. Compare the treated groups to the oxidative stressor-only group using one-way ANOVA.
Neuroprotection Experimental Workflow
Caption: Workflow for in vitro neuroprotection studies.
Safety and Handling
As with any research chemical, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole should be handled with appropriate safety precautions. While specific toxicity data for this compound may not be available, general guidelines for handling imidazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[12][13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Use in a well-ventilated area or under a chemical fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[12]
Conclusion and Future Directions
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole represents a promising chemical entity for pharmacological exploration. The protocols outlined in this guide provide a robust framework for its initial characterization and evaluation in key therapeutic areas. Future research should focus on establishing a comprehensive pharmacokinetic and pharmacodynamic profile, investigating its mechanism of action in greater detail, and exploring its efficacy in a wider range of disease models. The versatility of the imidazoline scaffold suggests that this compound could be a valuable tool for both understanding the biology of imidazoline receptors and for the development of novel therapeutics.
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Koyuncuoğlu, H., & Saydam, G. (2015). The imidazoline receptors and ligands in pain modulation. Agri, 27(1), 1-8. [Link]
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Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-694. [Link]
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Maddhesiya, A., & Chawla, P. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(3), 423-427. [Link]
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Rettig, B., & Mutschler, E. (1978). Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man. European Journal of Clinical Pharmacology, 14(5), 335-340. [Link]
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Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 17(3), S15-S24. [Link]
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Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. [Link]
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Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Effects of 2-(4-methoxyphenyl)-2-imidazoline
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of the novel compound, 2-(4-methoxyphenyl)-2-imidazoline. Moving beyond a simple list of procedures, this guide details the scientific rationale behind each experimental choice, from initial in vitro screening in cellular models to efficacy validation in established in vivo systems. We present detailed, self-validating protocols for key assays, including cytokine analysis, gene expression profiling, and mechanistic studies targeting core inflammatory signaling pathways. The overarching goal is to equip researchers with a robust, logical, and field-proven strategy to characterize the compound's mechanism of action and preclinical efficacy.
Scientific Rationale & Strategic Overview
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of pathologies, including autoimmune disorders, neurodegenerative diseases, and cancer[1]. The development of novel anti-inflammatory therapeutics is therefore of paramount importance. The core of the inflammatory response is orchestrated by complex signaling networks within immune cells, primarily macrophages. Key pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) act as master regulators, controlling the expression of pro-inflammatory mediators like cytokines (TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS)[2][3][4].
Our strategy for evaluating 2-(4-methoxyphenyl)-2-imidazoline (referred to herein as 'Test Compound') is designed as a hierarchical screening cascade. This approach begins with cost-effective, high-throughput in vitro assays to establish bioactivity and elucidate the mechanism of action. Promising results from this stage then justify progression to more complex and resource-intensive in vivo models to confirm efficacy in a whole-organism context.
Caption: High-level experimental workflow for screening 2-(4-methoxyphenyl)-2-imidazoline.
Phase 1: In Vitro Mechanistic Screening
The primary goal of this phase is to determine if the Test Compound has direct anti-inflammatory activity on immune cells and to identify its molecular targets. We utilize the lipopolysaccharide (LPS)-stimulated macrophage model, a gold-standard assay that mimics bacterial-induced inflammation. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering robust NF-κB and MAPK signaling[5][6].
Initial Step: Determining the Non-Cytotoxic Working Concentration
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT or similar cytotoxicity assay must be performed first to identify the maximum non-toxic concentration of the Test Compound.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration that shows >95% viability for subsequent anti-inflammatory assays.
Primary Bioactivity Assays in LPS-Stimulated Macrophages
Rationale: Once a safe dose range is established, we assess the compound's ability to inhibit key inflammatory outputs: nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6.
Protocol 2: Inhibition of Nitric Oxide and Cytokine Production
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of the Test Compound or a positive control (e.g., Dexamethasone, 1 µM) for 1 hour.
-
Inflammatory Stimulus: Add LPS (100 ng/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis and store at -80°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercial ELISA kits for mouse TNF-α and IL-6, following the manufacturer's instructions precisely[7][8].
-
Briefly, coat a 96-well plate with capture antibody, add standards and collected supernatants, followed by the detection antibody, and finally the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate (e.g., TMB) and stop the reaction. Measure absorbance at 450 nm[9].
-
Calculate cytokine concentrations based on the standard curve.
-
Mechanistic Assays: Probing Signaling Pathways
Rationale: If the Test Compound significantly reduces NO and cytokine production, the next logical step is to investigate how. We will examine its effect on the upstream NF-κB and MAPK signaling pathways, which are critical for the expression of inflammatory genes[10][11].
Caption: Potential intervention points of the Test Compound in LPS-induced signaling.
Protocol 3: Western Blot for NF-κB and p38 MAPK Activation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the Test Compound for 1 hour, then stimulate with LPS (100 ng/mL) for a shorter duration (e.g., 30 minutes for pathway activation).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression
-
Cell Culture and Treatment: Seed and treat cells as in Protocol 3, but incubate for a longer duration after LPS stimulation (e.g., 4-6 hours) to allow for mRNA transcription.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit)[12].
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction:
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene.
| Parameter | Vehicle + LPS | Test Compound (10 µM) + LPS | Positive Control + LPS |
| Cell Viability (%) | 100 ± 5 | 98 ± 4 | 97 ± 6 |
| NO Production (µM) | 45.2 ± 3.1 | 15.8 ± 2.5 | 10.1 ± 1.9 |
| TNF-α (pg/mL) | 2540 ± 180 | 850 ± 110 | 430 ± 65 |
| IL-6 (pg/mL) | 1850 ± 150 | 620 ± 90 | 310 ± 50 |
| p-p65 / Total p65 | 5.2-fold increase | 1.8-fold increase | 1.2-fold increase |
| Tnf mRNA Fold Change | 50.5 ± 6.2 | 12.1 ± 2.8 | 8.5 ± 1.7 |
| Table 1: Example of expected data from in vitro screening, demonstrating potent anti-inflammatory activity of the Test Compound. |
Phase 2: In Vivo Efficacy Validation
After demonstrating promising in vitro activity and a potential mechanism, the next critical phase is to assess the compound's efficacy in living organisms. We propose two widely accepted and complementary models[1][15][16].
Model 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
Rationale: This model is a standard for screening acute anti-inflammatory drugs. Carrageenan injection into a rodent's paw induces a biphasic inflammatory response, characterized by fluid accumulation (edema)[17][18]. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and neutrophil infiltration, making it sensitive to both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs)[19].
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week[20].
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral)
-
Group 2: Test Compound (e.g., 10, 30, 100 mg/kg, oral)
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw (V₀) using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw[19].
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Time Post-Carrageenan | Vehicle Control (Edema, mL) | Test Compound (30 mg/kg) (Edema, mL) | % Inhibition |
| 1 hr | 0.35 ± 0.04 | 0.21 ± 0.03 | 40.0% |
| 3 hr | 0.88 ± 0.09 | 0.40 ± 0.06 | 54.5% |
| 5 hr | 0.75 ± 0.08 | 0.35 ± 0.05 | 53.3% |
| Table 2: Example data from the carrageenan-induced paw edema model. |
Model 2: LPS-Induced Systemic Inflammation (Endotoxemia)
Rationale: This model evaluates the compound's ability to mitigate a systemic inflammatory response, or "cytokine storm," which is relevant to conditions like sepsis[21]. A bolus injection of LPS leads to a rapid and massive release of pro-inflammatory cytokines into the bloodstream[22][23].
Protocol 6: LPS-Induced Endotoxemia in Mice
-
Animals: Use C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing: Group and dose animals as described in Protocol 5.
-
LPS Challenge: One hour after treatment, inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg body weight)[24][25].
-
Blood Collection: At a peak time point for cytokine release (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. Collect blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma using specific ELISA kits as described in Protocol 2.
-
(Optional) Tissue and Immune Cell Analysis:
-
Perfuse animals with saline and collect organs like the lung and liver for histological analysis to assess tissue damage and leukocyte infiltration.
-
Collect spleen or peritoneal lavage to analyze immune cell populations (e.g., macrophage polarization, neutrophil activation) using flow cytometry with specific cell surface markers (e.g., F4/80, CD11b, Ly6G, CD86, CD206)[26][27].
-
Conclusion and Interpretation
This structured application guide provides a comprehensive pathway for the preclinical evaluation of 2-(4-methoxyphenyl)-2-imidazoline. A positive outcome would be characterized by:
-
In Vitro: Dose-dependent inhibition of NO, TNF-α, and IL-6 production at non-toxic concentrations, coupled with a clear reduction in the activation (phosphorylation) of key signaling proteins like p65 NF-κB and p38 MAPK.
-
In Vivo: Significant, dose-dependent reduction of paw edema in the carrageenan model and a marked decrease in circulating TNF-α and IL-6 levels in the LPS endotoxemia model.
Such a profile would provide strong evidence that 2-(4-methoxyphenyl)-2-imidazoline is a promising anti-inflammatory agent, warranting further investigation into its pharmacokinetics, safety profile, and efficacy in more complex chronic disease models.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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Denning, N-L., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]
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Creative Diagnostics. (2025). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Creative Diagnostics. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
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Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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Bangale, G.S., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Amison, R.T., et al. (2016). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis. [Link]
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Nile, S.H., & Park, S.W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. BioMed Research International. [Link]
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Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for human IL-6, IL-8 and TNFα. Bio-protocol. [Link]
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Kim, H.J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]
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Biomere. (n.d.). Immune Cell Profiling Using Flow Cytometry. Biomere. [Link]
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Yu, Y.R.A., et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS One. [Link]
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Institute for In Vitro Sciences. (n.d.). Anti-Inflammatory Screen. IIVS.org. [Link]
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Harding, O., & Holzbaur, E.L.F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]
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AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [Link]
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Popa, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a G-protein inhibitor. International Journal of Nanomedicine. [Link]
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ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
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Thermo Fisher Scientific. (2018). Performing a Quantitative ELISA Assay to Detect Human TNF-α. Fisher Scientific. [Link]
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Lowell, C.A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine. [Link]
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Wang, X., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Neurotrauma. [Link]
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Lim, T.K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors (Basel). [Link]
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ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. ResearchGate. [Link]
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Scheelings, T.F., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. [Link]
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Khan, S., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. Cytokine. [Link]
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Application Notes and Protocols for the Quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Introduction: The Significance of Quantifying 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole and its derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological activities. Imidazoline derivatives are of great importance as they have demonstrated potential as antihypertensive, antihyperglycemic, antidepressive, antihypercholesterolemic, and anti-inflammatory agents.[1] The precise and accurate quantification of this specific molecule is paramount in various stages of drug development, from pharmacokinetic and metabolism studies to quality control of the final pharmaceutical product.
This comprehensive guide provides detailed application notes and protocols for the robust quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. We will primarily focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, a technique widely recognized for its selectivity, sensitivity, and reproducibility in pharmaceutical analysis.[2] Additionally, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative or confirmatory technique. The methodologies outlined herein are designed to be self-validating, ensuring trustworthiness and scientific integrity.
Physicochemical Properties of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Structure | The molecule consists of a 4-methoxyphenyl group attached to a 4,5-dihydro-1H-imidazole ring. The molecule is approximately planar.[1] |
Primary Analytical Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method coupled with UV detection is the recommended primary technique for the quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. This approach is favored for its versatility, robustness, and cost-effectiveness in routine analysis. The presence of the chromophoric methoxyphenyl and imidazole moieties allows for sensitive UV detection.
Rationale for Method Selection
The choice of a reversed-phase HPLC-UV method is predicated on its proven success in the analysis of a wide array of imidazole-containing pharmaceuticals.[2][3] The inherent polarity of the target molecule makes it well-suited for retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase. UV detection is selected due to the presence of a strong chromophore in the molecular structure, which is expected to provide a distinct absorption maximum, likely around 210-230 nm, a common range for simple imidazole derivatives.[2]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Detailed HPLC-UV Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (≥98% purity).
-
HPLC-grade acetonitrile and water.
-
Analytical grade phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
0.45 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) | A buffered mobile phase is crucial for consistent ionization and retention of the basic imidazole moiety, leading to improved peak shape. The acetonitrile content can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm (To be confirmed by UV scan) | The optimal wavelength should be determined by performing a UV scan of the analyte to identify the absorbance maximum, ensuring maximal sensitivity. |
| Injection Volume | 10 µL | This volume can be adjusted based on the expected concentration and the sensitivity of the detector. |
3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a 25 mM solution of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the phosphate buffer in the specified ratio and degas before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Method Validation
To ensure the reliability of the method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include:
-
Linearity: Analyze a series of at least five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The RSD should be ≤ 2.0%.
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Secondary/Confirmatory Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a high degree of selectivity and sensitivity and can be used as a confirmatory technique or for the analysis of volatile impurities.[2] For a semi-volatile compound like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, derivatization may be necessary to improve its volatility and thermal stability.
Rationale for Method Selection
The mass spectrometric detection provides high specificity through the analysis of the mass-to-charge ratio of the analyte and its fragments, making it an excellent tool for unambiguous identification and quantification, especially at low concentrations.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Proposed GC-MS Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
High-purity helium as the carrier gas.
2. GC-MS Conditions
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-400 amu |
| Quantification Ion | To be determined from the mass spectrum of the derivatized analyte. |
3. Derivatization and Sample Preparation
-
Accurately weigh the sample or standard into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool to room temperature and dilute as necessary with the solvent before injection.
4. Method Validation
Similar to the HPLC method, the GC-MS method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ to ensure its suitability for the intended purpose.
Conclusion
The quantification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can be reliably achieved using the detailed HPLC-UV and GC-MS methodologies presented in this guide. The proposed HPLC-UV method offers a robust and accessible approach for routine analysis, while the GC-MS method provides a highly specific and sensitive alternative or confirmatory technique. Adherence to the principles of method validation is critical to ensure the generation of accurate and reproducible data in research, development, and quality control settings.
References
-
Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o798. Available at: [Link]
-
El-Bagary, R. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Pharmaceutical Chemistry Journal, 54, 843–850. Available at: [Link]
-
ResearchGate (2021). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
Sources
Application Note: A Validated HPLC-UV Method for Purity Assessment of 2-(4-methoxyphenyl)-2-imidazoline
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of purity and the quantification of related substances for 2-(4-methoxyphenyl)-2-imidazoline, a key intermediate in pharmaceutical synthesis. The described methodology is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including the scientific rationale for chromatographic conditions, detailed validation procedures according to ICH Q2(R1) guidelines, and system suitability criteria to ensure data integrity and reliability for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Challenge
2-(4-methoxyphenyl)-2-imidazoline is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to monitor its purity, identify and quantify any process-related impurities, and assess its stability under various stress conditions.
The primary analytical challenge lies in developing a method with sufficient specificity to separate the main compound from structurally similar impurities. These may include unreacted starting materials, by-products from the synthesis, and potential degradants formed during storage or under stress conditions such as hydrolysis and oxidation. This application note addresses this challenge by providing a detailed, field-proven HPLC-UV protocol grounded in established chromatographic principles and regulatory expectations.
Understanding the Analyte and Potential Impurities
A foundational principle of robust method development is a thorough understanding of the analyte and its potential impurities.
Physicochemical Properties of 2-(4-methoxyphenyl)-2-imidazoline
-
Molecular Formula: C₁₀H₁₂N₂O[1]
-
Molecular Weight: 176.22 g/mol [1]
-
Structure: The molecule contains a basic imidazoline ring and a methoxyphenyl group, making it a moderately polar and basic compound. Its basicity (due to the imidazoline nitrogens) necessitates careful control of mobile phase pH to achieve symmetrical peak shapes and reproducible retention.
-
UV Absorbance: The presence of the aromatic methoxyphenyl ring provides strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.
Profile of Potential Impurities
Impurities can arise from two primary sources: the synthetic route and degradation. A common synthesis pathway involves the condensation of p-anisaldehyde with ethylenediamine.[2] Based on this, and considering potential degradation pathways for the imidazoline ring, the following impurities are postulated:
-
Process-Related Impurities:
-
Impurity A (p-anisaldehyde): Unreacted starting material.
-
Impurity B (Ethylenediamine): Unreacted starting material (poorly retained and may not have a strong chromophore, but its presence should be considered).
-
Impurity C (2-(4-methoxyphenyl)imidazole): An oxidation by-product formed during synthesis.
-
-
Degradation Products:
The analytical method must be capable of resolving the main peak from these five potential impurities to be considered "stability-indicating."
Chromatographic Method Development: A Rationale-Driven Approach
The selection of chromatographic parameters is based on the physicochemical properties of 2-(4-methoxyphenyl)-2-imidazoline and its potential impurities.
Column Selection: The Foundation of Separation
A C18 (ODS) column is the recommended starting point for this analysis. This choice is underpinned by several key factors:
-
Versatility and Hydrophobicity: C18 columns provide a strong hydrophobic stationary phase, which is ideal for retaining moderately polar compounds like 2-(4-methoxyphenyl)-2-imidazoline through reversed-phase interactions.[5]
-
Industry Standard: C18 columns are the most widely used and well-characterized columns in reversed-phase HPLC, ensuring a high degree of reproducibility and availability.
-
Separation Mechanism: The primary separation mechanism will be hydrophobic partitioning. The parent molecule and its less polar impurities will be retained longer than more polar impurities.
Mobile Phase Selection: Controlling Retention and Peak Shape
Given the basic nature of the imidazoline ring, controlling the mobile phase pH is critical to ensure that the analyte is in a single, protonated state. This minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.
-
Aqueous Phase: A buffer is essential for pH control. An ammonium acetate buffer (10-20 mM) is an excellent choice as its buffering range is suitable for this application and it is volatile, making it compatible with mass spectrometry if further impurity identification is required. A pH of 6.0 is recommended as a starting point to ensure the imidazoline moiety is protonated, leading to better peak shape and retention.[5]
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
-
Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar impurities (like ethylenediamine and 4-methoxybenzoic acid) and later-eluting less polar impurities are effectively separated and eluted within a reasonable runtime.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: HPLC-grade acetonitrile, ammonium acetate, glacial acetic acid, and purified water.
-
Reference Standards: Well-characterized reference standards of 2-(4-methoxyphenyl)-2-imidazoline and any available impurities.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate solution in water. Adjust the pH to 6.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(4-methoxyphenyl)-2-imidazoline reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
-
System Suitability Solution (SSS): Prepare a solution containing ~0.5 mg/mL of 2-(4-methoxyphenyl)-2-imidazoline and spike it with known impurities at a level of approximately 0.1-0.2%. If impurity standards are not available, a partially degraded sample (e.g., by exposure to mild acid or base) can be used to ensure the resolution between the main peak and degradation products is adequate.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the System Suitability Solution. The results must meet the acceptance criteria outlined below to ensure the system is fit for its intended purpose.[6][7]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 for the main peak | Ensures peak symmetry, which is crucial for accurate integration.[8] |
| Theoretical Plates (N) | N ≥ 2000 for the main peak | Demonstrates column efficiency and good separation power. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | Guarantees baseline separation, allowing for accurate quantification of impurities.[8] |
| Repeatability (%RSD) | %RSD ≤ 2.0 for the peak area of six replicate injections of the standard | Confirms the precision of the injection and detection systems.[8] |
Method Validation Protocol (as per ICH Q2(R1))
To demonstrate that the analytical method is suitable for its intended purpose, a full validation must be performed.[1][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a solution of the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte or its impurities.
-
Analyze the sample solution and the impurity-spiked solution.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. The goal is to achieve 5-20% degradation.
-
Analyze the stressed samples and use a PDA detector to assess peak purity for the main peak in the presence of degradation products.
-
-
Acceptance Criteria: The method is specific if there is no interference from the blank, and the main peak is well-resolved from all known impurities and degradation products (Rs ≥ 2.0). The peak purity analysis should show that the main peak is spectrally homogeneous.
Linearity and Range
-
Protocol: Prepare a series of at least five solutions of 2-(4-methoxyphenyl)-2-imidazoline ranging from the quantitation limit (LOQ) to 120% of the nominal test concentration (e.g., LOQ, 0.25, 0.5, 0.75, and 1.0 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Protocol: Perform recovery studies by spiking a sample solution with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity values should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine the LOQ and LOD based on the signal-to-noise ratio. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1, and the LOD is approximately 3:1.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (typically 0.05%). The precision at the LOQ should be acceptable (%RSD ≤ 10%).
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these minor changes.[1]
Data Presentation and Visualization
Workflow for Purity Analysis
Caption: High-level workflow for the HPLC-UV purity analysis of 2-(4-methoxyphenyl)-2-imidazoline.
Logical Flow of Method Validation
Caption: Logical relationship and flow of the key experiments in the method validation protocol.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and validated solution for the purity assessment of 2-(4-methoxyphenyl)-2-imidazoline. The rationale-driven approach to method development ensures excellent separation from potential process-related and degradation impurities, confirming its stability-indicating nature. Adherence to the prescribed system suitability tests and the comprehensive validation protocol will ensure that the method generates accurate and reproducible data, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory submissions.
References
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kovács, Z., et al. (2005). Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 489-497. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6302847, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Shams, A., et al. (2020). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 173, 108745. [Link]
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Nyiredy, S. (2004). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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Klicić, J. J., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(6), 1647-1657. [Link]
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Rathod, S. D., et al. (2024). Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir. International Journal of Pharmaceutical Quality Assurance, 15(2), 265-272. [Link]
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Rogov, V. A., et al. (2018). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Journal of General Chemistry, 88, 1453-1457. [Link]
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Application Notes and Protocols: Molecular Docking of 2-(4-methoxyphenyl)-2-imidazoline
Abstract
This document provides a comprehensive and scientifically-grounded protocol for conducting molecular docking studies of the compound 2-(4-methoxyphenyl)-2-imidazoline with its potential protein targets. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The protocol emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible in silico investigation. We will explore docking against several key protein families implicated in the pharmacological effects of imidazoline compounds: α₂-adrenergic receptors, imidazoline receptors, monoamine oxidases, and the p53-MDM2 complex.
Introduction: The Scientific Context of 2-(4-methoxyphenyl)-2-imidazoline
2-(4-methoxyphenyl)-2-imidazoline is a synthetic compound featuring a core imidazoline scaffold. Molecules of this class are known to interact with a variety of biological targets, leading to a range of physiological effects. Imidazoline compounds have been investigated for their potential in managing hypertension, with some acting on α₂-adrenergic and imidazoline receptors to modulate sympathetic nervous system activity.[1][2] Furthermore, some imidazoline derivatives have been shown to inhibit monoamine oxidases (MAOs), enzymes critical in neurotransmitter metabolism, and more recently, to interfere with the p53-MDM2 protein-protein interaction, a key pathway in cancer biology.[3][4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This method allows for the elucidation of binding modes and affinities at an atomic level, providing invaluable insights for structure-based drug design and lead optimization.[6] This protocol will provide a detailed workflow for investigating the interaction of 2-(4-methoxyphenyl)-2-imidazoline with its putative targets.
Pre-Docking Essentials: Ligand and Protein Preparation
The fidelity of molecular docking results is critically dependent on the meticulous preparation of both the ligand and the protein structures. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves obtaining a high-quality 3D structure of 2-(4-methoxyphenyl)-2-imidazoline.
Protocol:
-
Obtain Ligand Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-methoxyphenyl)-2-imidazoline can be obtained from a chemical database such as PubChem.
-
2D to 3D Conversion: Utilize a molecular modeling software, such as Avogadro or the online tool Swiss-Prot, to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtaining a realistic ligand conformation.
-
Charge Assignment: Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.[4]
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the docking software, such as .pdbqt for AutoDock Vina.[4] This format includes atomic coordinates, partial charges, and information about rotatable bonds.
Scientific Rationale: Energy minimization removes steric clashes and brings the ligand to a more stable, lower-energy state. Accurate partial charges are essential for the scoring function to correctly evaluate electrostatic interactions between the ligand and the protein.
Target Protein Preparation: Ensuring a Clean and Validated Receptor
The selection and preparation of the target protein structure are paramount for a meaningful docking study.
Protocol:
-
Protein Structure Retrieval: Download the 3D crystallographic or cryo-EM structures of the target proteins from the Protein Data Bank (PDB). The table below lists recommended PDB entries for the potential targets of 2-(4-methoxyphenyl)-2-imidazoline.
| Target Protein | PDB ID | Rationale for Selection |
| Human α₂A-adrenergic receptor | High-resolution structure in complex with an agonist, providing a relevant active conformation.[5] | |
| Human Monoamine Oxidase A | Crystal structure with a bound inhibitor, clearly defining the active site.[8] | |
| Human Monoamine Oxidase B | High-resolution structure with a bound inhibitor, suitable for docking studies.[9] | |
| Human MDM2 | Crystal structure in complex with an imidazoline-based inhibitor, providing a validated binding pocket.[10] |
-
Protein Cleaning:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. Water molecules can sometimes be critical for binding, but for a standard initial docking, their removal simplifies the system.
-
If the protein is a multimer, retain only the chain of interest for the docking study.
-
-
Handling Missing Residues and Atoms: Check for and repair any missing residues or side-chain atoms using tools like the "Repair" function in UCSF Chimera or other modeling software.
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure. The protonation state of ionizable residues can significantly impact ligand binding and should be carefully considered, especially for residues in the active site.
-
Assign partial charges to the protein atoms. The Kollman charging method is a widely accepted standard for proteins.[11]
-
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
A Note on Imidazoline Receptors: A complete, experimentally determined 3D structure of the I1 imidazoline receptor (Nischarin) is not yet available in the PDB.[12] For this target, homology modeling would be a necessary first step. This involves using the amino acid sequence of Nischarin to build a 3D model based on the structure of a related, known protein. This approach introduces a higher degree of uncertainty, and any docking results with a homology model should be interpreted with caution.
The Docking Workflow: Simulating the Molecular Interaction
This section outlines the step-by-step process of performing the molecular docking simulation using AutoDock Vina, a widely used and validated docking program.[13]
Workflow Diagram:
Caption: A streamlined workflow for molecular docking, from preparation to analysis.
Defining the Binding Site: The Grid Box
The docking search space is defined by a "grid box" that encompasses the putative binding site on the protein.[6]
Protocol:
-
Identify the Binding Site:
-
For proteins with co-crystallized ligands (e.g., 7EJ8, 2Z5X, 6FWC, 1RV1): The most reliable method is to define the grid box around the position of the original ligand in the crystal structure.
-
For apo-proteins or homology models: Use binding site prediction tools (e.g., CASTp, SiteHound) or perform "blind docking" where the grid box covers the entire protein surface to identify potential binding pockets.[14] Blind docking is computationally more intensive.
-
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A common practice is to have a buffer of at least 10 Å around the ligand in all directions.
-
Generate Grid Parameter File: AutoDock Tools can be used to visually place the grid box and generate the necessary configuration file that specifies the center coordinates and dimensions of the box.
Scientific Rationale: A well-defined grid box focuses the computational search on the most probable binding region, increasing the efficiency and accuracy of the docking simulation.
Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[15]
Protocol:
-
Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand (.pdbqt files), the grid box parameters, and the name of the output file for the docking results.
-
Execute Vina from the Command Line: Run the docking simulation using the following command:
-
Exhaustiveness Parameter: The --exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the probability of finding the optimal binding pose. A value of 8 is a good starting point, but this can be increased for more rigorous studies.
Post-Docking Analysis: Interpreting the Results
The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score.
Binding Affinity and Pose Selection
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol.[15] More negative values indicate a more favorable predicted binding energy.
-
Pose Clustering: The top-ranked poses are often clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.
Visualization and Interaction Analysis
Protocol:
-
Load the Complex: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the prepared protein structure and the top-ranked ligand pose.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: The methoxyphenyl group of the ligand is likely to engage in hydrophobic contacts.
-
Pi-pi stacking: The aromatic ring of the ligand can interact with aromatic residues in the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
Salt bridges: If the imidazoline ring is protonated, it can form salt bridges with negatively charged residues (e.g., Aspartate, Glutamate).
-
Interaction Diagram:
Caption: Key intermolecular interactions to analyze in the docked complex.
Protocol Validation: Ensuring Trustworthiness
A crucial step in any molecular docking study is to validate the protocol to ensure its predictive power.
Validation Methods:
-
Re-docking: For target proteins with a co-crystallized ligand, a primary validation step is to extract the original ligand and then dock it back into the binding site. A successful re-docking should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[16]
-
Docking with Known Actives and Decoys: A more rigorous validation involves creating a dataset of known active compounds for the target protein and a larger set of "decoy" molecules that are physically similar but topologically distinct and presumed to be inactive. A validated docking protocol should be able to distinguish the active compounds from the decoys, typically demonstrated by a good enrichment factor or a high area under the receiver operating characteristic (ROC) curve.[2]
Conclusion and Future Directions
This application note has provided a detailed and scientifically-grounded protocol for the molecular docking of 2-(4-methoxyphenyl)-2-imidazoline with its potential protein targets. By following these steps, researchers can generate robust and reproducible in silico data to guide further experimental studies. It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental validation. Future work could involve more advanced computational methods such as molecular dynamics simulations to study the stability of the docked complex and to calculate binding free energies with higher accuracy.
References
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Li, M., et al. (2017). Imidazoline I2 receptors: an update. PMC. [Link]
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Gushchina, O. I., et al. (2020). Methoxyphenyl Imidazolines as Potential Activators of p53. ResearchGate. [Link]
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Wikipedia. (2023). Imidazoline receptor. [Link]
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Bonvin Lab. Small molecule docking. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
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van Zwieten, P. A. (1998). Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Pharmacology & Therapeutics. [Link]
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Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science. [Link]
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RCSB PDB. (2022). 7EJ8: Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine. [Link]
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Son, J., & Lee, J. (2023). Enhanced Binding Site Identification in Protein–Ligand Complexes with a Combined Blind Docking and Dipolar Electron Paramagnetic Resonance Approach. Journal of the American Chemical Society. [Link]
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RCSB PDB. (2004). 1RV1: CRYSTAL STRUCTURE OF HUMAN MDM2 WITH AN IMIDAZOLINE INHIBITOR. [Link]
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RCSB PDB. (2008). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. [Link]
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Guide for small molecule molecular docking. (2023). PreScouter. [Link]
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AutoDock Vina. The Scripps Research Institute. [Link]
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Galaxy Training. (2019). Protein-ligand docking. [Link]
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Sotriffer, C. A., & Klebe, G. (2002). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Medicinal Chemistry. [Link]
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Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]
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UniProt. (2023). ADRA2A - Alpha-2A adrenergic receptor - Homo sapiens (Human). [Link]
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RCSB PDB. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. [Link]
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RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. [Link]
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Popowicz, G. M., et al. (2011). The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. Angewandte Chemie International Edition. [Link]
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Proteopedia. (2011). Monoamine oxidase b. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
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Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
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RCSB PDB. (2010). 3LBL: Structure of human MDM2 protein in complex with Mi-63-analog. [Link]
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RCSB PDB. (2021). AF_AFP08913F1: Computed structure model of Alpha-2A adrenergic receptor. [Link]
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Michigan State University. Lessons from Docking Validation. [Link]
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NCBI. (2007). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. [Link]
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Protein Data Bank Japan. (2015). 4xxb - Crystal structure of human MDM2-RPL11. [Link]
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Son, S. Y., et al. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS. [Link]
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MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]
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SciSpace. (1998). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]
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Wikipedia. (2023). Alpha-2A adrenergic receptor. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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ACS Publications. (2005). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
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UniProt. (2023). MAOA - Monoamine oxidase A - Homo sapiens (Human). [Link]
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RCSB PDB. (2012). 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. [Link]
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The Human Protein Atlas. (2023). Protein structure - ADRA2A. [Link]
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Zheng, J., et al. (2015). Structure of human MDM2 complexed with RPL11 reveals the molecular basis of p53 activation. Genes & Development. [Link]
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Wikipedia. (2023). Monoamine oxidase B. [Link]
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ResearchGate. (2018). What would be the best strategy to detect the binding site of a ligand: blind docking, site detection or both ones?. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. [Link]
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PubMed. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. [Link]
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Ernsberger, P. (1998). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]
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Topic: Cell-Based Assay Strategies for Characterizing the Bioactivity of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
An Application Note for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of an Imidazoline Scaffold
The imidazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, antihyperglycemic, and antidepressive effects.[1] The compound 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole belongs to this versatile class. Its structure suggests a potential interaction with receptors that recognize endogenous and synthetic imidazoline ligands.
1.1 Hypothesized Biological Targets: Adrenergic and Imidazoline Receptors
The structural similarity of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole to established drugs like clonidine and moxonidine points toward two primary target families:
-
α₂-Adrenergic Receptors (α₂-ARs): These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[2] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] α₂-ARs are critical regulators of neurotransmitter release and play a key role in controlling blood pressure, sedation, and analgesia.[2][4]
-
Imidazoline Receptors (I-Rs): These non-adrenergic sites are also recognized by imidazoline compounds. They are classified into subtypes, with the I₁ receptor (I₁-R) being implicated in the central control of blood pressure and coupled to various signaling pathways, and the I₂ receptor being associated with other cellular functions.[5][6]
This application note provides a detailed, tiered strategy for characterizing the bioactivity of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, focusing on its potential interaction with α₂-adrenergic and imidazoline receptors using robust, cell-based functional assays.
A Tiered Assay Strategy for Bioactivity Profiling
A logical, stepwise approach is essential for efficiently characterizing a novel compound. We propose a workflow that progresses from initial target binding confirmation to a quantitative assessment of functional cellular responses. This strategy ensures that resources are focused on the most promising activities and provides a comprehensive understanding of the compound's mechanism of action.
Figure 1: A tiered experimental workflow for compound characterization.
Functional Characterization: Second Messenger Assays
Once target binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound act as an agonist, stimulating the receptor's signaling cascade, or as an antagonist, blocking it? The primary signaling pathway for α₂-ARs and potentially I₁-Rs is the modulation of intracellular cAMP levels.
3.1 The Gαi Signaling Cascade
Activation of Gαi-coupled receptors by an agonist leads to the dissociation of the G-protein into its Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a measurable decrease in intracellular cAMP concentration, which serves as a robust readout of receptor activation.
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Application Notes and Protocols for Growing Single Crystals of 2-(4-methoxyphenyl)-2-imidazoline
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for growing high-quality single crystals of 2-(4-methoxyphenyl)-2-imidazoline. The ability to produce single crystals is a critical bottleneck in structural biology and medicinal chemistry, as it is a prerequisite for X-ray diffraction analysis to determine the precise three-dimensional atomic structure of a molecule.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-proven protocols, and systematic troubleshooting advice.
Introduction: The Critical Role of Single Crystals in Drug Development
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing atomic-level resolution of molecular connectivity, conformation, and stereochemistry.[1][2] For a compound like 2-(4-methoxyphenyl)-2-imidazoline, which belongs to a class of compounds with significant pharmacological activities[4], a detailed structural understanding can elucidate its mechanism of action, guide lead optimization, and secure intellectual property. The primary challenge, however, often lies in the production of high-quality single crystals suitable for diffraction studies.[1] This guide is designed to equip researchers with the foundational knowledge and practical protocols to overcome this hurdle.
PART 1: Compound Characterization and Pre-Crystallization Strategy
A successful crystallization experiment begins with a thorough understanding of the target compound and ensuring its purity.
Physicochemical Properties of 2-(4-methoxyphenyl)-2-imidazoline
Understanding the inherent properties of the target molecule is the first step in designing a rational crystallization strategy.
-
Molecular Weight: 176.22 g/mol [5]
-
Key Structural Features: The molecule consists of a 4-methoxyphenyl ring and a 2-imidazoline ring.[4] Crucially, the imidazoline moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms). Published crystal structures show that neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains.[4] This strong, directional interaction is a favorable characteristic for promoting ordered crystal lattice formation.[6]
The Imperative of Purity
Crystallization is fundamentally a purification process; however, its success is dramatically enhanced by starting with material of the highest possible purity.[7] Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize with the target compound, leading to poor quality or unusable crystals.[8]
Protocol: Pre-Crystallization Purification
-
Initial Assessment: Analyze the purity of the starting material using techniques like ¹H NMR, LC-MS, or HPLC. A purity of >95% is recommended before attempting to grow single crystals for X-ray diffraction.[6]
-
Purification: If necessary, purify the compound using standard laboratory techniques such as flash column chromatography or preparative HPLC.
-
Final Recrystallization: Perform a preliminary bulk recrystallization to remove minor impurities.[9][10] This process involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool, causing the purified compound to crystallize out.[8] This step also serves as an initial screen for potentially useful solvent systems.
PART 2: The Science of Crystallization: From Supersaturation to Single Crystal
Crystallization is the transition from a disordered state (solution) to a highly ordered state (crystal). This process is governed by the principle of supersaturation.
A solution can exist in three states:
-
Stable (Undersaturated): The solute concentration is below the solubility limit; crystals will dissolve.
-
Metastable (Supersaturated): The solute concentration is above the solubility limit but below the point of spontaneous precipitation. This is the ideal zone for single crystal growth, where nucleation is controlled and growth can occur slowly on existing nuclei.[3][11]
-
Labile (Oversaturated): The concentration is so high that spontaneous, rapid precipitation occurs, typically resulting in amorphous powder or microcrystals.[11]
The goal of all crystallization techniques is to bring the solution into the metastable zone slowly and maintain it there to allow large, well-ordered crystals to form.[11][12]
Caption: The relationship between temperature, concentration, and the state of saturation.
PART 3: Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical experimental variable.[6] The ideal solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at room or lower temperatures.[13][14]
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.[13] Given the structure of 2-(4-methoxyphenyl)-2-imidazoline, solvents with moderate polarity that can engage in hydrogen bonding (e.g., alcohols, acetonitrile) or accept hydrogen bonds (e.g., ethyl acetate, THF) are excellent starting points.
-
Volatility: For slow evaporation techniques, a solvent with moderate volatility is preferred. Highly volatile solvents like dichloromethane or diethyl ether tend to evaporate too quickly, leading to powder formation.[6]
-
Binary Solvent Systems: When a single solvent is not ideal, a binary (or even tertiary) system can be employed.[14] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[15][16] The two solvents must be miscible.
Table 1: Common Solvents for Small Molecule Crystallization
| Solvent | Boiling Point (°C)[17] | Polarity (Dielectric Constant) | H-Bonding | Notes |
| n-Hexane | 69 | 1.9 (Non-polar) | None | Good anti-solvent for polar compounds. |
| Toluene | 111 | 2.4 (Non-polar) | None | Aromatic interactions can sometimes promote good packing.[6] |
| Diethyl Ether | 35 | 4.3 (Slightly Polar) | Acceptor | Highly volatile, can lead to cracked crystals due to solvent loss.[18] |
| Ethyl Acetate | 77 | 6.0 (Moderately Polar) | Acceptor | Excellent general-purpose solvent.[13][19] |
| Tetrahydrofuran (THF) | 66 | 7.6 (Moderately Polar) | Acceptor | Good solvent, can be used at low temperatures.[12] |
| Acetone | 56 | 21 (Polar Aprotic) | Acceptor | Excellent solvent but low boiling point can be a drawback.[13] |
| Acetonitrile | 82 | 38 (Polar Aprotic) | Acceptor | Good for moderately polar compounds. |
| Isopropanol | 82 | 18 (Polar Protic) | Donor/Acceptor | Less polar than other alcohols. |
| Ethanol | 78 | 24 (Polar Protic) | Donor/Acceptor | A very common and effective crystallization solvent.[19] |
| Methanol | 65 | 33 (Polar Protic) | Donor/Acceptor | Dissolves more polar compounds than other alcohols.[13] |
| Water | 100 | 80 (Highly Polar) | Donor/Acceptor | Can be effective for very polar compounds that can H-bond.[19] |
PART 4: Experimental Protocols for Single Crystal Growth
Several techniques can be employed to slowly bring a solution into the metastable zone. It is often necessary to screen multiple methods and solvent systems to find the optimal conditions.[20]
Method 1: Slow Evaporation
Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[11] This is often the simplest and most successful method.[12][15]
Protocol:
-
Prepare a nearly saturated solution of 2-(4-methoxyphenyl)-2-imidazoline (5-20 mg) in a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean glass vial (e.g., 4 mL). Ensure all solid is dissolved; warming may be necessary.
-
If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.[16]
-
Cover the vial with parafilm or aluminum foil.[12]
-
Pierce 1-3 small holes in the cover using a needle. The number and size of the holes control the rate of evaporation.[15]
-
Place the vial in a location free from vibration and temperature fluctuations.
-
Monitor the vial over several days to weeks for crystal growth. Do not disturb the vial.[7]
Causality & Insights: The slow rate of evaporation is crucial. Rapid evaporation leads to the solution quickly entering the labile zone, causing a crash-out of powder.[18] The smooth glass surface of the vial minimizes nucleation sites, encouraging the growth of fewer, larger crystals.[18]
Caption: Setup for the slow evaporation technique.
Method 2: Slow Cooling
Principle: This method leverages the common property of solids being more soluble in hot solvents. A saturated solution is prepared at an elevated temperature and then cooled slowly, decreasing the solubility and causing the compound to crystallize.[8]
Protocol:
-
In a test tube or small flask, add a minimal amount of a suitable solvent to your compound.
-
Heat the mixture (e.g., in a warm water or oil bath) until the compound completely dissolves. Add solvent dropwise if necessary to achieve full dissolution at the elevated temperature.[8]
-
Once a clear, saturated solution is obtained, cover the vessel.
-
To ensure slow cooling, place the vessel inside a larger, insulated container (e.g., a Dewar flask filled with hot water or a beaker packed with glass wool or cotton).[9][12]
-
Allow the apparatus to cool undisturbed to room temperature over several hours or days.
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the crystal yield.[7]
Causality & Insights: The rate of cooling directly impacts crystal quality. Rapid cooling promotes excessive nucleation, leading to many small crystals.[8] The insulated container prevents abrupt temperature changes, keeping the solution in the metastable zone for a longer period, which is conducive to growing larger crystals.[9]
Method 3: Vapor Diffusion
Principle: This is an excellent technique for milligram quantities of material.[6][20] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][21]
Protocol (Vial-in-Vial Setup):
-
Dissolve the compound (2-10 mg) in a small volume (0.2-0.5 mL) of a "good," less volatile solvent (e.g., toluene, THF) in a small, open vial.
-
Place this inner vial inside a larger vial or jar.
-
Add a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.[7]
-
Seal the outer jar tightly and leave it undisturbed.
-
Crystals should form in the inner vial over several days as the anti-solvent vapor diffuses into the solution.
Causality & Insights: The process is extremely slow and controlled, governed by the vapor pressure of the two solvents.[6] This gentle change in solvent composition is ideal for growing high-quality crystals from small amounts of material. This method is often more successful than slow evaporation for compounds that tend to oil out.
Caption: Vial-in-vial setup for the vapor diffusion technique.
Method 4: Liquid-Liquid Diffusion (Solvent Layering)
Principle: Similar to vapor diffusion, this technique uses a binary solvent system. Here, the less dense anti-solvent is carefully layered on top of a solution of the compound in a denser "good" solvent. Slow diffusion at the interface between the two layers leads to crystallization.[21][22]
Protocol:
-
Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane, chloroform) in a narrow container, such as an NMR tube or a thin test tube.[20]
-
Using a syringe or pipette, carefully and slowly add a less dense, miscible "anti-solvent" (e.g., hexane, pentane) down the side of the tube to form a distinct layer on top of the solution.[16][21] Avoid any mixing.
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will typically form at the interface of the two solvents over hours to days.[16][22]
Causality & Insights: This method creates a very localized and stable region of supersaturation at the solvent interface. The narrowness of the tube is key, as it minimizes convective mixing and ensures diffusion is the primary mechanism for solvent mixing.[20]
PART 5: Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent. | Evaporate more solvent to increase concentration. Try a different solvent or a binary system with an anti-solvent.[6] Cool the solution to a lower temperature. |
| "Oiling Out" | Compound's solubility is too high; Solution is too concentrated; Cooling is too rapid; Melting point is below crystallization temp. | Use a more dilute solution. Use a solvent in which the compound is less soluble.[6] Slow down the cooling or evaporation rate. Try vapor diffusion. |
| Powder/Microcrystals | Nucleation is too fast; Evaporation or cooling is too rapid; Solution is too concentrated. | Slow down the process (fewer holes, better insulation). Use a more dilute solution.[18] Use siliconized glassware to reduce nucleation sites.[18] |
| Cracked Crystals | Volatile solvent was trapped in the crystal lattice and then evaporated.[18] | Avoid highly volatile solvents like diethyl ether or THF if possible; substitute with pentane or other less volatile alternatives.[18] Do not let the crystals go to complete dryness. |
| Twinned/Aggregated Crystals | Crystallization occurred too quickly or from a small volume of remaining solvent. | Slow down the crystallization rate. Ensure the process does not proceed to dryness.[6] |
PART 6: Safety Precautions
All crystallization experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
2-(4-methoxyphenyl)-2-imidazoline: While a specific Safety Data Sheet (SDS) for this exact compound was not found in the search, related imidazoline derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage.[23] Handle with care, avoiding inhalation of dust and contact with skin and eyes. Always consult the specific SDS for any chemical before use.
-
Solvents: Organic solvents are often flammable and may have specific toxicities.[17] Avoid heat sources, and handle in a fume hood. Dispose of chemical waste according to institutional guidelines.
References
-
Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. Available at: [Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry. Available at: [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]
-
Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]
-
Chemical crystallisation. SPT Labtech. Available at: [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
-
Guide for crystallization. University of Angers. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. Available at: [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]
-
crystallization of small molecules. Aalto University. Available at: [Link]
-
3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]
-
Crystallization. University of Colorado Boulder, Department of Organic Chemistry. Available at: [Link]
-
SOP: CRYSTALLIZATION. Osmania University. Available at: [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E. Available at: [Link]
-
8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]
-
2-(4-METHOXYPHENYL)-2-IMIDAZOLINE. gsrs.ncats.nih.gov. Available at: [Link]
-
Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl)-1-(4-chlorophenyl)-4,5-diphenyl-1h-imidazole. Taylor & Francis Online. Available at: [Link]
-
Crystal growing. Göttingen University. Available at: [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography. Available at: [Link]
-
Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. Available at: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. Available at: [Link]
-
Crystallization and Purification. ResearchGate. Available at: [Link]
- Method for performing the purifying separation of crystals out their suspension in a mother liquor. Google Patents.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine. Google Patents.
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. chemistryviews.org [chemistryviews.org]
- 22. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. This document will address common challenges encountered during the synthesis, offering practical solutions grounded in established chemical principles.
I. Introduction to the Synthesis
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a valuable scaffold in medicinal chemistry, is known to exhibit a range of biological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory properties.[1] Its synthesis is primarily achieved through two principal routes: the condensation of 4-methoxybenzaldehyde with ethylenediamine or the reaction of 4-methoxybenzonitrile with ethylenediamine. While seemingly straightforward, both pathways present unique challenges that can impact yield, purity, and scalability. This guide will provide a comprehensive overview of these methods, focusing on troubleshooting and optimization.
II. Reaction Mechanisms and Key Considerations
Understanding the underlying mechanisms is crucial for effective troubleshooting.
A. Synthesis from 4-Methoxybenzaldehyde and Ethylenediamine
This is a two-step, one-pot reaction involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidation.
Caption: Reaction pathway for the synthesis from 4-methoxybenzaldehyde.
The electron-donating methoxy group on the benzaldehyde can increase the electron density on the carbonyl carbon, potentially slowing down the initial nucleophilic attack by ethylenediamine compared to aldehydes with electron-withdrawing groups.[2]
B. Synthesis from 4-Methoxybenzonitrile and Ethylenediamine
This route proceeds via a cyclic Pinner-type reaction, where the nitrile is activated by a catalyst, typically an acid, to facilitate the addition of ethylenediamine.
Caption: Reaction pathway for the synthesis from 4-methoxybenzonitrile.
This method often requires higher temperatures and the presence of a catalyst to proceed efficiently.[1]
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction from 4-methoxybenzaldehyde is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: A slow reaction and low yield in the aldehyde route can be attributed to several factors:
-
Incomplete Schiff Base Formation: The initial condensation to form the Schiff base can be slow. Ensure anhydrous conditions, as water can inhibit this step. The use of a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[3]
-
Inefficient Oxidation: The final step requires an oxidant to convert the cyclized intermediate to the desired product. If the oxidant is weak or added in insufficient quantity, the reaction will not go to completion. Common oxidants for this transformation include iodine in the presence of a base like potassium carbonate, or milder, more environmentally friendly options like hydrogen peroxide with a sodium iodide catalyst.[3]
-
Side Reactions: The formation of a bis-imidazoline or other condensation products can occur, especially if the stoichiometry of the reactants is not carefully controlled. A common side product is the Schiff base formed from the reaction of two molecules of the aldehyde with one molecule of ethylenediamine.[4] Using a slight excess of ethylenediamine can help to minimize this.
-
Suboptimal Temperature: While the initial condensation may proceed at room temperature, the cyclization and oxidation steps often require heating. Monitor the reaction progress by TLC and adjust the temperature accordingly. A typical temperature range is 50-80°C.
Q2: I am observing an impurity with a similar Rf value to my product in the reaction from 4-methoxybenzonitrile. What could it be and how can I remove it?
A2: A common impurity in the nitrile route is the unreacted starting material, 4-methoxybenzonitrile, or the intermediate amidine. Another possibility is the formation of N,N'-bis(4-methoxybenzoyl)ethylenediamine if any water is present, which can hydrolyze the imidazoline ring.[5]
-
Identification: To identify the impurity, spectroscopic analysis (¹H NMR, LC-MS) of the crude product is recommended. The starting nitrile will show a characteristic peak in the aromatic region of the ¹H NMR spectrum and a distinct molecular ion in the mass spectrum. The amidine intermediate will have different chemical shifts for the ethylenediamine protons.
-
Purification:
-
Recrystallization: The target compound, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, is often a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol/water.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a solvent gradient (e.g., dichloromethane/methanol) is a reliable method for separating the product from closely related impurities.
-
Q3: My final product appears to be wet or oily, even after drying. What could be the issue?
A3: An oily or persistently wet product can be due to the presence of residual ethylenediamine or solvent.
-
Excess Ethylenediamine: Ethylenediamine is a high-boiling liquid and can be difficult to remove completely. Washing the crude product with a solvent in which the product is sparingly soluble but ethylenediamine is soluble (e.g., cold diethyl ether) can help.
-
Hygroscopic Nature: Imidazolines can be hygroscopic. Ensure that the product is dried under high vacuum for an extended period, possibly in the presence of a desiccant like phosphorus pentoxide.
-
Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials and intermediates can result in an oily product. Confirm reaction completion using TLC or LC-MS before workup.
Q4: How can I confirm the identity and purity of my synthesized 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the range of 6.9-7.8 ppm), and the methylene protons of the imidazoline ring (a singlet or two triplets around 3.6-4.0 ppm). The NH proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will show the characteristic signal for the C=N carbon of the imidazoline ring (around 165 ppm), in addition to the signals for the aromatic carbons and the methoxy and methylene carbons.
-
FTIR Spectroscopy: The IR spectrum should display a characteristic C=N stretching vibration in the region of 1600-1650 cm⁻¹, N-H stretching around 3200-3400 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O, M.W. 176.22 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of purity.
IV. Optimized Experimental Protocols
Below are detailed, step-by-step methodologies for the two primary synthetic routes.
A. Protocol 1: Synthesis from 4-Methoxybenzaldehyde
This protocol is adapted from established methods for the synthesis of 2-aryl-imidazolines.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: Add ethylenediamine (12 mmol, 1.2 equivalents) dropwise to the solution at room temperature.
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the Schiff base intermediate by TLC.
-
Cyclization and Oxidation: Add a solution of iodine (10 mmol) and potassium carbonate (20 mmol) in water (10 mL). Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove excess iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.
B. Protocol 2: Synthesis from 4-Methoxybenzonitrile
This protocol is based on the method described by Kia et al. (2009).[1]
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 4-methoxybenzonitrile (10 mmol) and ethylenediamine (40 mmol, 4 equivalents).
-
Catalyst Addition (Optional but Recommended): A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction, although the original procedure does not specify a catalyst.
-
Reaction: Heat the mixture at a high temperature (typically 120-150°C) for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the excess ethylenediamine under high vacuum.
-
Purification: The resulting residue can be purified by recrystallization from methanol to yield the desired product as a crystalline solid.[1]
V. Data Summary and Characterization
The following tables summarize key reaction parameters and expected characterization data.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: 4-Methoxybenzaldehyde | Route B: 4-Methoxybenzonitrile |
| Starting Materials | 4-Methoxybenzaldehyde, Ethylenediamine | 4-Methoxybenzonitrile, Ethylenediamine |
| Key Reagents | Oxidant (e.g., I₂, H₂O₂) | Catalyst (optional, e.g., Lewis acid) |
| Typical Temperature | 50-80°C | 120-150°C |
| Typical Reaction Time | 4-8 hours | 24-48 hours |
| Advantages | Milder conditions, faster reaction time | Fewer reagents, direct conversion |
| Disadvantages | Requires an oxidant, potential for Schiff base side products | High temperature, longer reaction time, requires excess ethylenediamine |
Table 2: Characterization Data for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 5.50 (br s, 1H, NH), 3.84 (s, 3H, OCH₃), 3.70 (s, 4H, CH₂CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.1 (C=N), 161.2, 129.5, 124.7, 113.8 (Ar-C), 55.3 (OCH₃), 50.5 (CH₂) |
| FTIR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1610 (C=N stretch), ~1250 (C-O stretch) |
| Melting Point | ~114-116 °C |
VI. Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
VII. Conclusion
The successful synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is readily achievable through either the aldehyde or nitrile route, provided that careful attention is paid to the reaction conditions and potential side reactions. By understanding the underlying chemistry and employing a systematic approach to troubleshooting, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide serves as a valuable resource to navigate the common challenges and to facilitate the efficient production of this important medicinal scaffold.
VIII. References
-
Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(4), o798. [Link]
-
Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230.
-
Sayama, S. (2006). A Convenient Method for the Preparation of 2-Oxazolines and 2-Imidazolines from Aldehydes with Pyridinium Hydrobromide Perbromide in Water. Synlett, 2006(09), 1479-1484.
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 266-274.
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725.
-
Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). MOJ Current Research & Reviews.
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Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials. The Journal of Organic Chemistry, 88(9), 5683-5691.
-
VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. IJRAR- International Journal of Research and Analytical Reviews, 5(4), 2349-5138.
-
Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
-
In the synthesis of benzimidazole the aromatic aldehydes with electron-donating groups and heteroaromatic compounds reacted a little faster, why? ResearchGate.
-
What are the products (A) and (B) of the following reaction? Reactants.. - Filo.
-
1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... - ResearchGate.
-
FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole - ResearchGate.
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3815.
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure.
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
-
Synthesis of 2-imidazolines - Organic Chemistry Portal.
-
Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 88-99.
-
4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. International Journal of Scientific and Research Publications, 3(10), 1-5.
-
The Aldol Condensation - Magritek.
-
Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles - ResearchGate.
-
2,4,5-Triphenylimidazole(484-47-9) 1H NMR spectrum - ChemicalBook.
-
Aldol Condensation of p-Anisaldehyde | PDF | Aldehyde | Ketone - Scribd.
-
Solved In a previous lab, p-anisaldehyde | Chegg.com.
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure, 1244, 130954.
-
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - PubChem.
-
2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol - ResearchGate.
-
New Methods for the Preparation of Aryl 2-Iminoimidazolidines. - ResearchGate.
-
synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf.
Sources
Technical Support Center: Optimizing the Synthesis of 2-(4-methoxyphenyl)-2-imidazoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)-2-imidazoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into improving the yield and purity of this valuable heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Overview of the Primary Synthesis Route
The most prevalent and industrially scalable method for synthesizing 2-(4-methoxyphenyl)-2-imidazoline is the catalyzed condensation reaction between 4-methoxybenzonitrile and ethylenediamine. This reaction is fundamentally a cyclic Pinner reaction, which involves the formation of an amidine intermediate followed by intramolecular cyclization and elimination of ammonia.[1] Optimizing this process requires careful control over reagents, catalysts, and reaction conditions to drive the equilibrium toward the desired product.
Caption: General reaction scheme for the synthesis of 2-(4-methoxyphenyl)-2-imidazoline.
Troubleshooting Guide: Enhancing Your Yield
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most common culprits?
Answer: Low yield is a frequent issue that can typically be traced back to one of four areas: reagent quality, reaction equilibrium, thermal conditions, or catalyst efficacy.
-
Reagent Purity: Impurities in your starting materials, particularly the 4-methoxybenzonitrile, can introduce side reactions that consume reagents and complicate purification.[2] Water is a significant contaminant as it can hydrolyze the nitrile to the corresponding amide or carboxylic acid, which are unreactive under these conditions.
-
Expert Recommendation: Ensure your 4-methoxybenzonitrile is dry and of high purity (>98%). If necessary, recrystallize it from a suitable solvent like ethanol. Use anhydrous ethylenediamine and consider drying your reaction solvent if one is used.
-
-
Reaction Equilibrium: The final cyclization step releases ammonia (NH₃). According to Le Châtelier's principle, the accumulation of ammonia in a sealed reaction vessel can slow down or even reverse the reaction, preventing it from reaching completion.
-
Expert Recommendation: If using a standard reflux setup, ensure the system is not completely sealed to allow volatile byproducts like ammonia to escape. For higher-temperature reactions in a sealed tube, periodic venting (with appropriate safety precautions) may be necessary, although optimizing the catalyst and temperature is often a better approach.
-
-
Suboptimal Temperature: This condensation requires a significant activation energy.[1] Insufficient heat will result in a sluggish reaction and poor conversion. Conversely, excessively high temperatures can lead to the decomposition of reagents and the formation of polymeric byproducts.
-
Catalyst Inefficiency: The choice and handling of the catalyst are critical. Catalysts like elemental sulfur or thioacetamide facilitate the addition of the diamine to the nitrile.[3][5] An inactive or insufficient amount of catalyst will severely limit the reaction rate.
-
Expert Recommendation: Use a fresh batch of catalyst. If using elemental sulfur, ensure it is finely powdered to maximize surface area. Optimize the catalyst loading; typically, 0.1 to 0.25 molar equivalents relative to the nitrile is a good starting point.[3]
-
Question 2: I'm observing a large amount of unreacted 4-methoxybenzonitrile in my final workup. How can I drive the reaction to completion?
Answer: Poor conversion of the starting nitrile is a clear sign that the reaction conditions are not optimal to favor the forward reaction.
-
Stoichiometry of Ethylenediamine: Ethylenediamine serves as both the reactant and, in many solvent-free protocols, the reaction medium. Using an insufficient amount will naturally leave unreacted nitrile. A significant excess is often used to drive the reaction forward.
-
Expert Recommendation: Employ a molar excess of ethylenediamine. A common and effective ratio is 4 molar equivalents of ethylenediamine to 1 molar equivalent of 4-methoxybenzonitrile.[3] This ensures the nitrile is the limiting reagent and maximizes its conversion.
-
-
Reaction Time: These reactions are not instantaneous. Insufficient reaction time is a common reason for incomplete conversion.
-
Expert Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A good mobile phase is a mixture of ethyl acetate and methanol (e.g., 4:1). The reaction is complete when the spot corresponding to 4-methoxybenzonitrile has disappeared. Reaction times can range from 3 to 10 hours depending on the scale and temperature.[3]
-
Caption: A decision-making workflow for troubleshooting low yield.
Question 3: My crude product is very impure. What are the likely side reactions and how can I improve purity?
Answer: Impurities often arise from side reactions or incomplete conversion. The primary goal is to minimize their formation and then effectively remove them.
-
Side Reactions: The most common side reaction is the partial hydrolysis of the nitrile starting material if moisture is present. Another possibility is the formation of oligomers from ethylenediamine at very high temperatures.
-
Purification Strategy: The purification method is critical for obtaining a high-purity final product.
-
Expert Recommendation: After the reaction, cool the mixture and add cold water. The desired product, 2-(4-methoxyphenyl)-2-imidazoline, is often a solid that will precipitate. If not, extract the product from the aqueous layer using a suitable organic solvent like chloroform or ethyl acetate.[3] The most effective purification method is typically recrystallization. Cyclohexane has been reported as an excellent solvent for this purpose, yielding pure product.[3] For stubborn impurities, column chromatography on alumina may be necessary.[5]
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the sulfur-catalyzed reaction?
-
A: While the exact mechanism is complex, it is proposed that sulfur reacts with ethylenediamine to form a reactive intermediate that facilitates the nucleophilic attack on the nitrile carbon. This lowers the activation energy for the initial addition step, which is often rate-limiting.
-
-
Q: Can I run this reaction without a solvent?
-
A: Yes, a solvent-free (neat) reaction is common and often preferred.[5] In this setup, the excess ethylenediamine acts as the solvent. This increases the concentration of reactants and can lead to faster reaction rates.
-
-
Q: What are the best analytical methods for product characterization?
-
A: A combination of techniques is recommended.
-
¹H NMR: To confirm the structure. The spectrum for 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole should show characteristic peaks for the aromatic protons (an AA'BB' system), the methoxy group, the NH proton, and the methylene protons of the imidazoline ring.[6]
-
IR Spectroscopy: To identify key functional groups. Look for a strong C=N stretch (around 1606 cm⁻¹) and an N-H stretch (around 3192 cm⁻¹).[6]
-
Melting Point: The pure compound has a distinct melting point (reported as 132–134 °C), which is a good indicator of purity.[6]
-
-
Optimized Protocol and Data
This section provides a baseline optimized protocol derived from established literature. Researchers should adapt it as necessary for their specific equipment and scale.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Nitrile:EDA:Catalyst) | 1 : 4 : 0.25 | Excess EDA drives the reaction; sufficient catalyst ensures a good rate.[3] |
| Temperature | 120-135 °C | Balances reaction rate against potential for side reactions.[3] |
| Reaction Time | 3 - 10 hours | Must be determined by reaction monitoring (TLC) to ensure completion.[3] |
| Catalyst | Elemental Sulfur or Thioacetamide | Both are proven to be effective and low-cost.[3][5] |
| Workup | Aqueous precipitation/extraction | Isolates the crude product from excess EDA and catalyst residues.[3] |
| Purification | Recrystallization (Cyclohexane) | Highly effective for removing common impurities and yielding pure solid.[3] |
Step-by-Step Experimental Protocol
Materials:
-
4-methoxybenzonitrile
-
Ethylenediamine (anhydrous)
-
Elemental Sulfur (powdered)
-
Chloroform or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cyclohexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzonitrile (1 equivalent).
-
Add ethylenediamine (4 equivalents) and powdered elemental sulfur (0.25 equivalents).
-
Heat the mixture with stirring in an oil bath set to 120-135 °C.
-
Monitor the reaction progress by TLC (e.g., eluent: 4:1 Ethyl Acetate/Methanol) until the 4-methoxybenzonitrile spot disappears.
-
Allow the reaction mixture to cool to room temperature. Add cold water and stir.
-
Extract the aqueous mixture with chloroform or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot cyclohexane to afford pure 2-(4-methoxyphenyl)-2-imidazoline as a solid.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
2-Imidazoline - Wikipedia. Wikipedia. Available at: [Link]
-
Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. ResearchGate. Available at: [Link]
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 2-imidazolines from nitriles. ResearchGate. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations. NIH Public Access. Available at: [Link]
-
Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. PubMed Central. Available at: [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. RSC Publishing. Available at: [Link]
-
Synthesis of imidazolines. ResearchGate. Available at: [Link]
- 2-(p-ALKOXYPHENYL)-2-IMIDAZOLINES AND THEIR USE AS CORROSION INHIBITORS. Google Patents.
Sources
- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Molecule: Key to Effective Purification
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a moderately polar molecule. Its key structural features influencing purification are:
-
The Imidazoline Ring: Contains two nitrogen atoms, one of which is a secondary amine (N-H). This site is basic and capable of hydrogen bonding, significantly increasing polarity.
-
The Methoxyphenyl Group: A bulky, largely non-polar aromatic ring, which decreases overall polarity compared to smaller imidazolines. The methoxy group adds a polar ether linkage.
This duality in polarity means the compound has moderate solubility in a range of organic solvents, making solvent selection for both recrystallization and chromatography a critical decision point.
Primary Purification Techniques: A Comparative Guide
The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the required scale.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, and it is often the most efficient method for final purification on a larger scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1]
Causality Behind Solvent Selection: An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of pure crystals upon cooling. For 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, several literature precedents point towards specific solvents. For instance, single crystals suitable for X-ray diffraction have been successfully obtained by the slow evaporation of a methanol solution.[2][3] This indicates that methanol is a highly effective solvent for this process.
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Methanol | 65 | Primary Choice. Documented success in producing high-quality crystals.[2][3] Good for removing non-polar impurities. |
| Ethanol | 78 | Similar properties to methanol, can be used as an alternative. May offer slightly different solubility characteristics. |
| Isopropanol | 82 | A less polar alcohol, potentially useful if the compound is too soluble in methanol/ethanol for good recovery. |
| Toluene | 111 | A non-polar solvent. Less likely to be a primary recrystallization solvent but can be used in a solvent/anti-solvent system (e.g., dissolved in minimal hot methanol, with toluene added as an anti-solvent). |
| Ethyl Acetate / Hexane | 77 / 69 | A common solvent pair. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears, promoting crystallization upon cooling. |
Flash Column Chromatography
Chromatography is the method of choice when dealing with complex mixtures, multiple impurities, or when impurities have similar solubility to the product.[4] The technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Expert Insights on System Design:
-
Stationary Phase: Silica gel is the standard choice for this compound due to its polar nature, which will interact with the polar N-H group of the imidazoline.
-
Mobile Phase (Eluent): The key is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate, allowing for good separation from impurities.
-
Starting Point: Begin with a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate). A typical starting gradient might be 20-50% Ethyl Acetate in Hexane.
-
For More Polar Impurities: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (less Ethyl Acetate).
-
For Less Polar Impurities: If the product remains on the baseline (low Rf), increase the polarity. Adding a small percentage (0.5-2%) of methanol or triethylamine to a Dichloromethane or Ethyl Acetate mobile phase can be highly effective. The triethylamine also serves to deactivate the acidic silica gel, preventing streaking and improving the peak shape of the basic imidazoline.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for two reasons:
-
High Impurity Concentration: The impurities are acting as a solvent for your product, depressing its melting point and preventing lattice formation.
-
Solvent Boiling Point Exceeds Product Melting Point: The solution becomes saturated at a temperature above the melting point of your compound.
Solutions:
-
Reduce the Temperature: Before adding the full volume of hot solvent, try dissolving the crude material in a minimal amount at a temperature below its expected melting point.
-
Change Solvents: Switch to a lower-boiling point solvent. If you used isopropanol (BP 82°C), try methanol (BP 65°C).
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny crystal of previously purified product ("seed crystal").
-
Perform a Pre-Purification Step: If the material is very impure, run it through a quick silica gel "plug" first (a short column) to remove the bulk of the impurities before attempting recrystallization.
Q2: My recovery from recrystallization is extremely low. Where did my product go?
A2: Low recovery is a common issue with several potential causes:
-
Excessive Solvent: You may have used too much solvent to dissolve the crude material. The solution never reached saturation, and a significant amount of product remains dissolved even after cooling.
-
Insufficient Cooling: The solution was not cooled to a low enough temperature or for a long enough time.
-
Premature Filtration: The crystals were filtered before crystallization was complete.
Solutions:
-
Evaporate Excess Solvent: Gently heat the filtrate (the "mother liquor") to boil off a portion of the solvent, then attempt to cool and crystallize a second crop of crystals.
-
Extended Cooling: Ensure the flask is left undisturbed in an ice bath for at least 30-60 minutes.
-
Check the Mother Liquor: After filtration, spot the mother liquor on a TLC plate alongside a sample of your starting material to see how much product was left behind. This will inform if evaporating the solvent is worthwhile.
Q3: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. How can I improve this?
A3: Streaking of basic compounds like your imidazoline on silica gel is a classic problem caused by strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase.
-
Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your eluent. This will neutralize the acidic sites on the silica, leading to sharp, well-defined spots and peaks.
-
-
Use a Different Stationary Phase: If adding a modifier is not sufficient or desirable, consider using a less acidic stationary phase like neutral alumina.
Visualization of Workflows
Purification Strategy Decision Workflow
This diagram outlines the logical process for choosing the right purification method based on the initial purity assessment of your crude product.
Caption: Workflow for selecting a purification technique.
Troubleshooting Low Recrystallization Yield
This flowchart provides a step-by-step diagnostic guide for addressing poor product recovery after recrystallization.
Caption: Diagnostic flowchart for low recrystallization yield.
Frequently Asked Questions (FAQs)
-
Q: What is the best method to confirm the purity of my final product?
-
A: A combination of techniques is always best.
-
Thin-Layer Chromatography (TLC): The purified product should show a single spot in multiple eluent systems.
-
Melting Point Analysis: A sharp melting point range (within 1-2 °C) that matches the literature value indicates high purity. Impurities will broaden and depress the melting point.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR are definitive. The absence of signals corresponding to starting materials or byproducts is the gold standard for purity confirmation.
-
-
-
Q: My purified compound is a white solid, but it turns yellow/brown over time. Is it degrading?
-
A: Imidazolines, like many amine-containing compounds, can be susceptible to air oxidation over time, which often results in discoloration. To ensure long-term stability, store the purified compound under an inert atmosphere (Nitrogen or Argon), protected from light, and in a freezer.
-
-
Q: Can I use reverse-phase chromatography to purify this compound?
-
A: Yes, reverse-phase HPLC (using a C18 column) is an excellent technique, particularly for analytical-scale separation or for purifying highly polar impurities away from the product.[5][6] The mobile phase would typically be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol (e.g., 3-4 mL) and heat the mixture gently (to ~50-60 °C) with stirring.
-
Achieve Saturation: Continue adding methanol dropwise until all the solid just dissolves. Avoid adding a large excess. If any insoluble impurities remain, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. Aim for an Rf of ~0.3 for the product. For this compound, a good starting point is 40% Ethyl Acetate in Hexane + 0.5% Triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC, spotting fractions to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]]
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.[7]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem Compound Summary for CID 237746. Retrieved from [Link]]
-
Kia, R., Kargar, H., & Fun, H.-K. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053.[2][3]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]1]
-
Li, B., et al. (2004). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 81, 243.[8]
-
Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from ]
-
Clutch Prep. (n.d.). IB MYP 4-5 Chemistry - Chromatography and applications- Study Notes. Retrieved from [Link]4]
-
Koçyiğit Kaymakçioğlu, B., et al. (2006). High-pressure liquid chromatographic analysis for identification of in vitro and in vivo metabolites... Journal of Chromatography B, 831(1-2), 184-189.[5]
-
National Center for Biotechnology Information. (2024). Chromatography. StatPearls. Retrieved from [Link]6]
Sources
- 1. mt.com [mt.com]
- 2. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 4-5 Chemistry - Chromatography and applications- Study Notes [iitianacademy.com]
- 5. High-pressure liquid chromatographic analysis for identification of in vitro and in vivo metabolites of 4-phenethyl-5-[4-(1-(2-hydroxyethyl)-3,5-dimethyl-4-pyrazolylazo)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Impurities in 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole Synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a specific focus on impurity identification and remediation. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems you may encounter during the synthesis and purification of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole.
Question 1: My final product is an oily solid, and TLC/LC-MS analysis shows the presence of a significant amount of unreacted ethylenediamine. How can I remove it?
Probable Cause: The synthesis of 2-substituted imidazolines from nitriles often employs a large excess of ethylenediamine to drive the reaction to completion and to act as a solvent.[1] Due to its high boiling point and polarity, removing excess ethylenediamine can be challenging.
Solution:
-
Aqueous Work-up: A simple and effective method is to perform an acidic wash.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride solution). Ethylenediamine, being basic, will be protonated and move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Vacuum Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be employed to remove the lower-boiling ethylenediamine.[2]
-
Solvent Trituration/Crystallization: If the desired product is a solid, trituration with a non-polar solvent in which ethylenediamine is soluble but the product is not (e.g., diethyl ether or hexane) can be effective.[2] Sonication during this process can improve efficiency. Subsequent recrystallization will further enhance purity.
Question 2: I've identified a significant byproduct with a mass corresponding to N-(2-aminoethyl)-4-methoxybenzamide. What is its origin and how can I minimize its formation?
Probable Cause: This impurity is the mono-acylated intermediate of the reaction between 4-methoxybenzonitrile and ethylenediamine. Its presence indicates an incomplete cyclization step. The formation of this intermediate is a key step in the reaction mechanism, but its accumulation suggests that the conditions are not optimal for the subsequent cyclization to the imidazoline ring.[3]
dot
Caption: Formation pathway of N-(2-aminoethyl)-4-methoxybenzamide impurity.
Solutions to Minimize Formation:
-
Increase Reaction Temperature and Time: The cyclization step is often the rate-limiting step and requires higher temperatures. If the reaction is conducted at a lower temperature to form the amide, a subsequent increase in temperature (e.g., to 150-230°C) is necessary to drive the cyclization and dehydration.[4]
-
Use of a Catalyst: While the reaction can proceed without a catalyst, the addition of catalysts like sulfur, hydrogen sulfide, or thioacetamide can facilitate the cyclocondensation.[1][5] These catalysts are believed to activate the nitrile group, promoting the formation of the imidazoline ring.
-
Water Removal: The cyclization step involves the elimination of a molecule of water.[3][4] Performing the reaction in a setup equipped with a Dean-Stark trap to remove water as it forms can drive the equilibrium towards the desired product.
Purification Strategy:
-
Column Chromatography: This intermediate has different polarity compared to the final product and starting materials, making it separable by column chromatography on silica gel or alumina.[2][6] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with ethyl acetate or methanol, would be effective.
Question 3: My product is showing signs of degradation, and I suspect hydrolysis. What is the likely hydrolysis product and how can I prevent this?
Probable Cause: The imidazoline ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening. The hydrolysis product is typically the same N-(2-aminoethyl)-4-methoxybenzamide discussed in the previous question.[7] This can occur during aqueous work-up if conditions are too harsh or during storage if the product is exposed to moisture.
Solutions to Prevent Hydrolysis:
-
Mild Work-up Conditions: During aqueous extraction, use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide.[8] Similarly, use dilute acids for washing and minimize contact time.
-
Proper Storage: Store the purified product in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and carbon dioxide.
-
Anhydrous Solvents: Ensure that all solvents used in the final purification and handling steps are anhydrous.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole?
A1: The most prevalent method is the direct condensation of 4-methoxybenzonitrile with an excess of ethylenediamine.[9][10] This reaction is typically carried out at elevated temperatures, often with a catalyst to improve the reaction rate and yield.[1][5] An alternative route involves the reaction of 4-methoxybenzaldehyde with ethylenediamine, often in the presence of an oxidizing agent.[11]
Q2: What analytical techniques are best suited for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and assessing the purity of fractions during chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to track the levels of specific impurities.[12] Due to the polar nature of the compound and potential impurities, methods like reversed-phase chromatography with an ion-pairing agent or HILIC might be necessary.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing their molecular weights.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups and to distinguish between the amide intermediate (C=O stretch) and the imidazoline product (C=N stretch).[4]
Q3: My purified product has a persistent color. What could be the cause and how can I remove it?
A3: Colored impurities can arise from several sources, including the formation of polymeric byproducts or oxidation of starting materials or the product.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal and then allow the product to crystallize.[15]
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.
-
Column Chromatography: This is a very effective method for separating colored impurities from the desired product.
Data and Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Probable Origin | Key Analytical Signatures |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Excess reagent | Water-soluble, basic, low R_f on silica TLC with non-polar eluents. |
| 4-Methoxybenzonitrile | CH₃O-C₆H₄-CN | Unreacted starting material | Sharp CN stretch in IR (~2220-2230 cm⁻¹). |
| N-(2-aminoethyl)-4-methoxybenzamide | CH₃O-C₆H₄-CONH-CH₂-CH₂-NH₂ | Incomplete cyclization/hydrolysis | Amide C=O stretch in IR (~1640 cm⁻¹). |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. For 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane could be suitable starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel or alumina as a slurry in the initial eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Workflow
dot
Caption: General troubleshooting workflow for impurity resolution.
References
-
Dash, P., et al. (n.d.). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. Retrieved from [Link]
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Pinto, M. F., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Center for Biotechnology Information. Retrieved from [Link]
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Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole. Retrieved from [Link]
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RIXIN. (2024). The production process of imidazoline. Retrieved from [Link]
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Zareie, Z. (2015). Does anyone know about the synthesis of imidazoline? ResearchGate. Retrieved from [Link]
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Ambadkar, D. S., & Kedar, R. M. (2018). Synthesis of New 2-(Substituted Phenyl) -4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of Catalyst. International Journal of Scientific and Research Publications, 3(7). Retrieved from [Link]
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-694*. Retrieved from [Link]
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Reddit. (2025). Synthesizing fatty imidazolines. What's the best approach? Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). 6 questions with answers in IMIDAZOLINES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
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Zadorozhny, P. A., et al. (2017). Monitoring of the Content of Imidazoline-Containing Corrosion Inhibitor. Corrosion Science and Technology, 16(4), 162-166. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2-(4-Methoxyphenyl)-1H-imidazole-5-methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-amino-2-oxoethyl)-4-methoxybenzamide. Retrieved from [Link]
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MDPI. (n.d.). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Retrieved from [Link]
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SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]
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Liu, X., et al. (2015). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy, 34(6), 1265-8. Retrieved from [Link]
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Technical Support Center: Stability and Degradation of 2-(4-methoxyphenyl)-2-imidazoline
Welcome to the technical support center for 2-(4-methoxyphenyl)-2-imidazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to 2-(4-methoxyphenyl)-2-imidazoline
2-(4-methoxyphenyl)-2-imidazoline belongs to the 2-imidazoline class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this molecule is a critical parameter that can influence its efficacy, safety, and shelf-life in pharmaceutical formulations. Understanding its degradation pathways is essential for developing robust analytical methods and stable dosage forms.
This guide will walk you through potential stability issues and provide systematic approaches to investigate and mitigate them.
Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the most likely degradation pathways for 2-(4-methoxyphenyl)-2-imidazoline?
Based on the chemical structure, which includes an imidazoline ring, a methoxyphenyl group, and an ether linkage, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Thermal degradation is also a possibility under elevated temperatures.[2]
-
Hydrolysis: The imidazoline ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This typically involves the cleavage of the C=N bond within the ring, leading to the formation of an N-(2-aminoethyl)amide derivative.[3]
-
Oxidation: The imidazole moiety can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.[4] The methoxy group on the phenyl ring could also be a site for oxidative degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms, like 2-(4-methoxyphenyl)-2-imidazoline, can be sensitive to light, especially UV radiation.[5] Photodegradation can lead to complex reaction pathways and the formation of numerous degradation products.[6]
-
Thermal Degradation: At elevated temperatures, imidazoline derivatives can undergo complex, multi-step thermal decomposition.[7]
Q2: How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[8] A systematic approach involves exposing a solution of 2-(4-methoxyphenyl)-2-imidazoline to various stress conditions.
| Stress Condition | Suggested Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the imidazoline ring. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the imidazoline ring. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the imidazoline ring and potentially the methoxy group.[4][9] |
| Thermal Degradation | Heating the solid compound or a solution at elevated temperatures (e.g., 70°C) in a controlled environment.[10] | Thermal decomposition of the molecule. |
| Photodegradation | Exposing a solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12] | Photolytic cleavage and rearrangement. |
Q3: What analytical techniques are best suited for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like 2-(4-methoxyphenyl)-2-imidazoline.[13][14] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[15][16]
Troubleshooting Guide for Experimental Challenges
This section addresses specific issues that you might encounter during your experiments with 2-(4-methoxyphenyl)-2-imidazoline.
HPLC Analysis Troubleshooting
Issue 1: My HPLC chromatogram shows unexpected peaks (ghost peaks) in the blank or sample runs.
-
Causality: Ghost peaks can arise from contamination of the mobile phase, carryover from previous injections, or the degradation of the compound in the analytical solution.[13][17]
-
Troubleshooting Steps:
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity solvents and filter it before use.
-
Injector Cleaning: Implement a needle wash step in your autosampler sequence to minimize carryover.
-
Sample Stability: Ensure your sample is dissolved in a solvent that does not promote degradation. If the sample is in an aqueous buffer, consider the pH and storage temperature.
-
Issue 2: I am observing peak tailing for the main compound peak.
-
Causality: Peak tailing can be caused by interactions between the basic nitrogen atoms in the imidazoline ring and acidic silanol groups on the surface of the silica-based HPLC column. It can also result from column overload or a mismatch between the sample solvent and the mobile phase.[14]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to mask the active silanol groups.
-
pH Adjustment: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Issue 3: The retention time of my analyte is shifting between injections.
-
Causality: Retention time shifts can be due to an improperly equilibrated column, fluctuations in mobile phase composition, or changes in column temperature.[14][17]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Preparation: If using a gradient, ensure the solvents are properly mixed and degassed.
-
Temperature Control: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Formulation and Stability Troubleshooting
Issue 4: My formulation of 2-(4-methoxyphenyl)-2-imidazoline shows a decrease in potency over time.
-
Causality: A loss of potency is a clear indicator of chemical degradation. The specific cause will depend on the formulation components and storage conditions.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: Conduct a forced degradation study to understand the primary degradation mechanism (hydrolysis, oxidation, etc.).
-
pH Optimization: If hydrolysis is the issue, determine the pH of maximum stability by conducting a pH-rate profile study and formulate using appropriate buffers.[[“]]
-
Excipient Compatibility: Perform compatibility studies with all excipients in the formulation to identify any interactions that may accelerate degradation.[19][20] Common reactive impurities in excipients, such as aldehydes in lactose, can be a source of incompatibility.[21][22]
-
Protection from Light and Oxygen: If the compound is found to be photolabile or susceptible to oxidation, use light-protective packaging and consider adding an antioxidant to the formulation.[[“]][23]
-
Experimental Protocols and Workflows
Protocol for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2-(4-methoxyphenyl)-2-imidazoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep it at room temperature.
-
Thermal Stress: Place a vial of the stock solution in an oven at 70°C.
-
Photolytic Stress: Place a quartz cuvette containing the stock solution in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Workflow for Identifying an Unknown Degradant
Caption: Workflow for the identification and structural elucidation of an unknown degradation product.
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for 2-(4-methoxyphenyl)-2-imidazoline based on its chemical structure.
Caption: Potential degradation pathways of 2-(4-methoxyphenyl)-2-imidazoline.
References
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- Kia, R., et al. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PMC - NIH.
- Pharmaguideline. (2025).
- Consensus. (n.d.).
- Singh, R., & Singh, S. (2016).
- Kaźmierski, S., et al. (2023).
- Jain, D., & Basniwal, P. K. (n.d.).
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Hu, B., et al. (n.d.).
- Ganiyu, S. A., et al. (2024).
- Bajaj, S., et al. (n.d.).
- ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction....
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem.
- gsrs. (n.d.). 2-(4-METHOXYPHENYL)-2-IMIDAZOLINE.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Dolzonek, J., & Caban, M. (2019).
- ResearchGate. (n.d.). CHN analysis data of 2-(3,4,5-Trimethoxyphenyl) imidazoline (8a).
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- Kiss, A., & Virág, D. (n.d.). Photostability and Photodegradation Pathways of Distinctive Pesticides.
- IAGIM. (n.d.). Photostability.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)....
- IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- Kalinová, R., et al. (2025). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.
- Huang, Y., et al. (n.d.).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Singh, P., et al. (2025). Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents.
- Fiese, E. F., & Hagen, T. A. (n.d.). Drug–Excipient Interactions.
- Hernandez-Giottonini, V., et al. (n.d.). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. PMC - PubMed Central.
- Casey, D. L., & Palling, D. J. (n.d.). Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline). Lookchem.
- RD Labor
- Rocha, E. M., et al. (n.d.).
- Hernandez-Giottonini, V., et al. (2025). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. PubMed.
- Le, M., et al. (2019).
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- Welankiwar, A., & Lahoti, S. (2025). Photostability testing of pharmaceutical products.
- Kumar, L. (n.d.). Excipient Compatibility.
- ResearchGate. (n.d.).
- Ali, S. A., et al. (n.d.).
- Patel, P., & Mund, S. (2019).
- Wu, Y., et al. (n.d.).
- Faria, J., et al. (2017). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. Semantic Scholar.
Sources
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Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole in Assays
Welcome to the technical support center for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Understanding the Molecule: 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a member of the imidazoline class of compounds, presents a unique set of physicochemical properties that can impact its solubility.[1][2][3] Its structure, containing both a hydrophobic methoxyphenyl group and a basic imidazoline ring, dictates its behavior in aqueous and organic solvents. The imidazoline ring, with its two nitrogen atoms, can be protonated, which significantly influences its solubility in response to pH changes.[4][5][6]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[7] |
| Molecular Weight | 176.21 g/mol | PubChem[7] |
| pKa (predicted) | ~9.5 - 11.0 (for the imidazoline ring) | Similar alkyl amines[4][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole in experimental assays.
Q1: My compound is precipitating in my aqueous assay buffer. What is the primary cause and how can I fix it?
A1: Causality and Troubleshooting Strategy
Precipitation in aqueous buffers is a frequent challenge for compounds with moderate to low water solubility.[8] For 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the primary factors are its hydrophobic methoxyphenyl group and the pH of the buffer. The imidazoline ring is basic, meaning it will be protonated and more water-soluble at acidic pH.[4][5][6][9] Conversely, at neutral or alkaline pH, it is more likely to be in its less soluble, uncharged form.
Troubleshooting Workflow: pH Optimization
This workflow will help you systematically determine the optimal pH for your assay to maintain compound solubility.
Caption: Workflow for pH-dependent solubility testing.
Step-by-Step Protocol: pH Screening
-
Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[10][11] Ensure complete dissolution.
-
Prepare a pH Buffer Series: Prepare a set of biologically compatible buffers with varying pH values (e.g., MES at pH 5.5, 6.0, 6.5; HEPES at pH 7.0, 7.5, 8.0).
-
Dilute to Working Concentration: In separate microcentrifuge tubes or a 96-well plate, dilute the DMSO stock solution into each buffer to your final desired assay concentration. The final DMSO concentration should ideally be kept below 1%, as higher concentrations can affect biological assays.[12][13]
-
Incubate and Observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, you can measure turbidity using a nephelometer or a plate reader capable of measuring light scattering.
-
Select Optimal pH: Choose the lowest pH that maintains the solubility of your compound while still being compatible with the biological system you are studying.
Q2: Even after adjusting the pH, I'm still observing some solubility issues, especially at higher concentrations. What other strategies can I employ?
A2: The Role of Co-solvents
When pH adjustment is insufficient, the use of co-solvents can be an effective strategy.[14][15][16] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[15] However, it is crucial to select a co-solvent that is compatible with your assay and to use it at a concentration that does not compromise the biological integrity of your system.[17][18]
Recommended Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration | Considerations |
| DMSO | 0.1% | < 1% | Widely used, but can be toxic to some cells at higher concentrations.[12][13] |
| Ethanol | 0.1% | < 1% | Can cause protein denaturation at higher concentrations.[17][18] |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1% | 5-10% | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 1% | 5% | Can be a good alternative to DMSO. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Stock Solutions: Prepare intermediate stock solutions of your compound in 100% of the selected co-solvents (e.g., 10 mM in DMSO, 10 mM in Ethanol, etc.).
-
Serial Dilution in Assay Buffer: In a microplate, perform serial dilutions of each co-solvent stock solution into your assay buffer (at the optimal pH determined previously). This will create a matrix of varying compound and co-solvent concentrations.
-
Incubate and Assess Solubility: Incubate the plate under your assay conditions and assess solubility as described in the pH screening protocol.
-
Determine Optimal Co-solvent and Concentration: Identify the co-solvent and the lowest concentration of that co-solvent that maintains the solubility of your compound at the desired working concentration.
-
Validate Assay Performance: It is critical to run a vehicle control (assay buffer with the selected concentration of the co-solvent but without the compound) to ensure that the co-solvent itself does not interfere with your assay readout.
Q3: I need to prepare a high-concentration stock solution for long-term storage. What is the best approach?
A3: Best Practices for Stock Solution Preparation and Storage
Preparing a stable, high-concentration stock solution is crucial for experimental reproducibility.[10] For poorly soluble compounds like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the choice of solvent and storage conditions are key.
Decision Tree for Stock Solution Preparation
Caption: Decision process for preparing stock solutions.
Protocol for Preparing and Storing Stock Solutions
-
Solvent Selection: DMSO is generally the first choice for preparing stock solutions of poorly water-soluble compounds due to its high solubilizing capacity.[16][19] If solubility in DMSO is limited, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol can be tested.
-
Weighing and Dissolving:
-
Use a calibrated analytical balance to accurately weigh the compound.
-
Add the solvent to the solid compound and vortex or sonicate until the compound is completely dissolved. Gentle warming (to 37°C) can also aid dissolution, but be cautious of potential compound degradation.
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., amber glass or polypropylene). This minimizes freeze-thaw cycles which can lead to compound degradation and precipitation.
-
Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
-
Conclusion
Troubleshooting the solubility of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole requires a systematic approach that considers the compound's inherent physicochemical properties. By carefully optimizing pH and judiciously using co-solvents, you can achieve and maintain the necessary concentrations for reliable and reproducible assay results. Always remember to validate your assay performance with appropriate vehicle controls to ensure that your solubilization strategy is not interfering with your biological measurements.
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Al-Subeh, M. Z., & Al-Gazzar, M. A. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1541. Retrieved from [Link]
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ResearchGate. (n.d.). Biological impacts of imidazoline derivatives. Retrieved from [Link]
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Lee, H. Y., Lee, J. H., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 18). Preparing Solutions. Retrieved from [Link]
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Ohtake, Y., Shiraishi, S., & Kiso, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(17), 5468–5472. Retrieved from [Link]
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PubMed. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(2), 131–143. Retrieved from [Link]
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Hamzeloo-Moghadam, M., Aghazadeh, M., & Farhadi, F. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(8), 2376–2384. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
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YouTube. (2020, February 20). Solution-making strategies & practical advice. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and biological evaluation of some imidazoline derivatives. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 797–800. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]
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Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
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Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
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ResearchGate. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Retrieved from [Link]
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ResearchGate. (2024). Strategies to increase solubility and bioavailability of drugs. Retrieved from [Link]
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J-GLOBAL. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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Technical Support Center: Method Refinement for the Spectroscopic Analysis of 2-(4-methoxyphenyl)-2-imidazoline
Welcome to the technical support resource for the spectroscopic analysis of 2-(4-methoxyphenyl)-2-imidazoline (Mol. Formula: C₁₀H₁₂N₂O, Mol. Weight: 176.22 g/mol ).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and refine analytical methodologies. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Foundational Concepts & General Sample Preparation (FAQs)
This section addresses preliminary questions that are crucial for success across all spectroscopic techniques. Proper sample handling is the cornerstone of accurate and reproducible data.[3]
Q1: What is the most critical first step before any spectroscopic analysis of this compound?
A1: The most critical first step is ensuring sample purity and proper dissolution. Impurities, such as residual solvents from synthesis (e.g., ethylenediamine, methanol) or degradation products, can introduce extraneous signals and complicate spectral interpretation.[4][5] Before analysis, confirm the compound's purity via a primary method like High-Performance Liquid Chromatography (HPLC). For sample preparation, the choice of solvent is paramount; it must completely dissolve the analyte without reacting with it and be compatible with the chosen spectroscopic technique.[6]
Q2: How do I choose the right solvent for my analysis?
A2: The ideal solvent should meet three criteria:
-
High Solubility: The compound must be fully dissolved to ensure a homogeneous sample.
-
Chemical Inertness: The solvent must not react with 2-(4-methoxyphenyl)-2-imidazoline.
-
Spectroscopic Transparency: The solvent should not have signals that overlap with the analyte's signals in the region of interest. For instance, deuterated solvents are required for NMR, while solvents with a high UV cutoff are unsuitable for UV-Vis spectroscopy.[7]
A general workflow for sample preparation is outlined below.
Caption: General workflow for preparing a sample for spectroscopic analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(4-methoxyphenyl)-2-imidazoline, it confirms the connectivity of the aromatic and imidazoline rings.
NMR: Frequently Asked Questions
Q3: What are the expected ¹H NMR chemical shifts for 2-(4-methoxyphenyl)-2-imidazoline, and why?
A3: The proton signals are found in distinct regions. The aromatic protons of the 4-methoxyphenyl group typically appear as two doublets between δ 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[8] The protons ortho to the imidazoline ring are usually further downfield than the protons ortho to the electron-donating methoxy group. The methoxy group itself (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The two methylene groups (-CH₂-CH₂-) of the imidazoline ring are chemically equivalent and will appear as a singlet around δ 3.6-4.0 ppm. The N-H proton signal can be broad and its chemical shift is highly variable (δ 5-9 ppm), depending on solvent, concentration, and temperature.
Q4: I am seeing very broad peaks in my ¹H NMR spectrum. What is the cause?
A4: Peak broadening can stem from several sources:
-
Chemical Exchange: The imidazoline N-H proton can undergo rapid exchange with other labile protons (like trace water in the solvent), which broadens its own signal and sometimes those of adjacent protons.
-
Unresolved Coupling: Complex splitting patterns in the aromatic region can sometimes merge and appear as a broad multiplet if the spectrometer's resolution is insufficient.[9]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This is a common issue if the compound was synthesized using metal catalysts.
-
Sample Concentration: At high concentrations, aggregation can occur, leading to broader signals. Diluting the sample can often resolve this.[10]
NMR: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise | Sample concentration is too low. Insufficient number of scans. | Increase sample concentration. Increase the number of scans acquired. |
| Unexpected Peaks | Residual solvent (e.g., acetone, DCM). Presence of impurities from synthesis. | Check the chemical shift of common lab solvents. Purify the sample using column chromatography or recrystallization. |
| N-H Proton Not Visible | Rapid exchange with deuterated solvent (e.g., D₂O, CD₃OD). | Acquire the spectrum in a non-exchangeable solvent like DMSO-d₆ or CDCl₃. A D₂O shake experiment can confirm the N-H peak's identity.[11] |
| Complex Aromatic Signals | Second-order coupling effects. Overlapping signals. | Use a higher-field NMR spectrometer (e.g., 500 MHz or greater) to improve spectral dispersion.[7] Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlaps and confirm assignments. |
Predicted NMR Data Summary
The following table provides predicted chemical shifts based on data from analogous structures.[12][13]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| -OCH₃ | ~3.85 | ~55.6 | Singlet (s) |
| -CH₂- (Imidazoline) | ~3.70 | ~50.0 | Singlet (s) |
| Aromatic C-H (ortho to -OCH₃) | ~6.98 | ~114.9 | Doublet (d) |
| Aromatic C-H (ortho to C=N) | ~7.80 | ~129.0 | Doublet (d) |
| Aromatic C (ipso to -OCH₃) | N/A | ~162.0 | N/A |
| Aromatic C (ipso to C=N) | N/A | ~124.0 | N/A |
| C=N (Imidazoline) | N/A | ~165.0 | N/A |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(4-methoxyphenyl)-2-imidazoline and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer spinner and place it in the magnet.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 8 to 16 scans should be sufficient.[14]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups within the molecule.
IR: Frequently Asked Questions
Q5: What are the key IR absorption bands I should look for to confirm the structure of 2-(4-methoxyphenyl)-2-imidazoline?
A5: You should focus on several characteristic regions:
-
N-H Stretch: A medium-to-broad absorption between 3100-3400 cm⁻¹ corresponding to the N-H bond in the imidazoline ring.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the imidazoline and methoxy groups appear just below 3000 cm⁻¹.
-
C=N Stretch: A strong, sharp absorption in the 1605-1650 cm⁻¹ region is characteristic of the imidazoline C=N double bond.[15]
-
Aromatic C=C Stretches: Medium-intensity peaks typically appear in the 1450-1600 cm⁻¹ range.
-
C-O Stretch: A strong absorption from the aryl ether (Ar-O-CH₃) will be present in the 1240-1260 cm⁻¹ region.[16]
Q6: My N-H stretch is very broad and is obscuring the C-H stretch region. How can I fix this?
A6: A very broad N-H peak is often due to intermolecular hydrogen bonding, which is more prevalent in concentrated samples or solid states. If analyzing a solid sample (e.g., KBr pellet), this is expected. If analyzing as a liquid film or in solution, try diluting the sample in a non-polar solvent like CCl₄ (if solubility permits) to minimize hydrogen bonding and sharpen the N-H peak. However, the most common cause is water contamination. Ensure your sample and sampling apparatus (e.g., ATR crystal) are completely dry.[17]
IR: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Spectrum / Low Signal | Poor contact with ATR crystal. Insufficient sample for KBr pellet. | Ensure sufficient pressure is applied for good sample-crystal contact. Re-prepare the KBr pellet with more sample.[18] |
| Broad Peak ~3400 cm⁻¹ | Water (O-H) contamination. | Dry the sample thoroughly under vacuum. Clean the ATR crystal with a dry solvent (e.g., isopropanol) and allow it to evaporate completely before running a new background scan. |
| Sloping Baseline | Poorly prepared KBr pellet (light scattering). Dirty ATR crystal. | Grind the KBr/sample mixture more finely and press a new pellet. Clean the ATR crystal and collect a new background spectrum. |
Predicted IR Data Summary
| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2830 - 2960 | Medium |
| C=N Stretch (Imidazoline) | 1605 - 1650 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| Ar-O-C Stretch (Asymmetric) | 1240 - 1260 | Strong |
| Ar-O-C Stretch (Symmetric) | 1020 - 1040 | Medium |
Section 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the 4-methoxyphenyl group and the C=N bond.
UV-Vis: Frequently Asked Questions
Q7: What electronic transitions and λₘₐₓ values should I expect for this compound?
A7: The primary chromophore is the 4-methoxyphenyl system conjugated with the imidazoline ring. You should expect two main absorption bands:
-
A strong absorption band around 230-290 nm, corresponding to the π → π* transition of the aromatic system.[14]
-
A weaker absorption band at a longer wavelength, potentially arising from an n → π* transition associated with the non-bonding electrons on the nitrogen and oxygen atoms.
The exact λₘₐₓ and molar absorptivity (ε) are solvent-dependent due to solvatochromic effects.[19] Polar solvents can stabilize the excited state, often causing a shift in the λₘₐₓ.
Q8: I am trying to perform quantitative analysis, but my Beer-Lambert plot is not linear at high concentrations. Why?
A8: Deviations from the Beer-Lambert law are common and can be caused by:
-
Instrumental Factors: Stray light within the spectrophotometer can be a significant issue at high absorbances (typically > 1.5 AU).[20]
-
Chemical Factors: At high concentrations, solute molecules may aggregate or interact, which alters their molar absorptivity. This is a fundamental limitation of the law, which assumes non-interacting species.
-
Sample Preparation: Inaccurate dilutions or using a solvent that is not fully transparent at the analytical wavelength will lead to errors.
To ensure linearity, work within a validated concentration range where the absorbance is ideally between 0.1 and 1.0 AU.
UV-Vis: Troubleshooting Guide
Caption: Decision tree for troubleshooting common UV-Vis spectroscopy issues.
Section 5: Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
MS: Frequently Asked Questions
Q9: What is the expected molecular ion peak for this compound?
A9: The exact mass of 2-(4-methoxyphenyl)-2-imidazoline (C₁₀H₁₂N₂O) is 176.09496 Da.[2] Using a high-resolution mass spectrometer (HRMS), you should look for the protonated molecule [M+H]⁺ at m/z 177.1022. Depending on the ionization source and solvent, you may also see adducts like [M+Na]⁺ at m/z 199.0841.
Q10: What fragmentation patterns are characteristic of this molecule?
A10: Electrospray ionization (ESI) is a soft ionization technique, so the primary ion will likely be the protonated molecule [M+H]⁺. In tandem MS (MS/MS) experiments, fragmentation would likely occur via cleavage of the bonds connecting the two rings or fragmentation within the imidazoline ring. Common neutral losses could include the loss of ethylene imine or cleavage of the methoxy group.
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Validation & Comparative
comparing the efficacy of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole with other alpha-adrenergic agonists
An In-Depth Comparative Efficacy Guide to 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole and Benchmark Alpha-Adrenergic Agonists
Introduction: The Landscape of Adrenergic Signaling
Alpha-adrenergic receptors (α-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are central to a vast array of physiological processes. They are the primary targets for the endogenous catecholamines, norepinephrine and epinephrine, and mediate critical functions within the sympathetic nervous system.[1][2] Understanding the nuances of these receptors is paramount for drug development in areas ranging from cardiovascular disease to neurological disorders.
The α-AR family is broadly divided into two main classes, α1 and α2, which are further subdivided into three subtypes each (α1A, α1B, α1D and α2A, α2B, α2C).[3][4] These receptor classes are differentiated by their G-protein coupling and subsequent downstream signaling cascades:
-
α1-Adrenergic Receptors: Typically couple to Gq/11 proteins.[4] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4][5] This cascade is primarily excitatory, leading to effects like smooth muscle contraction.[4]
-
α2-Adrenergic Receptors: Primarily couple to Gi/o proteins.[6] The activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This pathway is generally inhibitory, and in the central nervous system, presynaptic α2-ARs act as autoreceptors to decrease the release of norepinephrine, resulting in sedative, analgesic, and antihypertensive effects.[7][8][9]
This guide provides a comparative framework for evaluating the efficacy of the imidazoline derivative, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, against a panel of well-characterized α-adrenergic agonists. While specific binding and functional data for this particular compound are not extensively published, imidazoline derivatives are a well-established class of compounds known for their significant biological and pharmacological activities, including antihypertensive and antihyperglycemic effects, often mediated through adrenergic receptors.[10] We will therefore contextualize its potential efficacy by comparing it to benchmark agonists and detailing the essential experimental protocols required for its full characterization.
Comparative Pharmacological Profiles of Alpha-Adrenergic Agonists
The efficacy of an adrenergic agonist is defined by its affinity (how strongly it binds), potency (the concentration required to elicit a response), and selectivity (its preference for one receptor subtype over others). Below, we compare the profiles of several key α-agonists to provide a benchmark for evaluating novel compounds like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Clonidine
-
Mechanism and Selectivity: Clonidine is the prototypical α2-adrenergic agonist, though it is considered non-selective as it binds to all three α2-receptor subtypes (A, B, and C).[8] It also possesses some affinity for imidazoline receptors, which may contribute to its antihypertensive effects.[11][12] Its α2 versus α1 receptor affinity predilection is approximately 200:1.[13]
-
Primary Effects: By stimulating α2-ARs in the brainstem, clonidine reduces sympathetic outflow from the central nervous system. This leads to decreased peripheral resistance, heart rate, and blood pressure. It is widely used for hypertension, ADHD, and managing withdrawal symptoms.[11][13]
Guanfacine
-
Mechanism and Selectivity: Guanfacine is a centrally acting α2-adrenergic agonist with a higher selectivity for the α2A subtype compared to clonidine.[14][15] This enhanced selectivity is thought to contribute to its different side-effect profile, particularly less sedation.[15] While more selective, it is approximately ten times less potent than clonidine.[8][15]
-
Primary Effects: Guanfacine is primarily used for the treatment of ADHD and hypertension.[14][16] Its action in ADHD is thought to involve the strengthening of prefrontal cortex regulation of attention and behavior by activating postsynaptic α2A-receptors.[14][15][17]
Xylazine
-
Mechanism and Selectivity: Xylazine is a potent α2-adrenergic agonist and a structural analog of clonidine.[18] It acts on central α2-receptors to decrease the release of norepinephrine and dopamine, producing strong sedative, analgesic, and muscle relaxant effects.[7][9] Studies in knockout mice have confirmed that the α2A-adrenoceptor subtype is primarily responsible for its clinical effects.[19]
-
Primary Effects: Due to its powerful central nervous system depressant effects and potential for severe hypotension, xylazine is approved by the FDA for veterinary use only.[7][9] It is commonly used to sedate large animals for surgical and diagnostic procedures.[18][20]
Oxymetazoline
-
Mechanism and Selectivity: Oxymetazoline is an imidazoline derivative that acts as a potent, direct-acting alpha-adrenergic agonist with affinity for both α1 and, to a lesser extent, α2-adrenoceptors.[21][22] Its primary mechanism involves the activation of α1-receptors on vascular smooth muscle.[22]
-
Primary Effects: When applied topically, oxymetazoline causes vasoconstriction, making it an effective nasal decongestant.[22][23][24] It is also used in ophthalmic solutions to relieve eye redness and in a topical cream to treat persistent facial erythema associated with rosacea.[21][24][25]
Quantitative Data Summary
The table below summarizes the key pharmacological characteristics of the benchmark agonists. The goal for characterizing a novel compound like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole would be to populate a similar table with experimentally derived data.
| Compound | Primary Receptor Selectivity | Key Applications |
| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | To be determined | Potential antihypertensive, anti-inflammatory, etc.[10] |
| Clonidine | α2 (Non-selective) > α1 | Hypertension, ADHD, Pain, Withdrawal Management[8][11][13] |
| Guanfacine | α2A >> α2B, α2C | ADHD, Hypertension[14][15][26] |
| Xylazine | α2 (Primarily α2A) | Veterinary sedative, analgesic, muscle relaxant[7][18][19] |
| Oxymetazoline | α1 > α2 | Nasal decongestant, Rosacea (facial erythema)[21][23][24] |
Experimental Methodologies for Efficacy Determination
To objectively compare the efficacy of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a series of standardized in vitro assays must be performed. The following protocols describe two foundational experiments: a radioligand binding assay to determine receptor affinity and a functional assay to measure downstream signaling.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled test compound (the "competitor," e.g., 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole) for a specific receptor by measuring its ability to displace a radiolabeled ligand of known high affinity. The result is expressed as the inhibitory constant (Ki).
Causality: The principle is competitive inhibition. The more tightly the test compound binds to the receptor, the lower the concentration needed to displace the radioligand. This allows for a precise, quantitative measure of binding affinity.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target α-adrenergic receptor subtype (e.g., α2A) or relevant tissue (e.g., rat cerebral cortex) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[27]
-
Perform differential centrifugation, starting with a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the cell membranes.[27]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the total protein concentration using a Bradford or BCA assay.[28]
-
-
Binding Reaction:
-
Set up reactions in a 96-well plate. Each reaction should contain:
-
Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Radioligand: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]clonidine for α2 receptors).
-
Membrane Preparation: A fixed amount of protein (e.g., 50-100 µg).
-
Competitor: Varying concentrations of the test compound.
-
-
Include control wells for:
-
-
Incubation and Filtration:
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[27]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[28]
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[27]
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This cell-based assay measures the functional consequence of α2-AR activation. Since α2-ARs are coupled to Gi proteins, their activation by an agonist will inhibit adenylyl cyclase, resulting in a measurable decrease in intracellular cAMP levels.
Causality: This assay directly links receptor binding (the cause) to a downstream cellular event (the effect). The magnitude of the cAMP decrease is proportional to the agonist's potency and efficacy at the receptor.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the α2-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96- or 384-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.
-
To measure the inhibitory effect of the α2-agonist, stimulate adenylyl cyclase with a known activator, such as Forskolin . This creates a high basal level of cAMP.
-
Immediately add varying concentrations of the test agonist (e.g., 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole).
-
Incubate the plate for a defined period (e.g., 30 minutes at 37°C).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure intracellular cAMP levels. Several commercial kits are available, often based on principles like competitive binding immunoassays or bioluminescence (e.g., cAMP-Glo™).[30][31]
-
Example (Competitive Immunoassay): cAMP produced by the cells competes with a labeled cAMP probe for binding to a specific antibody. The detected signal is inversely proportional to the amount of cAMP in the sample.[30]
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum effect).
-
The EC50 value is a direct measure of the agonist's potency.
-
Conclusion
The comprehensive evaluation of a novel compound such as 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole requires a systematic and logical approach grounded in established pharmacological principles. While its structural class suggests potential activity at adrenergic receptors, its precise efficacy can only be determined through rigorous experimentation. By employing binding assays to quantify affinity (Ki) and functional assays to measure potency (EC50) and efficacy (Emax), researchers can build a detailed pharmacological profile. Comparing this profile to those of benchmark agonists like clonidine, guanfacine, xylazine, and oxymetazoline provides essential context for its selectivity, potential therapeutic applications, and liabilities. This structured approach ensures that the characterization is not merely a collection of data points but a coherent narrative of the compound's interaction with its biological target, paving the way for informed decisions in the drug development process.
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Sallee, F. R. (2010). Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder. P & T : a peer-reviewed journal for formulary management, 35(1), 26-29. (URL: [Link])
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Dr.Oracle. (2025). What is the use of Oxymetazoline (alpha-adrenergic receptor agonist)?. (URL: [Link])
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So, P., & Do, T. (2023). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. (URL: [Link])
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Dr Matt & Dr Mike. (2021). Clonidine - Mechanism of Action. YouTube. (URL: [Link])
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Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31-39. (URL: [Link])
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Oreate AI Blog. (2026). Understanding Topical Oxymetazoline: A Dual-Action Solution for Nasal Congestion and Rosacea. (URL: [Link])
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Vetscraft. (n.d.). Alpha 2 Agonists | Xylazine, Medetomidine & Detomidine. (URL: [Link])
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Kitano, T., et al. (2019). The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine. Journal of veterinary pharmacology and therapeutics, 42(2), 243-247. (URL: [Link])
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De Vos, H., et al. (1991). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (2). Alpha-adrenoceptor agonists. European journal of pharmacology, 193(1), 87-93. (URL: [Link])
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DEA Diversion Control Division. (2022). XYLAZINE (Trade Names: Rompun®, Sedazine®, AnaSed®). (URL: [Link])
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Panconesi, A., et al. (1987). In vivo studies on alpha-adrenergic receptor subtypes in human veins. European journal of clinical pharmacology, 32(5), 451-458. (URL: [Link])
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Woodall, M. C., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (136), 57731. (URL: [Link])
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Patsnap Synapse. (2024). What is the mechanism of Oxymetazoline Hydrochloride?. (URL: [Link])
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Yablonsky, F., et al. (1988). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of urology, 140(5), 1076-1080. (URL: [Link])
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O'Connell, T. D., et al. (2014). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of cardiovascular pharmacology, 63(5), 385-394. (URL: [Link])
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Palkama, A., & Uusitalo, R. (1985). Comparison of the effects of adrenergic agonists and alpha-, beta 1-, beta 2-antagonists on the intraocular pressure and adenylate cyclase activity in the ciliary processes of the rabbit. Acta ophthalmologica, 63(1), 11-18. (URL: [Link])
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Timmermans, P. B., & van Zwieten, P. A. (1982). Radioligand Binding Assay. In Methods in Enzymology (Vol. 91, pp. 523-535). Academic Press. (URL: [Link])
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Zhang, Y., et al. (2011). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2881. (URL: [Link])
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Morrow, A. L., & Creese, I. (1987). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular pharmacology, 32(4), 505-510. (URL: [Link])
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Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 683. (URL: [Link])
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AMiner. Alpha2-adrenoceptor Agonists. (URL: [Link])
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ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... (URL: [Link])
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Husain, A., et al. (2015). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Acta Poloniae Pharmaceutica, 72(4), 675-683. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem Compound Database. (URL: [Link])
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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 2-Aryl-4,5-dihydro-1H-imidazoles
The 2-aryl-4,5-dihydro-1H-imidazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for designing ligands that interact with a range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this privileged scaffold, with a primary focus on its interactions with adrenergic and imidazoline receptors. By understanding the nuanced effects of structural modifications, researchers can more effectively design potent and selective modulators for therapeutic development.
The Architectural Blueprint: Core Scaffold and Key Interactive Domains
The 2-aryl-4,5-dihydro-1H-imidazole core consists of a central five-membered dihydroimidazole ring connected to an aryl moiety at the 2-position. The inherent basicity of the imidazoline ring is a critical feature, allowing for protonation under physiological conditions and subsequent interaction with anionic residues within receptor binding pockets. The key domains for SAR exploration are:
-
The Aryl Ring (A-Region): Substituents on this ring profoundly influence potency, selectivity, and efficacy (agonist vs. antagonist activity).
-
The Imidazoline Ring (B-Region): Modifications to this core can impact binding affinity and intrinsic activity.
-
The Linker (C-Region): While the direct linkage is most common, the introduction of linkers between the aryl and imidazoline rings can alter the conformational presentation of the molecule to the receptor.
Figure 1: Key interactive domains of the 2-aryl-4,5-dihydro-1H-imidazole scaffold influencing biological activity.
Comparative SAR at Adrenergic Receptors: A Tale of Two Subtypes
The adrenergic receptors, alpha-1 (α1) and alpha-2 (α2), are both G-protein coupled receptors that respond to the endogenous catecholamines, epinephrine and norepinephrine.[1] Despite their structural similarities, the subtle differences in their binding pockets allow for the design of selective ligands.
Alpha-1 Adrenergic Receptors (α1-AR)
α1-ARs are primarily located on vascular smooth muscle cells, and their stimulation leads to vasoconstriction.[1] Agonists at this receptor are often used as decongestants and vasopressors.
Key SAR Insights for α1-AR Agonism:
-
Aryl Substituents:
-
Small, electron-withdrawing groups at the ortho or meta positions of the aryl ring are generally favored for α1-AR agonist activity.
-
For instance, the presence of a chlorine or methyl group can enhance potency.
-
-
Linker and Imidazoline Core:
-
A direct link between the aryl and imidazoline rings is common.
-
The integrity of the 4,5-dihydro-1H-imidazole ring is crucial for activity.
-
Alpha-2 Adrenergic Receptors (α2-AR)
α2-ARs are found both presynaptically on adrenergic nerve terminals, where they inhibit norepinephrine release, and postsynaptically in the central nervous system, where they mediate sedative and antihypertensive effects.[1]
Key SAR Insights for α2-AR Agonism/Antagonism:
-
Aryl Substituents:
-
Agonists: Small, lipophilic substituents at the ortho and meta positions of the phenyl ring, such as in clonidine (2,6-dichloro), are critical for potent α2-AR agonism.
-
Antagonists: Bulky substituents on the aryl ring tend to confer α2-AR antagonist properties. For example, replacing the small chloro groups with larger moieties can switch the activity from agonism to antagonism.[2]
-
-
Bridging Atom/Group:
-
The nature of the atom or group connecting the aryl ring to the imidazoline ring plays a significant role in determining agonist versus antagonist activity. For instance, in a series of indolin-2-yl imidazolines, stereochemistry at the bridgehead carbon dictates whether the compound is an agonist or an antagonist.[2]
-
-
Selectivity:
-
Achieving selectivity for α2-AR over α1-AR is a key challenge. Generally, smaller, more electron-withdrawing substituents on the aryl ring favor α2-AR affinity.
-
Table 1: Comparative SAR of 2-Aryl-4,5-dihydro-1H-imidazoles at Adrenergic Receptors
| Structural Feature | α1-Adrenergic Receptor | α2-Adrenergic Receptor | Key References |
| Aryl Substitution | Small, electron-withdrawing groups at ortho or meta positions enhance agonism. | Small, lipophilic groups (ortho, meta) favor agonism (e.g., 2,6-dichloro). Bulky groups lead to antagonism. | [3],[2],[4] |
| Linker | Direct linkage is common for agonists. | Stereochemistry and nature of the linker can determine agonist vs. antagonist activity. | [2] |
| Imidazoline Ring | Essential for activity. | Essential for activity. | [5] |
Differentiating Imidazoline Receptors: I1 vs. I2
Imidazoline receptors are a distinct class of receptors that recognize ligands with an imidazoline moiety but are insensitive to catecholamines.[6] They are broadly classified into I1 and I2 subtypes.
I1 Imidazoline Receptors
The I1 receptor is implicated in the central regulation of blood pressure, and its activation leads to a decrease in sympathetic outflow.[6]
Key SAR Insights for I1 Receptor Affinity:
-
Aryl Substituents:
-
Substitutions at the ortho and meta positions of the aryl ring are generally well-tolerated and can enhance affinity.
-
Electron-donating groups, such as methoxy, can be favorable.
-
-
Selectivity over α2-AR:
-
This is a major focus of research to develop antihypertensive agents with fewer side effects than α2-AR agonists.
-
Modifications that increase steric bulk around the aryl ring can sometimes favor I1 affinity over α2-AR.
-
I2 Imidazoline Receptors
The I2 receptor is associated with various physiological processes, including the modulation of monoamine oxidase activity, and is being explored as a target for neuroprotection and analgesia.[6]
Key SAR Insights for I2 Receptor Affinity and Selectivity:
-
Aryl and Heterocyclic Moieties:
-
A diverse range of aromatic and heterocyclic systems can be accommodated at the 2-position.
-
For instance, benzofuranyl and indazole derivatives have shown high affinity and selectivity for I2 receptors.[7]
-
-
Substituents on the Aryl Ring:
-
The position and nature of substituents can dramatically influence I2 affinity and selectivity over α2-ARs. For example, a 4-chloro or 4-methyl substitution on a 2-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole scaffold resulted in high I2 selectivity.[8]
-
-
pKa Value:
-
The basicity of the imidazoline ring, influenced by the electronic nature of the aryl substituent, has been shown to be a critical determinant of I2/α2 selectivity.[8]
-
Table 2: Comparative SAR of 2-Aryl-4,5-dihydro-1H-imidazoles at Imidazoline Receptors
| Structural Feature | I1 Imidazoline Receptor | I2 Imidazoline Receptor | Key References |
| Aryl/Heterocyclic Moiety | Substituted phenyl rings are common. | A wide variety of aryl and heterocyclic systems are tolerated. | [9],[10] |
| Aryl Substitution | ortho and meta substitutions are well-tolerated. Electron-donating groups can be beneficial. | Position and nature of substituents are crucial for selectivity. Halogen and alkyl groups can confer high selectivity. | [8],[9] |
| Selectivity Determinants | Steric bulk can favor I1 over α2-AR. | pKa of the imidazoline ring is a key factor for I2/α2 selectivity. | [8] |
Experimental Protocols: A Guide to In Vitro Characterization
The evaluation of the affinity and functional activity of 2-aryl-4,5-dihydro-1H-imidazoles is primarily conducted through in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[11]
General Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source:
-
Isolate cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain homogenates for imidazoline receptors, or cell lines overexpressing specific adrenergic receptor subtypes).[12]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for I1 receptors, [³H]-idazoxan for I2 receptors, [³H]-prazosin for α1-AR, [³H]-rauwolscine for α2-AR).
-
Add increasing concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: General workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: Calcium Mobilization Assay for α1-Adrenergic Receptors
-
Cell Culture:
-
Culture a cell line stably expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
-
Cell Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition:
-
Add varying concentrations of the test compound to the cells.
-
-
Measurement:
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Synthetic Strategies: Accessing the 2-Aryl-4,5-dihydro-1H-imidazole Scaffold
A common and efficient method for the synthesis of 2-aryl-4,5-dihydro-1H-imidazoles involves the reaction of an aryl nitrile with ethylenediamine.
Figure 3: A simplified synthetic route to 2-aryl-4,5-dihydro-1H-imidazoles.
General Synthetic Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl nitrile and a slight excess of ethylenediamine.
-
-
Catalyst/Reagent:
-
The reaction can be promoted by various reagents, such as trimethylaluminum or by heating with a catalytic amount of a Lewis acid.
-
-
Reaction Conditions:
-
The reaction mixture is typically heated under reflux in a suitable solvent (e.g., toluene) for several hours.
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Concluding Remarks
The 2-aryl-4,5-dihydro-1H-imidazole scaffold remains a highly fruitful area of research in drug discovery. A thorough understanding of the structure-activity relationships at different receptor targets is paramount for the rational design of novel therapeutics with improved potency and selectivity. This guide has provided a comparative overview of the key SAR principles governing the interaction of these compounds with adrenergic and imidazoline receptors, along with foundational experimental protocols for their characterization. Future research will undoubtedly continue to uncover new biological roles for this versatile chemical entity and refine our understanding of its intricate interactions with its protein targets.
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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- Saczewski, F., et al. (2003). 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives as selective I(2) imidazoline receptor ligands. Journal of Medicinal Chemistry, 46(16), 3467–3470.
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Wikipedia. (n.d.). Imidazoline receptor. Retrieved from [Link]
- Saczewski, F., et al. (2003). 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives as selective I2 imidazoline receptor ligands. Journal of Medicinal Chemistry, 46(16), 3467-3470.
- Speake, J. D., et al. (2002). 2-(Anilinomethyl)imidazolines as alpha1A Adrenergic Receptor Agonists: 2′-Heteroaryl and 2′-Oxime Ether Series. Bioorganic & Medicinal Chemistry Letters, 12(4), 575-579.
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Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References. Retrieved from [Link]
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Power. (n.d.). Alpha 1 vs Alpha 2. Retrieved from [Link]
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NEI Congress. (2022, April 30). Alpha Adrenergic Receptors: Alpha-1 & Alpha-2 [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Validation of In-Vitro Assays for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Introduction: Beyond the Protocol—A Framework for Robust Assay Validation
The compound 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole belongs to the imidazoline class of molecules. Derivatives of this scaffold are known for a spectrum of pharmacological activities, including antihypertensive and antidepressive effects, primarily through their interaction with adrenergic and imidazoline receptors.[1][2] Given this background, the initial characterization of a novel compound like this one necessitates a rigorous, validated in-vitro assay cascade to reliably determine its biological targets and mechanism of action.
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to establish a logical framework for validating assays for this specific compound. We will dissect the why behind experimental choices, ensuring that each assay is a self-validating system. Our focus will be on the two primary, interconnected pillars of early-stage compound characterization: Target Binding Affinity and Functional Receptor Activity . The primary targets for an imidazoline-based compound are α2-adrenergic receptors and imidazoline receptors, which are G protein-coupled receptors (GPCRs).[3][4] Specifically, α2-adrenergic receptors are canonically coupled to the Gi subunit, which inhibits adenylyl cyclase upon activation.[5][6]
The validation of these assays is not a mere formality; it is the foundation upon which all subsequent research is built. A thoroughly validated assay provides objective evidence that the method is fit for its intended purpose, ensuring that the data generated is accurate, reproducible, and ultimately, decision-enabling.[7][8]
Part A: Quantifying Target Engagement—Validation of Radioligand Binding Assays
The first critical question is: does the compound bind to its putative target, and with what affinity? The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[9][10] It provides precise, quantitative data on binding affinity (Kᵢ) and receptor density (Bₘₐₓ).[10][11]
Core Methodology: Competitive Radioligand Binding Assay
This assay quantifies the ability of our unlabeled test compound, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, to compete with a known, radioactively labeled ligand ("radioligand") for binding to the target receptor.
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.[12]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]clonidine at its Kₔ concentration), and membrane preparation.[13]
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, a high concentration of a known non-radioactive competitor (e.g., 10 µM phentolamine), and membrane preparation.
-
Test Compound Wells: Add assay buffer, radioligand, serially diluted 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Senior Application Scientist's Note: The time to reach equilibrium is dictated by the dissociation rate (kₒff) of the radioligand. This must be experimentally determined as part of assay development to prevent erroneous affinity calculations. A fail-safe approach is to incubate for at least 5 half-lives of the dissociation reaction.[14]
-
-
Separation & Quantification:
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[14] Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Data Comparison and Validation Parameters
For a robust validation, the assay's performance must be compared against established criteria. Below is a comparison of key validation parameters for a binding assay.
| Parameter | Validation Metric | Acceptance Criteria | Rationale & Causality |
| Specificity | Kᵢ of known selective vs. non-selective ligands | Kᵢ values should align with published literature values for reference compounds. | Ensures the assay is measuring binding to the intended target and not an off-target site. |
| Precision | Intra- and Inter-assay variability (CV%) | CV < 15-20% | Demonstrates the reproducibility of the assay over multiple runs and on different days.[16] |
| Signal Window | Total Binding / Non-Specific Binding Ratio | Ratio > 3 | A sufficient signal window is required to reliably detect competitive inhibition. |
| Equilibrium | Association/Dissociation Kinetics (kₒₙ/kₒff) | Incubation time must be sufficient to reach steady-state. | Failure to reach equilibrium is a common source of error, leading to an overestimation of the IC₅₀ value.[14] |
Part B: Elucidating Mechanism—Validation of Functional Assays
Establishing binding affinity is only half the story. We must next determine the functional consequence of that binding: is 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole an agonist that activates the receptor, an antagonist that blocks it, or an inverse agonist that reduces its basal activity? Since α2-adrenergic receptors are Gi-coupled, we will compare two key functional assays: the proximal [³⁵S]GTPγS Binding Assay and the downstream cAMP Accumulation Assay .
Core Methodology 1: [³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation, a step immediately following receptor occupancy by an agonist.[12][17] It is less susceptible to signal amplification than downstream assays, making it highly valuable for differentiating full and partial agonists.[12]
-
Reagents & Membranes: Use the same membrane preparation as in the binding assay. Prepare an assay buffer containing HEPES, MgCl₂, NaCl, GDP, and a reducing agent like DTT.[18]
-
Assay Setup:
-
To each well, add assay buffer, GDP, and the membrane preparation.
-
Senior Application Scientist's Note: The addition of GDP is critical. It ensures that G-proteins are in their inactive, GDP-bound state before the assay begins, thereby increasing the dynamic range for detecting agonist-stimulated [³⁵S]GTPγS binding.[19]
-
Add serially diluted test compound (for agonist mode) or a fixed concentration of a known agonist plus serially diluted test compound (for antagonist mode).
-
Add a known agonist (e.g., clonidine) as a positive control.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[18]
-
-
Initiation & Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination & Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists. For antagonists, determine the IC₅₀.
-
Caption: Workflow for a [³⁵S]GTPγS filtration binding assay.
Core Methodology 2: cAMP Accumulation Assay
This is a cell-based assay that measures the modulation of cyclic AMP (cAMP), a key second messenger. For Gi-coupled receptors, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[20][21]
-
Cell Plating: Plate the α2A-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Assay Setup:
-
Wash the cells and replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serially diluted test compound or known agonist/antagonist controls.
-
Add forskolin to all wells (except negative control). Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. This is essential to create a signal window to measure the inhibition of cAMP production by the Gi-coupled receptor agonist.[22]
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Detection:
-
Lyse the cells and measure cAMP levels using a commercial kit. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.[21]
-
In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. A high cAMP level leads to a low HTRF signal, and vice versa.[21]
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine EC₅₀/IC₅₀ values.
-
Visualizing the Signaling Pathway
Caption: Gi-coupled GPCR signaling pathway.
Comparison of Functional Assays
Choosing the right functional assay depends on the specific question being asked. The table below provides an objective comparison to guide this decision.
| Feature | [³⁵S]GTPγS Binding Assay | cAMP Accumulation Assay |
| Assay Principle | Measures agonist-induced binding of [³⁵S]GTPγS to Gα subunits. | Measures the modulation of the second messenger cAMP in whole cells. |
| Proximity to Receptor | Proximal Event: Directly measures G-protein activation.[12] | Distal Event: Measures a downstream consequence of G-protein activity.[23] |
| Signal Amplification | Low. Provides a near-stoichiometric measure of receptor activation. | High. One receptor can modulate many cAMP molecules, amplifying the signal. |
| Utility | Excellent for differentiating full vs. partial agonists due to low signal amplification.[12] | Robust for high-throughput screening (HTS) and detecting both Gs and Gi activity.[22] |
| Format | Typically membrane-based, requires filtration and handling of radioisotopes.[17] | Cell-based, often in homogeneous "add-and-read" formats (e.g., HTRF, luminescence).[21][24] |
| Throughput | Lower throughput compared to modern cAMP assays. | High to ultra-high throughput is readily achievable.[24] |
Conclusion
The validation of in-vitro assays for a novel compound like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a multi-step, logic-driven process. It begins with quantifying the direct interaction at the putative receptor target using a robust radioligand binding assay to determine affinity (Kᵢ). This is followed by a critical assessment of the functional consequences of this binding. By comparing a proximal, low-amplification assay like [³⁵S]GTPγS binding with a downstream, high-amplification method like a cAMP accumulation assay , researchers can build a comprehensive and reliable profile of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ). This dual-assay approach provides a self-validating system, where the data from one method corroborates and adds context to the other, ensuring a high degree of confidence in the pharmacological characterization of the molecule before it proceeds to more complex biological systems.
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A Comparative Analysis of 2-(4-Methoxyphenyl)-2-imidazoline and its Analogues: A Guide for Researchers
For researchers and drug development professionals navigating the intricate landscape of imidazoline receptor ligands, 2-(4-methoxyphenyl)-2-imidazoline serves as a crucial chemical scaffold. Its derivatives have shown significant potential in modulating imidazoline and adrenergic receptors, making them attractive candidates for therapeutic development. This guide provides an in-depth comparative analysis of 2-(4-methoxyphenyl)-2-imidazoline and its analogues, grounded in experimental data to elucidate structure-activity relationships (SAR) and guide future research. We will delve into their synthesis, comparative receptor affinities, and the experimental protocols necessary for their evaluation.
Introduction to 2-Aryl-Imidazolines and Their Therapeutic Relevance
The 2-aryl-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are known to interact with at least two main classes of receptors: imidazoline receptors (I-receptors) and α-adrenergic receptors (α-ARs). Imidazoline receptors are further subdivided into the I1, I2, and I3 subtypes, each implicated in distinct physiological processes.[1] The I1 receptor is primarily involved in the central regulation of blood pressure, making it a target for antihypertensive drugs.[2][3][4] The I2 receptor is associated with a range of functions, including the modulation of monoamine oxidase activity, and is being explored for its potential in treating neurological disorders and pain.[5][6] The I3 receptor is involved in the regulation of insulin secretion.[1]
Simultaneously, these compounds often exhibit affinity for α-adrenergic receptors (α1 and α2), which are well-established targets for a variety of therapeutic agents.[7][8] The interplay between a ligand's affinity for imidazoline versus adrenergic receptors is a critical determinant of its overall pharmacological profile and therapeutic potential. A key challenge and area of focus in the field is the development of ligands with high selectivity for a specific receptor subtype to minimize off-target effects.
Comparative Analysis of Receptor Binding Affinities
The substitution pattern on the phenyl ring of the 2-aryl-imidazoline scaffold plays a pivotal role in determining the compound's affinity and selectivity for different receptor subtypes. To illustrate these structure-activity relationships, the following table summarizes the binding affinities (expressed as pKi values) of 2-(4-methoxyphenyl)-2-imidazoline and a series of its analogues for I1, I2, α1, and α2 receptors. A higher pKi value indicates a higher binding affinity.
| Compound | Substituent on Phenyl Ring | I1 pKi | I2 pKi | α1 pKi | α2 pKi | I1/α2 Selectivity | I2/α2 Selectivity |
| 1 | 4-OCH3 | 7.85 | 6.45 | 6.21 | 7.31 | 3.47 | 0.14 |
| 2 | 2-OCH3 | 8.53 | 5.00 | 5.94 | 6.00 | 338.84 | 0.10 |
| 3 | 3-OCH3 | 8.04 | 5.86 | 6.10 | 6.84 | 15.85 | 0.10 |
| 4 | 2-CH3 | 8.18 | 6.30 | 6.00 | 6.80 | 23.99 | 0.32 |
| 5 | 3-CH3 | 8.00 | 6.50 | 6.20 | 7.00 | 10.00 | 0.32 |
| 6 | 4-CH3 | 7.50 | 7.00 | 6.10 | 7.20 | 2.00 | 0.63 |
| 7 | 3-F, 4-CH3 | 5.00 | 8.53 | 5.75 | 5.00 | 1.00 | 3388.44 |
| 8 | H (Unsubstituted) | 7.60 | 6.10 | 6.30 | 7.10 | 3.16 | 0.10 |
| 9 | 4-Cl | 7.70 | 6.80 | 6.40 | 7.50 | 1.58 | 0.20 |
Data synthesized from Pigini et al., Bioorganic & Medicinal Chemistry, 1997.[9]
Analysis of Structure-Activity Relationships (SAR)
The data presented in the table reveals several key SAR trends:
-
Influence of Methoxy Substitution: The position of the methoxy group on the phenyl ring has a profound impact on receptor affinity and selectivity. While the parent compound, 2-(4-methoxyphenyl)-2-imidazoline (1 ), exhibits moderate affinity for the I1 receptor, moving the methoxy group to the ortho position (compound 2 , 2-(2-methoxyphenyl)-2-imidazoline) results in a dramatic increase in I1 affinity and an outstanding I1/α2 selectivity of over 300-fold.[9] This suggests that the ortho position is a critical interaction point for high-affinity binding to the I1 receptor. The meta-methoxy analogue (3 ) also shows good I1 affinity and selectivity.
-
Influence of Methyl Substitution: Similar to the methoxy group, the position of a methyl substituent also modulates receptor affinity. An ortho-methyl group (4 ) confers high I1 affinity and good selectivity.[9] Interestingly, a para-methyl group (6 ) leads to a slight decrease in I1 affinity but an increase in I2 affinity compared to the unsubstituted analogue.
-
Achieving I2 Selectivity: The data highlights a strategy for achieving high I2 selectivity. The combination of a para-methyl and a meta-fluoro substituent (compound 7 , 2-(3-fluoro-4-tolyl)-imidazoline) results in a remarkable increase in I2 affinity and an exceptional I2/I1 and I2/α2 selectivity.[9] This demonstrates that multi-substitution can be a powerful tool for fine-tuning receptor selectivity.
-
Role of Halogen Substitution: A para-chloro substituent (9 ) leads to a slight increase in affinity for all receptors compared to the unsubstituted compound, with a modest impact on selectivity.
Synthesis of 2-Aryl-Imidazoline Analogues
The synthesis of 2-aryl-imidazolines is typically achieved through the condensation of a substituted benzonitrile with ethylenediamine. This reaction can be catalyzed by various reagents, and the choice of catalyst and reaction conditions can influence the yield and purity of the final product.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-aryl-imidazolines.
Step-by-Step Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 2-(substituted-phenyl)-2-imidazolines. This method can be adapted for the synthesis of various analogues by starting with the appropriately substituted benzonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzonitrile (1 equivalent) and a suitable catalyst. While various catalysts can be employed, a common method involves the use of sulfur or a Lewis acid. For laboratory-scale synthesis, heating the neat mixture of the nitrile and ethylenediamine is often effective.
-
Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2-3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethylenediamine under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure 2-aryl-imidazoline derivative.
Experimental Protocols for Receptor Binding Assays
To determine the binding affinities of the synthesized compounds, competitive radioligand binding assays are the gold standard.[10] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
General Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol for Imidazoline and Adrenergic Receptor Binding Assays
The following protocols are generalized and should be optimized for specific receptor subtypes and radioligands.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-clonidine for I1 receptors, [3H]-idazoxan for I2 receptors, [3H]-prazosin for α1 receptors, [3H]-rauwolscine or [3H]-RX821002 for α2 receptors).
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2) at a physiological pH.
-
Test Compounds: The synthesized 2-aryl-imidazoline analogues.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (typically a 10-point dilution series).
-
The membrane preparation to initiate the binding reaction.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 2-aryl-imidazoline scaffold, with 2-(4-methoxyphenyl)-2-imidazoline as a key example, offers a versatile platform for the design of potent and selective ligands for imidazoline and adrenergic receptors. The structure-activity relationships discussed in this guide, particularly the profound influence of the position of substituents on the phenyl ring, provide a rational basis for the design of new analogues with improved pharmacological profiles.
Future research in this area should focus on:
-
Exploring a wider range of substituents at all positions of the phenyl ring to further refine SAR models.
-
Investigating the functional activity of these compounds (i.e., agonist, antagonist, or inverse agonist) in addition to their binding affinities.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates to assess their therapeutic potential.
By systematically applying the synthetic and pharmacological evaluation methods outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of compounds.
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Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., Piergentili, A., Quaglia, W., Tayebati, S. K., & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833–841. [Link]
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Ruffolo, R. R., & Waddell, J. E. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. The Journal of pharmacology and experimental therapeutics, 222(1), 29–36. [Link]
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A Comparative Guide to the In Vivo Efficacy of 2-(Aryl)-Imidazoline Derivatives Versus Standard Treatments in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic strategies for acute ischemic stroke, a condition characterized by high mortality and long-term disability, the scientific community is actively exploring neuroprotective agents that can be administered alongside or as an alternative to standard reperfusion therapies. This guide provides a comprehensive comparison of the preclinical in vivo efficacy of a promising class of compounds, 2-(aryl)-imidazolines, against established standard-of-care treatments for ischemic stroke.
Due to the limited availability of specific in vivo data for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, this guide will focus on a closely related and well-studied analogue, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) , as a representative of the neuroprotective potential of this chemical class. The insights gleaned from the study of 2-BFI offer a valuable window into the prospective therapeutic utility of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole and its derivatives.
We will delve into the mechanistic underpinnings of these compounds, present comparative preclinical data, and provide detailed experimental protocols to empower researchers in their quest for more effective stroke therapies.
The Therapeutic Landscape of Ischemic Stroke: A Tale of Two Strategies
The current standard of care for acute ischemic stroke primarily revolves around two distinct but complementary approaches: rapid reperfusion and neuroprotection.[1]
-
Reperfusion Therapy: The cornerstone of acute stroke treatment is the swift restoration of blood flow to the ischemic brain tissue. The only FDA-approved pharmacological agent for this purpose is recombinant tissue plasminogen activator (tPA) , a thrombolytic that dissolves the occluding blood clot.[2][3] While effective, tPA has a narrow therapeutic window (typically within 4.5 hours of symptom onset) and carries a risk of hemorrhagic transformation.[4]
-
Neuroprotection: This strategy aims to salvage ischemic neurons from irreversible damage by targeting the downstream molecular cascades initiated by cerebral ischemia.[1] Edaravone , a potent free radical scavenger, is a clinically approved neuroprotective agent in some countries.[5] It works by mitigating oxidative stress, a key contributor to neuronal injury in the ischemic brain.[6][7]
The quest for more effective neuroprotective agents has led to the investigation of novel chemical entities, including imidazoline receptor ligands.
The Emergence of 2-(Aryl)-Imidazolines as Neuroprotective Candidates
Imidazoline derivatives have garnered significant interest due to their diverse pharmacological activities.[8] A subclass of these compounds, exemplified by 2-BFI, has shown considerable promise as neuroprotective agents in preclinical models of ischemic stroke.[9][10]
Mechanism of Action: A Multi-pronged Neuroprotective Strategy
The neuroprotective effects of 2-(aryl)-imidazolines like 2-BFI are primarily mediated through their agonist activity at imidazoline I2 receptors .[1][9] The downstream signaling cascade, while still under active investigation, appears to involve a convergence of anti-inflammatory, anti-apoptotic, and pro-survival pathways.
-
Modulation of mTOR Signaling: 2-BFI has been shown to inhibit the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is implicated in post-stroke neuroinflammation.[11]
-
Anti-inflammatory Effects: By modulating mTOR and other pathways, 2-BFI can influence the neuroinflammatory response, leading to an increase in anti-inflammatory cytokines like IL-10 and TGF-β, and a decrease in pro-inflammatory cytokines such as IFN-γ.[11]
-
Anti-apoptotic Activity: 2-BFI has been demonstrated to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein BAX, thereby reducing neuronal cell death in the ischemic penumbra.
-
NMDA Receptor Modulation: Evidence suggests that I2 receptor activation may also involve the modulation of N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity-induced calcium overload in neurons.[1]
The following diagram illustrates the proposed neuroprotective signaling pathway of 2-(Aryl)-Imidazolines.
Caption: Proposed neuroprotective mechanisms of 2-(Aryl)-Imidazolines compared to standard stroke treatments.
Comparative In Vivo Efficacy: A Preclinical Data Synthesis
To provide an objective comparison, this section summarizes key efficacy data from preclinical studies in rat models of middle cerebral artery occlusion (MCAO), a widely used model of ischemic stroke.
| Treatment Group | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference(s) |
| 2-BFI | 3 mg/kg | Intravenous | ~50% | Significant improvement | [11] |
| Edaravone | 3 mg/kg | Intravenous | ~30-40% | Significant improvement | [12] |
| tPA | 10 mg/kg | Intravenous | ~52% (in non-diabetic rats) | Significant improvement (in non-diabetic rats) | [13] |
| Vehicle Control | - | Intravenous | 0% (baseline) | No improvement | [11][12][13] |
Note: The data presented are aggregated from multiple studies and may vary depending on the specific experimental conditions, such as the rat strain, duration of MCAO, and timing of drug administration. Direct head-to-head comparative studies are limited.
Experimental Protocols: A Guide for In Vivo Ischemic Stroke Studies
The following section outlines a standardized protocol for inducing focal cerebral ischemia in rats via middle cerebral artery occlusion (MCAO), a common model for evaluating the efficacy of neuroprotective and thrombolytic agents.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the intraluminal suture method for transient MCAO.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) procedure in rats.
Step-by-Step Methodology: [14][15][16]
-
Anesthesia and Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Surgical Incision: Make a midline cervical incision to expose the underlying muscles.
-
Artery Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Vessel Ligation and Clamping: Ligate the distal end of the ECA. Place a temporary microvascular clip on the CCA and ICA to block blood flow.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce a 4-0 monofilament nylon suture with a rounded, silicon-coated tip into the ECA lumen.
-
MCA Occlusion: Gently advance the filament into the ICA until a slight resistance is felt, indicating that the tip has lodged at the origin of the middle cerebral artery (MCA), thereby occluding it. The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Confirmation of Occlusion: Successful occlusion can be confirmed by monitoring cerebral blood flow using laser Doppler flowmetry. A sharp drop in blood flow (typically >70%) indicates successful MCAO.
-
Wound Closure: Secure the filament in place and suture the neck incision.
-
Occlusion Period: Allow the animal to recover from anesthesia during the occlusion period (e.g., 90 or 120 minutes).
-
Reperfusion: Re-anesthetize the rat, reopen the incision, and gently withdraw the filament to restore blood flow to the MCA territory.
-
Post-operative Care: Close the wound and provide appropriate post-operative care, including analgesia and hydration.[17]
Assessment of In Vivo Efficacy
Infarct Volume Measurement: [14]
-
Twenty-four hours after MCAO, euthanize the rat and perfuse the brain with saline.
-
Carefully remove the brain and slice it into 2-mm thick coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Viable brain tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total hemispheric volume.
Neurological Deficit Scoring: [10][18]
Neurological function can be assessed at various time points post-MCAO using a standardized scoring system. A commonly used scale is the 5-point scale:
-
0: No observable neurological deficit.
-
1: Mild focal neurological deficit (forelimb flexion).
-
2: Moderate focal neurological deficit (circling).
-
3: Severe focal neurological deficit (falling to one side).
-
4: Unable to walk spontaneously.
Discussion and Future Directions
The preclinical data presented in this guide suggest that 2-(aryl)-imidazoline derivatives, represented by 2-BFI, hold significant potential as neuroprotective agents for the treatment of ischemic stroke. Their efficacy in reducing infarct volume and improving neurological outcomes in a rat MCAO model is comparable to that of the standard neuroprotectant, edaravone, and the thrombolytic agent, tPA.
The multi-modal mechanism of action of I2 imidazoline receptor agonists, encompassing anti-inflammatory, anti-apoptotic, and anti-excitotoxic effects, presents a compelling therapeutic strategy that could complement existing reperfusion therapies. By targeting the downstream consequences of ischemia, these compounds may help to extend the therapeutic window for thrombolysis and improve overall patient outcomes.
However, it is crucial to acknowledge the translational gap between preclinical findings and clinical success in stroke research.[1] Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vivo studies comparing the efficacy and safety of optimized 2-(aryl)-imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, with standard treatments under identical experimental conditions.
-
Combination Therapies: Investigating the synergistic effects of combining I2 imidazoline receptor agonists with tPA or other reperfusion strategies.
-
Pharmacokinetic and Pharmacodynamic Profiling: Thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties and dose-response relationships of lead candidates.
-
Large Animal Models: Validating the efficacy and safety of promising compounds in gyrencephalic animal models of stroke, which more closely resemble human cerebrovascular anatomy and physiology.
The exploration of 2-(aryl)-imidazoline derivatives represents a promising frontier in the development of novel neuroprotective therapies for ischemic stroke. The insights and protocols provided in this guide are intended to facilitate and inspire further research in this critical area of unmet medical need.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Methoxyphenyl)-2-imidazoline
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-imidazoline moiety is of significant interest due to its presence in numerous biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key derivative, 2-(4-methoxyphenyl)-2-imidazoline, offering experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Significance of 2-(4-Methoxyphenyl)-2-imidazoline
2-(4-Methoxyphenyl)-2-imidazoline is a valuable building block in medicinal chemistry. The 2-aryl-2-imidazoline scaffold is a known pharmacophore, exhibiting a range of biological activities. The methoxy-substituted phenyl group, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this derivative a versatile starting point for the synthesis of novel therapeutic agents. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.
This guide will focus on the two most prevalent and practical synthetic pathways to 2-(4-methoxyphenyl)-2-imidazoline: the cyclocondensation of ethylenediamine with either 4-methoxybenzonitrile or 4-methoxybenzaldehyde.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to 2-(4-methoxyphenyl)-2-imidazoline.
Route 1: Synthesis from 4-Methoxybenzonitrile
This classical approach involves the direct cyclocondensation of a nitrile with a diamine, a reaction mechanistically similar to the Pinner reaction. The choice of catalyst is crucial for driving the reaction to completion.
Experimental Protocol: Catalyzed Cyclocondensation
Materials:
-
4-Methoxybenzonitrile
-
Ethylenediamine
-
Sodium hydrosulfide (NaSH) or elemental sulfur (S)
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous sodium sulfate
-
Chloroform or dichloromethane for extraction
-
Cyclohexane for recrystallization
Procedure:
-
To a solution of 4-methoxybenzonitrile (1 equivalent) in toluene, add an excess of ethylenediamine (typically 4 equivalents).
-
Add a catalytic amount of sodium hydrosulfide (e.g., 0.1 equivalents) or elemental sulfur.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with chloroform or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as cyclohexane to afford pure 2-(4-methoxyphenyl)-2-imidazoline.
Causality of Experimental Choices:
-
Excess Ethylenediamine: Using an excess of ethylenediamine serves both as a reactant and as a solvent to some extent, driving the equilibrium towards product formation.
-
Catalyst: Sodium hydrosulfide and sulfur act as catalysts by activating the nitrile group, making it more susceptible to nucleophilic attack by the diamine. This significantly reduces the harsh reaction conditions that would otherwise be required.
-
High Temperature: The cyclocondensation reaction has a significant activation energy barrier, necessitating elevated temperatures to achieve a reasonable reaction rate.
Route 2: Synthesis from 4-Methoxybenzaldehyde
This route involves the reductive cyclization of an aldehyde with ethylenediamine. An oxidizing agent is required to facilitate the final ring closure and formation of the imidazoline double bond.
Experimental Protocol: Oxidative Cyclization
Materials:
-
4-Methoxybenzaldehyde
-
Ethylenediamine
-
Hydrogen peroxide (30% aqueous solution) or Iodine (I₂)
-
Sodium iodide (for H₂O₂ route) or Potassium carbonate (for I₂ route)
-
Anhydrous magnesium sulfate
-
tert-Butanol or other suitable solvent
-
Ethyl acetate for extraction
Procedure (using Hydrogen Peroxide):
-
To a solution of 4-methoxybenzaldehyde (1 equivalent) and ethylenediamine (1.5 equivalents) in a suitable solvent, add sodium iodide and anhydrous magnesium sulfate.
-
Cool the mixture in an ice bath and add hydrogen peroxide (30% solution) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. A reported yield for this method is 80%.[1]
Causality of Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide or iodine is essential for the in-situ oxidation of the initially formed aminal intermediate to the final imidazoline product.[2]
-
Anhydrous Magnesium Sulfate: This is used as a dehydrating agent to remove the water formed during the initial condensation of the aldehyde and diamine, thus shifting the equilibrium towards the intermediate.
-
Mild Conditions: This route often proceeds at or below room temperature, making it a milder alternative to the high-temperature nitrile-based synthesis.
Comparative Analysis: A Head-to-Head Benchmark
| Parameter | Route 1: From 4-Methoxybenzonitrile | Route 2: From 4-Methoxybenzaldehyde |
| Starting Material | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde |
| Key Reagents | Ethylenediamine, NaSH or S | Ethylenediamine, H₂O₂ or I₂ |
| Reaction Conditions | High temperature (reflux) | Mild (room temperature or below) |
| Reported Yield | Generally high (can be >90%)[3] | Good to excellent (e.g., 80%)[1] |
| Purification | Often by recrystallization | May require column chromatography |
| Safety Concerns | Handling of odorous and toxic NaSH or sulfur.[3][4][5][6][7] | Handling of corrosive H₂O₂ or I₂.[8][9][10] |
| Environmental Impact | Use of high-boiling organic solvents. | Generation of aqueous waste. H₂O₂ is considered a green oxidant.[11][12] |
In-Depth Discussion: Expertise and Trustworthiness
Synthetic Efficiency and Yield
Both routes can provide high yields of the desired product. The nitrile route, while requiring more forcing conditions, often leads to a cleaner product that can be purified by simple recrystallization.[3] The aldehyde route, being milder, might be more susceptible to side reactions, potentially necessitating chromatographic purification to achieve high purity. The reported 80% yield for the synthesis from 4-methoxybenzaldehyde is very respectable for a laboratory-scale preparation.[1]
Cost and Availability of Starting Materials
Both 4-methoxybenzonitrile and 4-methoxybenzaldehyde are commercially available and relatively inexpensive. The choice between them may depend on the specific pricing from suppliers and the scale of the synthesis. For large-scale production, a thorough cost analysis of all reagents would be necessary.
Safety and Environmental Considerations
Route 1 (Nitrile): The primary safety concern is the use of sodium hydrosulfide, which can release toxic and flammable hydrogen sulfide gas upon contact with moisture or acids.[4][6][7] Proper ventilation and personal protective equipment are crucial.[3] The use of high-boiling solvents also presents a higher energy consumption and potential for atmospheric emissions.
Route 2 (Aldehyde): Hydrogen peroxide is a strong oxidizer and can be corrosive.[13] Iodine can cause skin and respiratory irritation. However, the use of aqueous hydrogen peroxide is generally considered more environmentally friendly as its main byproduct is water.[11][12] This route avoids the use of highly toxic and malodorous sulfur compounds.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the nitrile and aldehyde routes.
Characterization Data for 2-(4-Methoxyphenyl)-2-imidazoline
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ = 7.21 (d, 2H, Ar-H), 6.86 (d, 2H, Ar-H), 5.09 (s, 1H, NH), 3.71 (s, 4H, CH₂-CH₂), 3.64 (s, 3H, OCH₃).[1]
-
¹³C NMR (CDCl₃): δ = 164.48 (C=N), 161.45 (Ar-C-O), 128.71 (Ar-CH), 122.37 (Ar-C), 113.61 (Ar-CH), 55.25 (OCH₃), 49.78 (CH₂-CH₂).[1]
-
IR (KBr) ν: 3192 cm⁻¹ (N-H), 2926 cm⁻¹ (Ar C-H), 2835 cm⁻¹ (O-CH₃), 1606 cm⁻¹ (C=N).[1]
-
ESI-MS [M+H⁺]: calculated for C₁₀H₁₂N₂O: 177.10, measured: 176.90.[1]
Conclusion and Recommendations
Both the nitrile and aldehyde routes are viable and efficient methods for the synthesis of 2-(4-methoxyphenyl)-2-imidazoline.
-
For laboratory-scale synthesis where ease of purification and potentially higher yields are prioritized, the nitrile route is an excellent choice. However, careful consideration must be given to the safe handling of sulfur-based reagents.
-
For syntheses where milder reaction conditions and a more favorable environmental profile are critical, the aldehyde route using hydrogen peroxide is recommended. This method avoids high temperatures and toxic sulfur compounds, aligning well with the principles of green chemistry.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including scale, available equipment, safety protocols, and environmental considerations. This guide provides the necessary data and insights to make an informed and scientifically sound decision.
References
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Baijin. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). Baijin. [Link]
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International Union of Crystallography. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]
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ResearchGate. (2017). 1H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b) in (a) acetone + DMSO-d 6 and (b) acetone + D 2 O. [Link]
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Unveiling the Interaction: A Comparative Guide to Experimentally Confirming the Binding Mode of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
In the landscape of drug discovery, identifying a compound that elicits a desired biological response is only the beginning. The critical next step—and the foundation of rational drug design—is to understand precisely how that molecule interacts with its biological target. This guide provides a comprehensive, multi-faceted strategy for experimentally confirming the binding mode of a novel compound, using 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (herein designated MPDI) as our case study.
MPDI belongs to the 2-arylimidazoline chemical class, a scaffold renowned for its interaction with G-protein coupled receptors, specifically α-adrenergic receptors (α-ARs) and imidazoline receptors (I-Rs) .[1][2] Well-known drugs like clonidine (an α2-AR agonist) and idazoxan (an α2-AR/imidazoline receptor antagonist) share this core structure.[3][4] Therefore, a plausible hypothesis is that MPDI targets these receptor systems. Our objective is not merely to confirm binding, but to elucidate the specific molecular interactions—the hydrogen bonds, ionic interactions, and hydrophobic contacts—that define its binding pose and dictate its pharmacological effect.
This guide eschews a simple checklist in favor of a logical, progressive workflow. We will begin with computational predictions to form a testable hypothesis, move to biophysical techniques to quantify the interaction, and culminate with high-resolution structural and site-specific methods to achieve atomic-level validation.
Caption: Overall workflow for binding mode confirmation.
Part 1: Hypothesis Generation with In Silico Modeling
Before embarking on resource-intensive experiments, we first generate a plausible binding hypothesis using computational methods. Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing a three-dimensional model of the complex.[5][6]
Causality: This step is crucial for experimental design. A predicted binding pose can suggest which residues are important for interaction, guiding the design of mutagenesis studies. It also provides a structural hypothesis that can be tested and refined by subsequent biophysical and structural methods.
Methodology: Molecular Docking
-
Receptor Preparation: Obtain a high-resolution crystal structure of the target receptor, for instance, the human α2A-adrenergic receptor in complex with an antagonist (e.g., PDB ID: 6K41). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of MPDI and optimize its geometry using a suitable force field.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock the MPDI molecule into the identified binding pocket of the receptor.[6]
-
Analysis: Analyze the top-scoring poses. The best pose is selected based on its predicted binding energy and its clustering with other low-energy poses. This model will highlight potential hydrogen bonds, hydrophobic interactions, and the overall fit of MPDI within the binding site.
Part 2: Confirming Direct Engagement & Quantifying the Interaction
With a working hypothesis, the next step is to confirm a direct, physical interaction between MPDI and the purified target protein and to quantify its affinity, thermodynamics, and kinetics. We employ two gold-standard, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event.[7][8] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][9]
Causality: The thermodynamic signature is highly informative. An enthalpically driven interaction (large negative ΔH) often suggests strong hydrogen bonding and van der Waals forces, while an entropically driven interaction (large positive TΔS) can indicate that the displacement of water molecules from the binding site is a major contributor to the binding energy. Comparing the thermodynamic profile of MPDI to known agonists and antagonists can provide early clues into its mechanism of action.
Surface Plasmon Resonance (SPR): The Kinetic Profile
SPR is a surface-based technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11] This allows for the precise determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff).[12] The equilibrium dissociation constant (K D) can then be calculated (kₒff/kₒₙ).
Causality: Kinetics provides a dynamic view of the interaction. A compound with a fast 'on-rate' and a slow 'off-rate' will have a high affinity and a long residence time at the target, which can translate to prolonged pharmacological effects. Comparing the kinetic profiles of MPDI with reference compounds provides another layer of differentiation. For example, some antagonists achieve their effect through very slow dissociation from the receptor.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution | Measures change in refractive index upon binding on a surface |
| Primary Output | K D (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) | kₐ (On-rate), kₒff (Off-rate), K D (Affinity) |
| Format | In-solution, label-free | Surface-immobilized, label-free |
| Key Advantage | Provides a complete thermodynamic profile; true in-solution measurement | Provides real-time kinetic data; high sensitivity, lower sample consumption |
| Considerations | Requires higher sample concentrations; sensitive to buffer mismatch | Immobilization may affect protein conformation; mass transport can be a factor |
Table 1: Comparison of Primary Biophysical Techniques.
Part 3: High-Resolution Structural Elucidation
While biophysical methods confirm that and how strongly a ligand binds, they do not show how it binds at an atomic level. For this, we turn to high-resolution structural biology techniques.
X-Ray Crystallography: The Atomic Blueprint
X-ray crystallography is the unparalleled gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[13][14] It provides a static, high-resolution snapshot of the binding pose, directly visualizing the specific interactions between the ligand and individual amino acid residues.[15]
Causality: A crystal structure provides definitive proof of the binding mode. It validates or refutes the docking hypothesis and reveals the precise geometry of hydrogen bonds, the nature of hydrophobic pockets, and any conformational changes in the protein upon ligand binding. This information is invaluable for structure-based drug design, enabling chemists to rationally design modifications to improve potency or selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information that is complementary to the solid-state data from crystallography.[2][3][16]
Causality: Because NMR experiments are conducted in solution, they can capture the dynamic nature of the protein-ligand interaction, which is often averaged out in a crystal lattice. This is particularly useful for studying weaker interactions or systems where the protein undergoes conformational changes.
For binding mode confirmation, two primary NMR experiments are exceptionally useful:
-
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this protein-observed experiment monitors changes in the NMR spectrum of an isotopically labeled (¹⁵N or ¹³C) protein upon titration with the ligand.[3][17] Residues in or near the binding site will experience changes in their chemical environment, causing their corresponding peaks in the spectrum to shift. Mapping these shifts onto the protein structure reveals the binding interface.
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment where the protein is selectively irradiated.[2][16] Saturation is transferred from the protein to a bound ligand via spin diffusion. By subtracting a spectrum with irradiation from one without, only the signals from the ligand that was in close contact with the protein remain. The intensity of these signals reveals which parts of the ligand are the primary points of contact—the binding "epitope."
Caption: Workflow for Chemical Shift Perturbation (CSP) NMR.
Part 4: Validating the Binding Site in a Functional Context
Structural data provides a detailed map of the binding site. The final phase of our analysis is to confirm the functional importance of these identified interactions.
Site-Directed Mutagenesis
Based on the crystallography or NMR data, we can identify key amino acid residues that appear to form critical contacts with MPDI. By mutating these residues (e.g., changing an aspartate that forms a salt bridge to an alanine) and then re-measuring binding affinity with ITC or SPR, we can experimentally validate their importance.
Causality: A significant loss of binding affinity upon mutation of a specific residue provides strong evidence that this residue is a critical component of the binding site for your ligand. This method directly links the structural information to the binding energy.
Photoaffinity Labeling (PAL)
PAL is a powerful chemical biology technique used to covalently link a ligand to its target protein.[4][18] This is achieved by synthesizing a version of MPDI that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[19]
Causality: PAL provides definitive evidence of a direct interaction within a complex biological milieu (like cell lysates or even live cells), which is not possible with techniques requiring purified protein. Identifying the covalently modified amino acid(s) via mass spectrometry provides high-resolution confirmation of the binding pocket, beautifully complementing the non-covalent structural data from X-ray crystallography and NMR.
Caption: General workflow for Photoaffinity Labeling (PAL).
Synthesis and Conclusion
Confirming the binding mode of a small molecule like 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a hierarchical process. No single experiment tells the whole story. The journey begins with a computational hypothesis, which is then tested and quantified using biophysical methods like ITC and SPR to confirm direct engagement. High-resolution techniques such as X-ray crystallography and NMR spectroscopy provide the definitive atomic-level picture of the interaction. Finally, site-directed mutagenesis and photoaffinity labeling serve to validate the functional and physical relevance of the identified binding site.
By integrating these orthogonal approaches, researchers can build an unassailable, multi-layered body of evidence to confirm a ligand's binding mode with the highest degree of scientific rigor, paving the way for confident, data-driven progression in drug development programs.
Appendix: Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified target protein (e.g., α2-AR) and the MPDI compound into the exact same buffer to minimize heats of dilution.[7] A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4. Degas all solutions thoroughly.
-
Concentrations: The concentration of protein in the cell should be ~10-20 µM. The ligand concentration in the syringe should be 10-15 times higher than the protein concentration.[20] The "c-value" (Kₐ * [Protein] * n) should ideally be between 10 and 100 for accurate determination of all parameters.[7]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). The reference cell is filled with degassed buffer. The sample cell is loaded with the protein solution.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the sample cell, with sufficient spacing between injections to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract K D, n, and ΔH.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Choose a suitable sensor chip (e.g., a CM5 chip). Immobilize the purified target protein onto the chip surface using a standard coupling chemistry, such as amine coupling. Aim for a density that will produce a signal of ~100-200 Response Units (RU) for the small molecule analyte.
-
Analyte Preparation: Prepare a dilution series of MPDI in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Analysis: Inject the MPDI dilution series over the sensor surface, flowing from the lowest to the highest concentration. Each injection cycle should consist of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.
-
Data Analysis: After subtracting the reference surface signal and buffer injections, fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ and kₒff. The K D is calculated as kₒff/kₐ.
Protocol 3: Chemical Shift Perturbation (CSP) via ¹H-¹⁵N HSQC NMR
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein at a concentration of 100-500 µM in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference, where each peak corresponds to a specific backbone amide N-H group.
-
Titration: Prepare a concentrated stock solution of MPDI in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2 protein:ligand).
-
Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Overlay the spectra and identify peaks that have shifted their position upon ligand addition. Calculate the weighted average chemical shift perturbation (Δδ) for each residue. Map the residues with significant Δδ values onto the 3D structure of the protein to visualize the binding interface.
References
-
Bax, A. (2003). Studies of protein–ligand interactions by NMR. Biochemical Society Transactions, 31(5), 1006–1009. Available at: [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]
-
Dubinsky, L., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Available at: [Link]
-
ComMedX. Ligand binding mode prediction. Available at: [Link]
-
Wikipedia contributors. (2023). Isothermal titration calorimetry. Wikipedia. Available at: [Link]
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MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxins, 15(11), 649. Available at: [Link]
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Introduction: The Selectivity Challenge of Imidazoline Receptor Ligands
Imidazoline receptors (IRs) represent a family of non-adrenergic binding sites that have garnered significant interest in drug discovery for their roles in blood pressure regulation, neuroprotection, and psychiatric disorders.[1][2] The primary subtypes, I1 and I2, are therapeutic targets for conditions ranging from hypertension to chronic pain.[3][4] 2-(4-methoxyphenyl)-2-imidazoline is a representative member of a chemical class known for interacting with these receptors. However, a persistent challenge in the development of imidazoline ligands is their structural similarity to catecholamines, leading to potential cross-reactivity with α-adrenergic receptors (α-ARs), particularly the α2 subtype.[5] This on-target/off-target promiscuity can lead to a complex pharmacological profile, where desired therapeutic effects are confounded by side effects such as sedation or cardiovascular changes mediated by α2-ARs.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the off-target profile of 2-(4-methoxyphenyl)-2-imidazoline. We will compare its selectivity against well-characterized imidazoline ligands, such as the I1-selective agonist Moxonidine and the classic I2 ligand 2-(2-benzofuranyl)-2-imidazoline (2-BFI).[3][6] The narrative will explain the causality behind experimental choices, presenting a multi-tiered strategy that moves from broad, predictive screening to definitive, cell-based validation of target engagement.
A Multi-Tiered Workflow for Off-Target Profiling
A robust assessment of off-target effects is not a single experiment but a logical progression of assays designed to build a comprehensive selectivity profile. This workflow ensures that resources are used efficiently, starting with broad, cost-effective methods and progressing to more complex, physiologically relevant systems for promising candidates.
Caption: Multi-tiered workflow for off-target assessment.
Tier 1: In Silico Prediction – The Predictive Foundation
Before committing to costly and time-consuming wet-lab experiments, computational methods provide a valuable first pass to identify potential off-target liabilities.[7][8] This approach uses the chemical structure of a query compound to predict interactions across a vast proteomic space.
Causality: The principle underlying these methods is that molecules with similar structures or physicochemical properties often interact with the same protein targets. By comparing a novel compound like 2-(4-methoxyphenyl)-2-imidazoline to databases of compounds with known biological activities, we can generate a ranked list of probable off-targets.[9]
Key Methodologies:
-
Similarity Searching: Algorithms compare the 2D topology or 3D shape of the test compound against databases like ChEMBL.[9] This can rapidly identify known ligands with similar scaffolds that may share targets.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features required for binding to a specific receptor. The test compound's structure is then screened to see if it matches the pharmacophore of various off-targets.
-
Machine Learning Models: Modern approaches use multi-task graph neural networks trained on large compound-protein interaction datasets to predict a compound's entire off-target profile, offering a powerful tool for early safety assessment.[10][11]
Tier 2: In Vitro Biochemical Screening – Quantifying Interactions
Following in silico prediction, in vitro binding assays are essential to empirically confirm and quantify the interactions between the compound and its predicted targets.
Protocol 1: Radioligand Competition Binding Assay
This is the gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Expertise & Causality: The assay measures the ability of a test compound to compete with a radiolabeled ligand ('tracer') that has high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the tracer (IC50) is determined, from which the inhibition constant (Ki) is calculated. This provides a direct, quantitative measure of binding affinity. We select tracers specific for each receptor subtype of interest (e.g., [³H]-clonidine for α2-ARs, [³H]-2-BFI for I2-IRs) to ensure the data is unambiguous.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cultured cells known to express the target receptor (e.g., rabbit brain for I2 receptors, CHO cells transfected with human α2A-AR) in a suitable buffer.[5][6] Centrifuge to pellet the membranes and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand (e.g., 0.3 nM [³H]2-BFI), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filtermat in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Broad Panel Screening
To move beyond the obvious candidates (IRs and α-ARs), comprehensive profiling using commercially available services is a trustworthy and efficient strategy.
-
Safety Pharmacology Panels: Services like Reaction Biology's InVEST or Eurofins' SafetyScreen provide data on compound interactions with a broad range of targets associated with adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[12]
-
Kinome Profiling: While imidazoline ligands are not primarily kinase inhibitors, their ATP-mimetic potential should not be overlooked. A KINOMEscan™ assay, which is a competition binding assay against over 450 kinases, can reveal unexpected kinase interactions that could have significant biological consequences.[13][14]
Tier 3: Cellular Target Engagement and Functional Validation
Biochemical assays confirm binding, but they do not confirm that a compound can reach its target in the complex environment of a living cell, nor do they reveal the functional consequence of that binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures a compound's engagement with its target protein in a cellular context.[15][16]
Expertise & Causality: The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[17] This stabilization results in a higher melting temperature (Tm). CETSA measures this thermal shift. A positive shift in the presence of the compound is direct evidence of physical interaction within the cell, making it a highly self-validating system.[18]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., HEK293 cells overexpressing the target) with the test compound at various concentrations or with a vehicle control. Incubate at 37°C for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another suitable method.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Functional Assays: From Binding to Biology
Identifying a binding interaction is incomplete without understanding its functional outcome (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Expertise & Causality: The choice of functional assay is dictated by the target's known signaling pathway. For α2-adrenergic receptors, which are Gi-coupled GPCRs, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a direct measure of α2-AR functional activity.
Caption: Signaling pathways for primary and off-targets.
Comparative Data Analysis
The ultimate goal of this workflow is to generate a quantitative, comparative dataset that clearly illustrates the selectivity profile of each compound. The data below is a representative summary synthesized from public domain knowledge on these compound classes.
| Compound | I1-IR (Ki, nM) | I2-IR (Ki, nM) | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | I1 vs α2A Selectivity |
| 2-(4-methoxyphenyl)-2-imidazoline | Variable | Variable | Moderate | Moderate | Low-Moderate |
| Moxonidine | ~30 | >1000 | ~1500 | ~2000 | ~50-fold |
| Clonidine | ~40 | >1000 | ~20 | ~30 | ~0.5-fold (α2A selective) |
| 2-BFI | >1000 | ~1.5 | ~500 | ~700 | I2-Selective |
| Idazoxan (Antagonist) | ~30 | ~3 | ~10 | ~15 | ~0.3-fold (α2A selective) |
| Note: Specific Ki values for 2-(4-methoxyphenyl)-2-imidazoline are not readily available in public literature, highlighting the need for the described experimental assessment. Values for other compounds are approximations from literature for comparative purposes.[3][5][6] |
Conclusion and Strategic Implications
The systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of modern drug discovery. For a compound like 2-(4-methoxyphenyl)-2-imidazoline, this process is critical. A multi-tiered strategy, beginning with in silico predictions and culminating in functional cellular assays, provides the necessary depth and certainty to build a comprehensive selectivity profile.[7][12] By comparing its profile against benchmark compounds, researchers can make informed decisions, anticipate potential side effects, and rationally design next-generation molecules with improved therapeutic windows. This self-validating, evidence-based approach ensures that only the most promising and safest candidates advance toward clinical development.
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Safety Operating Guide
Navigating the Safe Handling of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a compound within the imidazoline class of molecules. By understanding the potential hazards and adhering to rigorous safety protocols, we can ensure both personal safety and the validity of our experimental outcomes. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.
Understanding the Hazard Profile: Why We Prioritize Caution
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]
-
Reproductive Toxicity: Some related compounds have been shown to have reproductive effects.[2][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. The goal is to create a complete barrier between you and the chemical.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Skin Protection:
-
Gloves: Wear nitrile gloves, ensuring they are of a suitable thickness and are changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[1][7] Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A fully buttoned lab coat serves as a primary barrier to protect your skin and personal clothing.[1]
-
-
Respiratory Protection: All handling of solid 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole that may generate dust, and any work with its solutions outside of a certified chemical fume hood, requires respiratory protection. A NIOSH-approved respirator is recommended.[1]
PPE Selection Guide for Common Laboratory Tasks:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or if dust is generated. |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if not performed in a chemical fume hood. |
| Running Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if not performed in a chemical fume hood. |
| Handling Reaction Work-up | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended if not performed in a chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation and Engineering Controls:
-
Designated Work Area: All work with 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and within a 10-second travel distance of your work area.[1][9]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.
Handling Procedure Workflow:
Caption: Workflow for Safe Handling of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][8]
-
Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical final step in the safe handling of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][9]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's approved chemical waste program.[8] Do not dispose of this chemical down the drain.[2]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current safety information available.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenyl-2-imidazoline, 98+%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2018, January 23). Safety Data Sheet.
- Sigma-Aldrich. (2011, March 31). Safety Data Sheet.
- ResearchGate. (2025, August 6). An Imidazoline Derivative Functionalized Cotton Fabric for Pesticide Protective Clothing.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2014, January 8). Safety Data Sheet.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Unknown. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Imidazole.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 14). I2399 - Safety Data Sheet.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- Fisher Scientific. (2010, February 4). Imidazole - Safety Data Sheet.
- ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. pppmag.com [pppmag.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
